Product packaging for Chelidonine hydrochloride(Cat. No.:CAS No. 4312-31-6)

Chelidonine hydrochloride

Cat. No.: B157154
CAS No.: 4312-31-6
M. Wt: 389.8 g/mol
InChI Key: LVURMIFHBFKWNP-PHANBDLMSA-N
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Description

Chelidonine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H20ClNO5 and its molecular weight is 389.8 g/mol. The purity is usually 95%.
The exact mass of the compound Chelidonine, hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzophenanthridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClNO5 B157154 Chelidonine hydrochloride CAS No. 4312-31-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVURMIFHBFKWNP-PHANBDLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

476-32-4 (Parent)
Record name Chelidonine, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-31-6
Record name Chelidonine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4312-31-6
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Foundational & Exploratory

Chelidonine Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from the greater celandine (Chelidonium majus), has a long history in traditional medicine for treating various ailments.[1] Its hydrochloride salt is often utilized in research settings to enhance solubility. Emerging scientific evidence has highlighted the potent anti-cancer properties of chelidonine, demonstrating its efficacy against a broad spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which chelidonine hydrochloride exerts its anti-neoplastic effects, focusing on the core cellular processes it disrupts.

This document summarizes key findings on its role in inducing apoptosis, instigating cell cycle arrest, inhibiting metastasis, and modulating critical signaling pathways. Detailed experimental protocols for assays discussed herein are provided to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, preventing cancer cell migration and invasion, and interfering with key signaling cascades that govern tumor growth and survival.

Induction of Apoptosis

A primary mechanism of chelidonine's anti-tumor effect is the induction of apoptosis. This is achieved through the modulation of several key regulatory proteins and pathways.

Key Molecular Events:

  • p53 and GADD45a Pathway Activation: In pancreatic cancer cells, chelidonine has been shown to upregulate the expression of p53 and Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a).[1] This activation leads to a cascade of events culminating in apoptosis. The p53 protein, a critical tumor suppressor, plays a central role in this process by integrating stress signals and modulating the apoptotic machinery.[1]

  • Caspase Activation: Chelidonine treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[1][3] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells.

  • Bax Upregulation: In ovarian cancer cells, chelidonine has been observed to upregulate the pro-apoptotic protein Bax, further contributing to the apoptotic process.[3]

  • Generation of Reactive Oxygen Species (ROS): In HeLa cervical cancer cells, chelidonine induces the generation of reactive oxygen species (ROS).[4] Elevated ROS levels can lead to oxidative stress, DNA damage, and the triggering of the intrinsic apoptotic pathway.

  • Mitochondrial Membrane Potential Disruption: Chelidonine has been shown to alter the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]

Cell Cycle Arrest

Chelidonine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5][6]

Key Molecular Events:

  • Checkpoint Kinase Activation: It activates checkpoint kinases such as Chk1 and Chk2, which are crucial for halting the cell cycle in response to cellular stress.[5]

  • Cyclin B1 Modulation: The G2/M arrest is often characterized by increased levels of cyclin B1.[7]

  • p21 Upregulation: In pancreatic cancer cells, chelidonine treatment increases the expression of p21, a cyclin-dependent kinase inhibitor that plays a significant role in cell cycle arrest.[1]

Inhibition of Metastasis and Angiogenesis

Chelidonine has demonstrated potential in preventing the spread of cancer by inhibiting cell migration, invasion, and the formation of new blood vessels (angiogenesis).

Key Molecular Events:

  • Inhibition of Cell Migration and Invasion: Studies have shown that chelidonine can suppress the migration and invasion of melanoma and head and neck cancer cells.[2][8] It has been shown to be effective in suppressing migration on various extracellular matrix surfaces, including gelatin, fibronectin, collagen I, laminin, and Matrigel®.

  • Attenuation of Epithelial-Mesenchymal Transition (EMT): In melanoma cells, chelidonine attenuates the EMT process, a key step in cancer cell invasion and metastasis.[2]

  • Inhibition of Angiogenesis: Chelidonine effectively inhibits angiogenesis, as demonstrated by the tube formation assay.[8]

Modulation of Key Signaling Pathways

Chelidonine exerts its anti-cancer effects by interfering with several critical signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Affected:

  • PI3K/Akt Pathway: Chelidonine has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in melanoma, breast cancer, and HeLa cells.[2][4][9] This pathway is crucial for cell survival, proliferation, and growth.

  • TLR4/NF-κB Pathway: In melanoma and HCT116 cells, chelidonine inhibits the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[2][10] The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer progression.

  • MAPK Pathway: Chelidonine can modulate the mitogen-activated protein kinase (MAPK) pathway, including p38.[1][10] The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • EGFR-AMPK Pathway: In non-small cell lung cancer (NSCLC) cells resistant to gefitinib, chelidonine selectively inhibits their growth through the EGFR-AMPK pathway.[11][12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chelidonine in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cancer TypeCell LineIC50 (µM)Reference
Pancreatic CancerBxPC-3~1 (at 24h)[1]
Pancreatic CancerMIA PaCa-2<1 (at 24h)[1]
Head and Neck Squamous Cell CarcinomaFaDu1[8]
Head and Neck Squamous Cell CarcinomaHLaC781.6[8]
Cervical CancerHeLaLD50: 30 µg/mL (~85 µM)[4]
Ovarian CarcinomaA2780-[6]
MelanomaMEL270Not specified[2]
MelanomaC918Not specified[2]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of chelidonine.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cancer cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[13][14][15][16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Treat cancer cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[17][18][19][20][21]

Western Blotting

This technique is used to detect and quantify specific proteins, such as p53 and cleaved caspase-3.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the chelidonine-treated cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Wound Healing Assay (Scratch Assay)

This assay assesses the effect of chelidonine on cancer cell migration.

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh media containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 24, 48 hours).

  • Measure the wound closure area using image analysis software.[1][4][22][23]

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel (or other extracellular matrix components)

  • Serum-free media and media with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Crystal violet staining solution

Protocol:

  • Coat the upper surface of the Transwell insert membrane with Matrigel and allow it to solidify.

  • Seed chelidonine-treated cells in serum-free media in the upper chamber.

  • Add media containing a chemoattractant to the lower chamber.

  • Incubate for a specified period (e.g., 24 hours) to allow for cell invasion.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).

  • Stain the invading cells with crystal violet.

  • Count the number of stained cells under a microscope.[2][24][25][26]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by chelidonine and a typical experimental workflow.

chelidonine_apoptosis_pathway Chelidonine Chelidonine Hydrochloride ROS ↑ ROS Chelidonine->ROS p53 ↑ p53 Chelidonine->p53 ROS->p53 GADD45a ↑ GADD45a p53->GADD45a p21 ↑ p21 p53->p21 Bax ↑ Bax p53->Bax Apoptosis Apoptosis GADD45a->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Chelidonine-induced apoptosis and cell cycle arrest pathway.

chelidonine_pi3k_nfkb_pathway Chelidonine Chelidonine Hydrochloride TLR4 TLR4 Chelidonine->TLR4 inhibits PI3K PI3K Chelidonine->PI3K inhibits p65 p65 (NF-κB) TLR4->p65 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation p65->Proliferation Inflammation Inflammation p65->Inflammation

Caption: Inhibition of PI3K/Akt and TLR4/NF-κB pathways by chelidonine.

experimental_workflow_apoptosis start Cancer Cell Culture treatment Chelidonine Treatment start->treatment harvest Cell Harvesting treatment->harvest stain Annexin V/PI Staining harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantification of Apoptosis analysis->end

Caption: Experimental workflow for apoptosis analysis.

Conclusion and Future Directions

This compound exhibits significant anti-cancer properties through a multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating key signaling pathways such as PI3K/Akt and NF-κB makes it a promising candidate for further investigation in cancer therapy. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon.

Future research should focus on elucidating the complete spectrum of its molecular targets, its efficacy in in vivo models, and its potential for combination therapies with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance. Further investigation into its pharmacokinetic and pharmacodynamic properties is also crucial for its translation into a clinical setting.

References

Chelidonine Hydrochloride: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent benzylisoquinoline alkaloid recognized for its significant cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3] It is the major alkaloid component of Chelidonium majus L. and has garnered considerable interest in pharmacological research for its potential as a therapeutic agent, particularly in oncology.[3][4] This compound and its derivatives, such as the semi-synthetic ukrain, have been shown to induce apoptosis and arrest the cell cycle in various malignant cell lines.[1][5][6] This technical guide provides an in-depth overview of the primary natural source of chelidonine, detailed methodologies for its extraction and purification, quantitative data, and an exploration of its key cellular signaling pathways.

Primary Natural Source

The principal natural source of chelidonine is Chelidonium majus L. , commonly known as greater celandine.[4][7] This perennial herbaceous plant belongs to the Papaveraceae (poppy) family and is native to Europe and Western Asia, and has been introduced to North America.[8][9]

  • Plant Characteristics : C. majus grows to a height of 30-120 cm and is easily identified by its pinnate, blue-green leaves and clusters of four yellow petals.[9] A key feature is the exudation of a bright yellow to orange latex when any part of the plant is injured.[9]

  • Alkaloid Distribution : Chelidonine, along with other isoquinoline alkaloids like berberine, coptisine, and sanguinarine, is found throughout the plant.[8][10] The concentration of these alkaloids can vary depending on the plant organ (roots vs. aerial parts) and its developmental stage (vegetative vs. generative).[7][11] The roots are often the most suitable organ for chelidonine extraction, particularly during the generative stage.[7][11] The alkaloids are stored in specialized secretory cells known as laticifers.[12]

Extraction and Purification Methodologies

The extraction of chelidonine from C. majus involves separating the alkaloid from the plant matrix, followed by purification to isolate the compound. Extraction is typically carried out in acidic conditions to convert the alkaloids into their salt forms.[12]

Extraction Techniques

Several methods have been developed to efficiently extract chelidonine, with ultrasonic and reflux procedures often demonstrating high efficacy.[7]

  • Ultrasonic-Assisted Extraction (UAE) : This method uses high-frequency sound waves to disrupt plant cell walls, facilitating solvent penetration and enhancing extraction yield. Common solvent systems include methanol-HCl or water-methanol-HCl mixtures.[7]

  • Reflux Extraction : This technique involves boiling a solvent with the powdered plant material in a reflux apparatus. Methanol is a commonly used solvent for this process.[7]

  • Soxhlet Extraction : A classical method where the plant material is continuously washed with a distilled solvent (e.g., methanol), allowing for a thorough extraction.[13][14]

  • Shaking Incubation : This involves macerating the plant material in a solvent, such as an aqueous citric acid solution, and agitating it for a set period.[7]

Purification and Isolation

Following initial extraction, a multi-step purification process is required to isolate chelidonine hydrochloride.

  • Acid-Base Extraction : This is a fundamental technique for separating alkaloids. The crude extract is acidified to protonate the alkaloids, making them water-soluble. They can then be separated from neutral and acidic impurities. The aqueous layer is subsequently basified, causing the alkaloids to precipitate, after which they can be re-dissolved in an organic solvent.[13]

  • Solid-Phase Extraction (SPE) : The extract can be passed through an SPE cartridge (e.g., Supelclean LC-18) to remove interfering substances and concentrate the alkaloids.[15]

  • Chromatographic Methods : For high-purity isolation, chromatographic techniques are essential.

    • Fast Centrifugal Partition Chromatography (FCPC) : A liquid-liquid chromatography method that has been successfully used for the rapid, preparative separation of chelidonine from crude extracts using a solvent system like chloroform/methanol/0.3 M hydrochloric acid.[16]

    • High-Performance Liquid Chromatography (HPLC) : Primarily used for the analysis and quantification of chelidonine, preparative HPLC can also be employed for its purification.[7]

Quantitative Data

The yield of chelidonine is highly dependent on the extraction method, plant part, and growth stage.

Table 1: Comparison of Chelidonine Yield from Different Extraction Methods Data extracted from a study on Iranian C. majus ecotypes.[7]

Extraction MethodSolvent SystemChelidonine Yield (mg/g DW)
Ultrasonic Procedure 1water-methanol–HCl1.83
Ultrasonic Procedure 2methanol–HCl1.77
RefluxMethanol1.63
Shaking IncubatorCitric Acid1.57

Table 2: Chelidonine Content in Wild vs. Cultivated C. majus Data extracted from a study comparing wild-grown and cultivated plants.[17]

Plant SourceDominant AlkaloidTotal Alkaloid Content
Wild-Grown C. majusCoptisineLower
Cultivated C. majusChelidonineSignificantly Increased

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Chelidonine

This protocol is adapted from methodologies that have demonstrated high extraction efficiency.[7]

  • Plant Material Preparation : Collect the roots of C. majus during its generative (flowering) stage. Clean the roots with deionized water and dry them in an oven at 40°C. Grind the dried roots into a fine powder (approx. 20 mesh).

  • Solvent Preparation : Prepare the extraction solvent consisting of a mixture of water, methanol, and hydrochloric acid.

  • Extraction : a. Weigh 1.0 g of the dried plant powder and place it into a suitable vessel. b. Add 25 mL of the extraction solvent. c. Place the vessel in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Sample Recovery : a. After sonication, centrifuge the mixture to pellet the plant debris. b. Decant the supernatant. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis or a larger container for further purification.

Protocol 2: General Acid-Base Purification

This protocol outlines a basic liquid-liquid extraction for purifying alkaloids from a crude extract.[13]

  • Acidification : Dissolve the crude methanolic extract in a 1M hydrochloric acid solution. This will protonate the chelidonine, making it soluble in the aqueous phase.

  • Washing : Transfer the acidic solution to a separatory funnel and wash it with an immiscible organic solvent like chloroform or diethyl ether to remove non-alkaloidal, lipid-soluble impurities. Discard the organic layer.

  • Basification : Adjust the pH of the aqueous phase to approximately 8.5-9.0 with a base (e.g., 25% ammonia solution). This deprotonates the chelidonine, causing it to precipitate or become soluble in an organic solvent.

  • Final Extraction : Extract the basified aqueous solution multiple times with chloroform. The chelidonine will now move into the organic phase.

  • Concentration : Combine the chloroform fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified alkaloid fraction.

Protocol 3: HPLC-UV Analysis of Chelidonine

This protocol is based on established methods for the quantitative analysis of C. majus alkaloids.[7]

  • Instrumentation : An HPLC system equipped with a photodiode array (PDA) or UV/VIS detector and a C18 reversed-phase column.

  • Mobile Phase : A suitable gradient or isocratic mobile phase. For example, a mixture of acetonitrile and an aqueous buffer (e.g., 30 mM ammonium formate, pH 2.8).

  • Standard Preparation : Prepare a stock solution of pure chelidonine standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

  • Analysis : a. Set the column temperature (e.g., 40°C) and detector wavelength (e.g., 280 nm or 287 nm).[7][18] b. Inject 20 µL of each standard solution and the prepared sample extract. c. Identify the chelidonine peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the concentration of chelidonine in the sample by correlating its peak area with the calibration curve.

Cellular Mechanisms and Signaling Pathways

Chelidonine exerts its pharmacological effects by modulating multiple critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

G cluster_workflow General Workflow for Chelidonine Extraction and Isolation plant C. majus Plant Material (e.g., Roots) extraction Solvent Extraction (e.g., UAE with Methanol-HCl) plant->extraction crude Crude Alkaloid Extract extraction->crude purification Purification (e.g., Acid-Base Extraction) crude->purification isolate Isolated Chelidonine purification->isolate hcl Conversion to Hydrochloride Salt isolate->hcl final Chelidonine HCl hcl->final

Caption: Workflow for Chelidonine HCl production.

Inhibition of Pro-Survival and Inflammatory Pathways

Chelidonine has been shown to effectively suppress cancer cell malignancy by inhibiting key pro-survival and inflammatory signaling cascades. In melanoma cells, it inactivates both the TLR4/NF-κB and PI3K/AKT pathways.[19] It also directly inhibits TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[2]

G Chelidonine Chelidonine TLR4 TLR4 Chelidonine->TLR4 inhibits PI3K PI3K Chelidonine->PI3K inhibits p65 p-p65 (NF-κB) TLR4->p65 AKT p-AKT PI3K->AKT Malignancy Cell Malignancy (Proliferation, Survival) p65->Malignancy AKT->Malignancy G Chelidonine Chelidonine ROS ROS Generation Chelidonine->ROS p38 p38 MAPK ROS->p38 activates p53 p53 p38->p53 activates Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Reticuline (+)-Reticuline Scoulerine (-)-Scoulerine Reticuline->Scoulerine Stylopine Stylopine Scoulerine->Stylopine Chelidonine Chelidonine Stylopine->Chelidonine Multiple Steps

References

The Biological Activity of Chelidonine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus L. (Greater Celandine), has a long history in traditional medicine.[1][2] Its hydrochloride salt is often utilized in research to enhance solubility. Modern pharmacological studies have revealed that Chelidonine hydrochloride possesses a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuro-active properties.[3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The information is curated to support researchers and professionals in the fields of pharmacology and drug development.

Anticancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[4] Its anticancer activity is primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[5][6]

Mechanisms of Action
  • Induction of Apoptosis: Chelidonine is a potent inducer of programmed cell death (apoptosis) in malignant cells.[2][4] In pancreatic cancer cells, it upregulates the p53 and GADD45a signaling pathways, leading to increased expression of p21 and subsequent cleavage of caspase-3, a key executioner of apoptosis.[7][8] In melanoma and gastric carcinoma cells, apoptosis is also facilitated through caspase-dependent pathways.[5][9] Furthermore, chelidonine can trigger apoptosis by generating reactive oxygen species (ROS), causing DNA fragmentation and altering the mitochondrial membrane potential.[10]

  • Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, primarily at the G2/M phase.[6][10][11] This is achieved by disrupting microtubule polymerization and downregulating the expression of key cell cycle proteins such as Cdk1 and cyclin B1.[9][10] In some cases, prolonged M phase arrest can lead to mitotic slippage and cell death.[9]

  • Inhibition of Malignancy: In melanoma cells, chelidonine has been shown to suppress migration and invasion by attenuating the epithelial-mesenchymal transition (EMT) process.[5] It also enhances the antitumor effect of other chemotherapeutic agents, such as lenvatinib in hepatocellular carcinoma cells, by inhibiting EMT.[12]

Key Signaling Pathways in Anticancer Activity

Chelidonine modulates several critical signaling pathways to exert its anticancer effects.

  • p53/GADD45a Pathway: In pancreatic cancer, chelidonine activates the tumor suppressor p53 and the DNA damage-inducible gene GADD45a. This activation forms a positive feedback loop, stabilizing p53 and promoting the expression of cell cycle inhibitors like p21, ultimately leading to apoptosis.[7]

p53_GADD45a_Pathway Chelidonine Chelidonine Hydrochloride p53 p53 Chelidonine->p53 GADD45a GADD45a Chelidonine->GADD45a p21 p21 p53->p21 Caspase3 Cleaved Caspase-3 p53->Caspase3 GADD45a->p53 stabilizes Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Caspase3->Apoptosis

Chelidonine-induced apoptosis via the p53/GADD45a pathway.[7]
  • TLR4/NF-κB and PI3K/AKT Pathways: In melanoma, chelidonine inactivates both the Toll-like receptor 4 (TLR4)/NF-κB and the PI3K/AKT signaling pathways.[5][13] Downregulation of these pathways, which are crucial for cell survival and proliferation, contributes to the observed inhibition of melanoma cell malignancy.[5][13]

Melanoma_Inhibition_Pathway Chelidonine Chelidonine Hydrochloride TLR4 TLR4 Chelidonine->TLR4 NFkB NF-κB Pathway TLR4->NFkB PI3K_AKT PI3K/AKT Pathway TLR4->PI3K_AKT Malignancy Cell Viability, Proliferation, Migration NFkB->Malignancy Apoptosis Apoptosis NFkB->Apoptosis inhibits PI3K_AKT->Malignancy PI3K_AKT->Apoptosis inhibits

Inhibition of melanoma malignancy by Chelidonine.[5][13]
Quantitative Anticancer Data

The cytotoxic and anti-proliferative effects of Chelidonine are often quantified by IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Cell LineCancer TypeParameterValue (µM)Citation
MHCC97-HHepatocellular CarcinomaIC₅₀7.72[12]
LM-3Hepatocellular CarcinomaIC₅₀6.34[12]
FaDuHead and Neck Squamous CellEC₅₀1.0[14]
HLaC78Head and Neck Squamous CellEC₅₀1.6[14]
MEL270Melanoma-0.5 - 5.0[5][13]
C918Melanoma-0.5 - 5.0[5][13]
BxPC-3Pancreatic Cancer-0.5 - 5.0[7]
MIA PaCa-2Pancreatic Cancer-0.5 - 5.0[7]
SGC-7901Gastric Carcinoma-10.0 [9]
*Significant inhibition of cell viability observed in this concentration range.
Concentration used to induce mitotic slippage and apoptosis.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties both in vitro and in vivo.[3] Its primary mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[15][16]

Mechanism of Action

Chelidonine suppresses inflammatory responses by inhibiting the production of key pro-inflammatory mediators. In macrophages and other cell types, it significantly reduces the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][10][16] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of chelidonine are predominantly linked to the inhibition of the TLR4/NF-κB pathway.[3][16] Upon stimulation by agents like LPS or TNF-α, this pathway is activated. Chelidonine intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3][15] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes.[3][15]

NFkB_Inhibition_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Chelidonine Chelidonine Hydrochloride IkBa_p IκBα Phosphorylation & Degradation Chelidonine->IkBa_p LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 TLR4->IkBa_p p65_active p65 (Active) IkBa_p->p65_active releases p65_IkBa p65-IκBα (Inactive) p65_IkBa->p65_active p65_nuc p65 p65_active->p65_nuc Translocation DNA DNA p65_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

Chelidonine's inhibition of the NF-κB signaling pathway.[3][15]

Antimicrobial Activity

Extracts of Chelidonium majus and its purified alkaloids, including chelidonine, exhibit notable antimicrobial activity.[17][18]

Spectrum of Activity

Chelidonine is active against various pathogens:

  • Bacteria: It shows efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[17] It has also demonstrated inhibitory effects against the Gram-negative bacterium Escherichia coli.[19]

  • Fungi: Strong antifungal activity has been observed against Candida species, including Candida albicans.[17][20]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

OrganismActivityMICCitation
Candida albicansAntifungal62.5 mg/L[19][20]
Gram-positive pathogensAntibacterial31.25 - 62.5 mg/L[17]
Refers to C. majus MeOH extracts where chelidonine is a major component.

Other Biological Activities

Cholinesterase Inhibition

Chelidonine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][21] This activity suggests potential applications in neurological conditions where cholinergic transmission is impaired.[2]

EnzymeSourceIC₅₀ (µM)Citation
Acetylcholinesterase (AChE)Human26.8[22][23]
Butyrylcholinesterase (BuChE)Human31.9[22][23]

Experimental Protocols

The evaluation of this compound's biological activities involves a range of standard laboratory techniques.

General Experimental Workflow for Anticancer Assessment

Anticancer_Workflow Start Cancer Cell Line Culture Treatment Treatment with This compound (Dose- & Time-response) Start->Treatment AssaySplit Treatment->AssaySplit MTT Cell Viability Assay (e.g., MTT, CCK-8) AssaySplit->MTT Flow Apoptosis / Cell Cycle (Flow Cytometry) AssaySplit->Flow WB Protein Expression (Western Blot) AssaySplit->WB Migration Migration / Invasion (Transwell Assay) AssaySplit->Migration Data Data Analysis & Interpretation MTT->Data Flow->Data WB->Data Migration->Data

A typical workflow for in vitro anticancer drug screening.
Cell Viability and Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.[14]

  • Treatment: Replace the culture medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][14]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 1 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[14]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan dye is proportional to the number of viable cells.[14]

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable buffer (e.g., Tris-HCl) containing a protease inhibitor cocktail.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[7]

  • Electrophoresis: Denature and separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel (e.g., 12% SDS-PAGE).[7]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[7]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk) to prevent non-specific binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize band densities to a loading control like β-actin.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[7][8]

Conclusion

This compound is a pharmacologically versatile alkaloid with well-documented biological activities. Its potent anticancer effects are driven by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including p53, NF-κB, and PI3K/AKT. Its significant anti-inflammatory activity, primarily through the inhibition of the NF-κB pathway, highlights its potential for treating inflammatory disorders. Furthermore, its antimicrobial and cholinesterase-inhibiting properties broaden its therapeutic potential. The comprehensive data and established protocols presented in this guide serve as a valuable resource for the scientific community, encouraging further investigation into the clinical applications of this promising natural compound.

References

Chelidonine Hydrochloride: A Technical Guide to its Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of the current understanding of chelidonine hydrochloride as an AChE inhibitor, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for cholinergic-related neurodegenerative disorders, such as Alzheimer's disease.

Introduction

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels in the brain contributes significantly to the cognitive deficits observed in patients. As such, the inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, has been a cornerstone of symptomatic treatment for the disease.[1] Chelidonine, an alkaloid found in the greater celandine (Chelidonium majus), has been identified as a reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[2][3][4] This guide delves into the technical details of this compound's interaction with AChE, providing a foundation for further investigation and potential therapeutic development.

Mechanism of Action

This compound acts as a competitive inhibitor of acetylcholinesterase.[5] This mode of inhibition involves the reversible binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. The competitive nature of this inhibition suggests that chelidonine's molecular structure allows it to interact with key residues within the AChE active site gorge.

Cholinergic Signaling Pathway

The inhibition of AChE by this compound directly impacts the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, chelidonine effectively increases the concentration and prolongs the residence time of ACh in the synaptic cleft. This enhancement of cholinergic neurotransmission is the primary mechanism by which AChE inhibitors are thought to alleviate the cognitive symptoms of Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release Choline_Uptake Choline Transporter ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Synthesis Choline Choline Choline->Choline_Uptake Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding AChE->Choline Products Chelidonine Chelidonine HCl Chelidonine->AChE Inhibition Signal_Transduction Signal Transduction (Cognitive Function) ACh_Receptor->Signal_Transduction Activation Ellman_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Chelidonine) Start->Reagent_Prep Plate_Setup Add Buffer, Chelidonine HCl, and AChE to 96-well plate Reagent_Prep->Plate_Setup Incubation1 Pre-incubate Plate_Setup->Incubation1 Add_DTNB Add DTNB Solution Incubation1->Add_DTNB Add_ATCI Initiate Reaction with ATCI Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance at 412 nm Add_ATCI->Measure_Abs Calculate_Rate Calculate Reaction Rates Measure_Abs->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End AChE_Inhibition_Logic Chelidonine Chelidonine HCl AChE Acetylcholinesterase (AChE) Chelidonine->AChE Binds to Active Site ACh_Hydrolysis ACh Hydrolysis (Breakdown) Chelidonine->ACh_Hydrolysis Inhibits AChE->ACh_Hydrolysis Catalyzes ACh Acetylcholine (ACh) ACh->AChE Binding Blocked ACh_Level Increased ACh Level in Synapse ACh_Hydrolysis->ACh_Level Leads to Cholinergic_Transmission Enhanced Cholinergic Neurotransmission ACh_Level->Cholinergic_Transmission Cognitive_Function Potential Improvement in Cognitive Function Cholinergic_Transmission->Cognitive_Function

References

The Pro-Apoptotic Power of Chelidonine Hydrochloride: A Deep Dive into Its Molecular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic effects of Chelidonine hydrochloride, a major bioactive alkaloid derived from the plant Chelidonium majus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound in oncology.

Chelidonine has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a compound of considerable interest for further investigation and development. This guide will dissect these pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the molecular cascades involved.

Core Signaling Pathways of Chelidonine-Induced Apoptosis

Chelidonine orchestrates apoptosis through a complex interplay of signaling pathways, primarily converging on the activation of caspases, the executioners of apoptosis. The principal pathways implicated in its mechanism of action include the p53/GADD45a pathway, the PI3K/AKT pathway, the MAPK pathway, and the NF-κB signaling cascade.

The p53/GADD45a Axis

In several cancer cell types, including pancreatic cancer, chelidonine has been shown to activate the tumor suppressor protein p53.[1][2] This activation leads to the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a).[1][2] The p53/GADD45a pathway plays a crucial role in cell cycle arrest and the initiation of apoptosis.[1][2] Activated p53 can also directly influence the mitochondrial apoptotic pathway.

dot

p53_GADD45a_Pathway Chelidonine Chelidonine hydrochloride p53 p53 Chelidonine->p53 Upregulates GADD45a GADD45a p53->GADD45a Upregulates p21 p21 p53->p21 Upregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Promotes Cleavage GADD45a->Caspase3 Promotes Cleavage CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes

p53/GADD45a signaling pathway activated by Chelidonine.
Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Chelidonine has been observed to inhibit the activation of this pathway.[3][4][5] By downregulating the phosphorylation of key proteins like AKT, chelidonine effectively dampens the survival signals, thereby sensitizing cancer cells to apoptosis.[3][4][5] Inhibition of the PI3K/AKT pathway can also lead to the activation of pro-apoptotic proteins.

dot

PI3K_AKT_Pathway Chelidonine Chelidonine hydrochloride PI3K PI3K Chelidonine->PI3K Inhibits AKT AKT PI3K->AKT Activates AntiApoptotic Anti-apoptotic Proteins AKT->AntiApoptotic Activates CellSurvival Cell Survival AntiApoptotic->CellSurvival Promotes

Inhibition of the PI3K/AKT pro-survival pathway by Chelidonine.
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes key kinases such as p38, JNK, and ERK, is involved in a wide range of cellular processes, including apoptosis. Chelidonine has been shown to modulate the activity of this pathway.[6][7] Specifically, it can lead to the phosphorylation and activation of pro-apoptotic kinases like p38 and JNK, while the effect on ERK appears to be cell-type dependent.[6][7]

dot

MAPK_Pathway Chelidonine Chelidonine hydrochloride p38 p38 MAPK Chelidonine->p38 Activates JNK JNK Chelidonine->JNK Activates Apoptosis Apoptosis p38->Apoptosis Promotes JNK->Apoptosis Promotes

Activation of pro-apoptotic MAPK signaling by Chelidonine.
Suppression of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Chelidonine has been demonstrated to suppress the activation of NF-κB.[3][7] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of anti-apoptotic genes, thereby promoting apoptosis.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of Chelidonine

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
SGC-7901Human Gastric Carcinoma23.1348[8]
K562Leukemia1.12Not Specified[9]
HepG2Human Hepatoma3.91Not Specified[9]
MCF-7Breast Cancer6.90Not Specified[9]
HCT-116Colon Cancer4.36Not Specified[9]

Table 2: Effect of Chelidonine on Protein Expression in Pancreatic Cancer Cells (BxPC-3 and MIA PaCa-2)

ProteinChange in Expression (after 24h treatment)Cell LineReference
p53IncreasedBxPC-3, MIA PaCa-2[2]
GADD45AIncreasedBxPC-3, MIA PaCa-2[2]
p21IncreasedBxPC-3, MIA PaCa-2[2]
Cleaved Caspase-3IncreasedBxPC-3, MIA PaCa-2[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the apoptotic pathways of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Chelidonine A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with this compound as required.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

dot

AnnexinV_PI_Workflow A Treat Cells with Chelidonine B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Workflow for Annexin V/PI Apoptosis Assay.
Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound induces apoptosis in cancer cells through a sophisticated network of signaling pathways. Its ability to activate pro-apoptotic pathways like the p53/GADD45a and MAPK pathways, while simultaneously inhibiting pro-survival pathways such as PI3K/AKT and NF-κB, underscores its potential as a promising anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this potent natural compound. Continued investigation is warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical and clinical settings.

References

The Effect of Chelidonine Hydrochloride on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant anti-cancer properties in a multitude of preclinical studies. Its primary mechanism of action involves the disruption of microtubule dynamics, positioning it as a potent mitotic inhibitor. This technical guide provides an in-depth analysis of the effects of chelidonine on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. Chelidonine induces a robust G2/M phase arrest by inhibiting tubulin polymerization.[1][2] This cell cycle blockade is often followed by the induction of apoptosis through both caspase-dependent and independent mechanisms. Key signaling cascades, including the p53/GADD45a and SAPK/JNK pathways, are critically involved in mediating these effects.[1][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of chelidonine.

Core Mechanism: Inhibition of Tubulin Polymerization and G2/M Arrest

The primary antimitotic effect of chelidonine stems from its ability to interfere with microtubule formation. It acts as a weak inhibitor of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC50) of 24 µM.[1][2] This disruption prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Consequently, cells treated with chelidonine are unable to progress through the M phase, leading to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2][4] This arrest is characterized by abnormal metaphase morphology and an increase in the levels of key G2/M regulatory proteins, including Cyclin B1, and enhanced activity of cdc2 kinase (CDK1).[1][2][5] In some cell lines, prolonged M-phase arrest can lead to mitotic catastrophe and slippage, resulting in the formation of giant, multinucleated cells that subsequently undergo apoptosis.[6]

G2M_Arrest Chelidonine Chelidonine Polymerization Inhibits Tubulin Polymerization Chelidonine->Polymerization Tubulin Tubulin Monomers Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Spindle Mitotic Spindle Failure Disruption->Spindle Arrest G2/M Phase Arrest Spindle->Arrest

Figure 1: Core mechanism of chelidonine-induced G2/M cell cycle arrest.

Quantitative Effects on Cell Viability and Cycle Progression

The cytotoxic and cell cycle-modulating effects of chelidonine have been quantified across various cancer cell lines. The potency varies depending on the cell type and the specific experimental conditions.

Data Presentation

The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of Chelidonine (IC₅₀/EC₅₀ Values) in Various Cell Lines

Cell Line Cancer Type IC₅₀ / EC₅₀ Value Duration Reference
Various Not applicable 24 µM (Tubulin Polymerization) In Vitro Assay [1][2]
SGC-7901 Human Gastric Carcinoma 23.13 µM 48 hours [6]
FaDu Head and Neck Squamous Cell Carcinoma 1.0 µM (EC₅₀) 24 hours [7][8]
HLaC78 Head and Neck Squamous Cell Carcinoma 1.6 µM (EC₅₀) 24 hours [8]
K562 Leukemia 1.12 µM (Derivative 11j) Not Specified [9]
HepG2 Hepatoma 3.91 µM (Derivative 11j) Not Specified [9]
MCF-7 Breast Cancer 6.90 µM (Derivative 11j) Not Specified [9]

| HCT-116 | Colon Cancer | 4.36 µM (Derivative 11j) | Not Specified |[9] |

Table 2: Effect of Chelidonine on Apoptosis Induction

Cell Line(s) Cancer Type Treatment Conditions Apoptotic Cell Population Reference
BxPC-3 & MIA PaCa-2 Pancreatic Cancer 1 µM for 24 hours > 50% [3]

| FaDu | Head and Neck Cancer| 10 µM for 24 hours | 3.2% |[7][8] |

Table 3: Effect of Chelidonine on Protein Expression

Protein Cell Line(s) Treatment Conditions Fold Change in Expression Reference
p21 MIA PaCa-2 0.5 µM > 2-fold increase [3]
p53 MIA PaCa-2 0.5 µM > 2-fold increase [3]
p53 BxPC-3 & MIA PaCa-2 Not Specified > 3-fold increase [3]
GADD45A BxPC-3 Not Specified 5-fold increase [3]

| GADD45A | MIA PaCa-2 | Not Specified | 2-fold increase |[3] |

Key Signaling Pathways Modulated by Chelidonine

Chelidonine exerts its effects by modulating several critical intracellular signaling pathways that govern cell cycle progression and apoptosis.

The p53-GADD45A Pathway

In several cancer types, particularly pancreatic cancer, chelidonine activates the p53 tumor suppressor pathway.[3] Treatment leads to the upregulation of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a), which in turn stabilizes p53.[3] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which contributes to both S-phase and G2/M cell cycle arrest.[3] This cascade ultimately converges on the activation of executioner caspases, such as caspase-3, leading to apoptotic cell death.[3]

Stress-Activated and Pro-Survival Pathways

Beyond the p53 axis, chelidonine treatment has been shown to activate the Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) pathway in multiple cell lines.[1] This pathway is a key component of the cellular stress response and can contribute to apoptosis. Conversely, chelidonine can inhibit pro-survival pathways, such as the PI3K/AKT pathway, further tipping the cellular balance towards apoptosis in cancers like melanoma.[10]

Signaling_Pathways cluster_0 Chelidonine-Induced Effects cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Chelidonine Chelidonine GADD45A GADD45A (Upregulated) Chelidonine->GADD45A JNK SAPK/JNK (Activated) Chelidonine->JNK PI3K PI3K/AKT (Inhibited) Chelidonine->PI3K p53 p53 (Stabilized) GADD45A->p53 p21 p21 (Upregulated) p53->p21 Casp3 Cleaved Caspase-3 p53->Casp3 Arrest S and G2/M Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis JNK->Apoptosis PI3K->Apoptosis Inhibits Arrest->Apoptosis Casp3->Apoptosis

Figure 2: Overview of key signaling pathways modulated by chelidonine.

Detailed Experimental Protocols

Reproducible and accurate assessment of chelidonine's effects requires standardized experimental procedures. The following sections detail the core methodologies.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[11][12][13]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and treat with chelidonine hydrochloride for the specified time.

  • Harvesting: Harvest cells (including both adherent and floating populations) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.

  • Incubation: Incubate the cells for at least 2 hours at -20°C for fixation and permeabilization. Cells can be stored at this stage for several weeks.

  • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark for 20-30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram to distinguish G0/G1, S, and G2/M phase populations.[14]

Flow_Cytometry_Workflow Start Cell Culture & Treatment Harvest Harvest Cells (Trypsinization) Start->Harvest Wash1 Wash (PBS) Harvest->Wash1 Fix Fixation (70% Cold Ethanol) Wash1->Fix Stain Stain (PI/RNase A) Fix->Stain Analyze Flow Cytometer Analysis Stain->Analyze End Cell Cycle Histogram Analyze->End

Figure 3: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cell Cycle Proteins (Cyclin B1 & CDK1)

This technique is used to detect and quantify specific proteins, such as Cyclin B1 and CDK1, to confirm the molecular state of the G2/M arrest.[15][16]

Materials:

  • RIPA Lysis Buffer with Protease/Phosphatase Inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE Gels and Electrophoresis System

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer and System

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies (e.g., anti-Cyclin B1, anti-CDK1)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (e.g., anti-Cyclin B1) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of chelidonine on the formation of microtubules from purified tubulin.[17][18]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified Tubulin (>99%)

  • Guanine Nucleotide (GTP)

  • Tubulin Polymerization Buffer

  • Microplate Reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Reconstitute purified tubulin in the appropriate buffer on ice.

  • Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing tubulin, GTP, and varying concentrations of this compound (or a vehicle control).

  • Initiation: Initiate the polymerization reaction by incubating the plate at 37°C.

  • Measurement: Monitor the increase in optical density (absorbance) at 340 nm every minute for 60 minutes. The increase in absorbance is directly proportional to the amount of polymerized tubulin (microtubules).

  • Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value of chelidonine by comparing the extent of polymerization in treated samples to the control.

Conclusion

This compound is a potent anti-cancer agent that primarily functions by inducing G2/M cell cycle arrest. Its mechanism is rooted in the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and triggers a mitotic checkpoint. The cellular response to this arrest involves the modulation of critical signaling pathways, most notably the activation of the p53 and SAPK/JNK pathways and inhibition of pro-survival signals like PI3K/AKT. The culmination of these effects is often the induction of apoptosis. The data and protocols presented in this guide provide a robust framework for professionals in the field of oncology and drug development to further investigate and potentially harness the therapeutic capabilities of chelidonine.

References

Pharmacological Profile of Chelidonine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus). As a hydrochloride salt, its increased solubility makes it amenable to pharmacological study. This document provides a comprehensive overview of the pharmacological profile of chelidonine hydrochloride, detailing its mechanism of action, pharmacodynamic and toxicological properties, and key experimental methodologies. The primary antineoplastic activities of chelidonine are attributed to its ability to induce apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism, primarily targeting key cellular processes involved in cell division and survival. Its principal mechanisms include the induction of apoptosis through various signaling pathways and the disruption of microtubule dynamics.

Inhibition of Tubulin Polymerization

Chelidonine acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest in the G2/M phase of the cell cycle.[1][2] The inhibition of tubulin polymerization has been quantified with an IC50 value of 24 µM.[2] This interference with the mitotic spindle apparatus is a key contributor to its cytotoxic effects against proliferating cancer cells.

Chelidonine Chelidonine HCl Polymerization Polymerization Chelidonine->Polymerization Inhibits Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Depolymerization Depolymerization

Figure 1: Chelidonine's Inhibition of Tubulin Polymerization.
Induction of Apoptosis

Chelidonine is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through multiple signaling cascades, including both p53-dependent and -independent pathways.

  • p53-GADD45a Pathway: In human pancreatic cancer cells, chelidonine has been shown to upregulate the expression of p53 and GADD45a (Growth Arrest and DNA Damage-inducible alpha). This leads to cell cycle arrest and the activation of downstream effector caspases, such as caspase-3, culminating in apoptosis.

  • SAPK/JNK Pathway: Exposure to chelidonine activates the Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) signaling pathway.[2] This pathway is a critical component of the cellular response to stress and can lead to the induction of apoptosis.

  • Caspase Activation: A hallmark of chelidonine-induced apoptosis is the activation of the caspase cascade. Specifically, it has been shown to induce the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of downstream targets such as Poly (ADP-ribose) polymerase (PARP).

Chelidonine Chelidonine HCl p53 p53 Chelidonine->p53 Upregulates SAPK_JNK SAPK/JNK Pathway Chelidonine->SAPK_JNK Activates GADD45a GADD45a p53->GADD45a Induces Caspase3 Caspase-3 Activation GADD45a->Caspase3 Leads to SAPK_JNK->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Key Apoptotic Signaling Pathways Activated by Chelidonine.

Pharmacodynamics

The pharmacodynamic effects of this compound are most prominently characterized by its cytotoxicity against various cancer cell lines and its inhibitory effects on certain enzymes.

Cytotoxicity

Chelidonine exhibits a broad range of cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 / EC50 (µM)Reference
FaDuHead and Neck Squamous Cell Carcinoma1.0[1][3]
HLaC78Head and Neck Squamous Cell Carcinoma1.6[1][3]
B16-F10Melanoma175-318 (µg/mL)[4]
HepG2Hepatocellular Carcinoma226-449 (µg/mL)[4]
CaCo-2Colorectal Adenocarcinoma291-406 (µg/mL)[4]
A375Melanoma12.65 (µg/mL for root extract)[5]
SK-MEL-3Melanoma1.93 (µg/mL for root extract)[5]
Enzyme Inhibition

Beyond its effects on cellular proliferation, chelidonine also demonstrates inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical for the breakdown of the neurotransmitter acetylcholine.

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, and absolute bioavailability, are not extensively available in publicly accessible literature. However, metabolic studies have provided some insights into its biotransformation.

Metabolism: In vitro and in vivo studies in rats have shown that chelidonine undergoes metabolic activation. This process involves cytochrome P450 enzymes, with CYPs 3A4, 1A2, 2C19, and 2D6 being primarily implicated. The metabolism leads to the formation of ortho-quinone derivatives and subsequent glutathione (GSH) conjugates, which have been detected in the bile of rats treated with chelidonine.

Toxicology

The toxicological profile of chelidonine has been primarily evaluated in rodent models.

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseIntraperitoneal1.3 g/kg
LD50RatIntraperitoneal2 g/kg

Sub-lethal doses in rodents have been observed to cause ptosis, tremor, sedation, and a decrease in body temperature.

Experimental Protocols

Western Blot for Caspase-3 and PARP Cleavage

This protocol outlines a general procedure for detecting the activation of apoptosis in cancer cells treated with this compound by observing the cleavage of caspase-3 and PARP.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 SDS-PAGE & Transfer cluster_3 Immunoblotting & Detection A Seed cancer cells (e.g., HeLa, BxPC-3) B Treat with Chelidonine HCl (e.g., 1-50 µM) for 24-48h A->B C Lyse cells in RIPA buffer B->C D Quantify protein concentration (BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Block membrane (5% non-fat milk) F->G H Incubate with primary antibodies (anti-Caspase-3, anti-PARP) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect with chemiluminescent substrate I->J

Figure 3: Western Blot Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Seed appropriate cancer cells (e.g., HeLa, BxPC-3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP, as well as total caspase-3 and total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP relative to the total protein and loading control indicates apoptosis induction.[6][7][8][9]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare various concentrations of this compound and a vehicle control. A positive control for inhibition (e.g., nocodazole) and a positive control for polymerization enhancement (e.g., paclitaxel) should also be prepared.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin polymerization buffer.

    • Add the test compounds (chelidonine at various concentrations), vehicle control, and positive/negative controls to the appropriate wells.

    • Initiate the polymerization reaction by adding the tubulin protein and GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of chelidonine and the controls.

    • Determine the rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the IC50 value for the inhibition of tubulin polymerization by chelidonine.[10][11][12]

Conclusion

This compound is a promising phytochemical with significant antineoplastic properties. Its mechanisms of action, centered on the disruption of microtubule function and the induction of apoptosis, provide a strong rationale for its further investigation in cancer drug development. While its in vitro activity is well-documented, a more thorough understanding of its in vivo pharmacokinetics is necessary to fully assess its therapeutic potential. The experimental protocols provided herein offer a framework for the continued evaluation of chelidonine and its analogues in a research setting.

References

In-Depth Technical Guide: Antiviral Activity of Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated a broad spectrum of pharmacological activities, including notable antiviral properties. This technical guide provides a comprehensive overview of the in vitro antiviral efficacy of Chelidonine hydrochloride, its mechanisms of action involving key cellular signaling pathways, and detailed experimental protocols for its investigation. The hydrochloride salt of Chelidonine (CAS 4312-31-6) is frequently utilized in research to enhance its aqueous solubility, with the active component being the Chelidonine cation. This document summarizes the available quantitative data on its antiviral effects against various viruses, including Tobacco Mosaic Virus (TMV), Herpes Simplex Virus Type-1 (HSV-1), and Human Papillomavirus (HPV). Furthermore, it elucidates the modulatory effects of Chelidonine on the NF-κB and PI3K/AKT signaling pathways, which are often hijacked by viruses for their replication and propagation. Detailed methodologies for relevant antiviral assays are provided to facilitate further research and development of this compound as a potential antiviral therapeutic agent.

Introduction

Viral infections remain a significant global health challenge, necessitating the continuous development of novel antiviral agents. Natural products have historically been a rich source of therapeutic compounds, and alkaloids, in particular, have shown promise in this regard. Chelidonine is a major alkaloid constituent of Chelidonium majus, a plant with a long history of use in traditional medicine. The hydrochloride form of Chelidonine enhances its solubility in aqueous solutions, making it more amenable to experimental and potential therapeutic applications. Emerging research has highlighted the antiviral potential of Chelidonine against a range of plant and human viruses. This guide aims to consolidate the current scientific knowledge on the antiviral activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of Chelidonine has been evaluated against several viruses. The following tables summarize the available quantitative data from in vitro studies. It is important to note that much of the existing literature refers to "Chelidonine" or extracts of Chelidonium majus. Given that the hydrochloride salt is used for improved solubility, the data presented is considered relevant to the activity of the dissolved Chelidonine ion.

Virus TargetAssay TypeCell LineConcentration% Inhibition / EffectReference
Tobacco Mosaic Virus (TMV)Induced ResistanceNicotiana tabacum K3260.1 mg/mL64.45% inhibition[1][2]
Tobacco Mosaic Virus (TMV)Induced ResistanceNicotiana glutinosa0.1 mg/mL54.90% inhibition[1][2]
Herpes Simplex Virus Type-1 (HSV-1)Virus Yield ReductionVero Cells1000 µg/mL (of C. majus extract)Reduction in virus titer from 10^6.7 to 10^3.2 TCID50/ml 1-hour post-infection[3]
Human Papillomavirus (HPV)Pseudovirion InfectivityHaCaT CellsNot Specified (alkaloid-rich fraction)22.9% reduction in infectivity[4]
Human Papillomavirus (HPV)E6 Oncoprotein ExpressionHeLa CellsNot Specified (alkaloid-rich fraction)24.5% reduction in E6 protein level[4]

Mechanism of Antiviral Action

This compound exerts its antiviral effects through a multi-faceted mechanism that involves both direct interaction with viral components and modulation of host cellular signaling pathways critical for viral replication.

Interference with the Viral Replication Cycle

Studies on HSV-1 suggest that extracts of Chelidonium majus, rich in alkaloids like Chelidonine, can inhibit the growth and development of the virus in a dose-dependent manner. The most significant inhibitory effects are observed when the extract is administered during and after viral infection, indicating an interference with the later stages of the viral replication cycle, such as viral protein synthesis and assembly.[3][5][6]

For HPV, an alkaloid-rich fraction containing Chelidonine has been shown to decrease the infectivity of HPV pseudovirions and inhibit the expression of the viral oncogenes E6 and E7 at both the mRNA and protein levels.[4][7] This suggests that Chelidonine can interfere with viral gene expression, a critical step in the HPV life cycle.

Modulation of Host Signaling Pathways

Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. Chelidonine has been shown to modulate key signaling cascades, including the NF-κB and PI3K/AKT pathways, which are frequently implicated in viral pathogenesis.

The NF-κB signaling pathway is a central regulator of the inflammatory and immune responses and is a common target for viral manipulation. Chelidonine has been demonstrated to inhibit the activation of the NF-κB pathway.[8][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-viral genes.[8] By suppressing NF-κB activation, Chelidonine can counteract the virus's attempt to create a pro-inflammatory and pro-survival environment conducive to its replication.

The PI3K/AKT signaling pathway is another crucial cellular pathway that regulates cell growth, proliferation, and survival, and is often activated by viruses to promote their replication and inhibit apoptosis of the host cell.[10] Chelidonine has been shown to inhibit the activation of the PI3K/AKT pathway by downregulating the phosphorylation of both PI3K and AKT.[11] By inhibiting this pathway, Chelidonine can potentially restore the apoptotic processes in infected cells, thereby limiting the production of new viral particles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the antiviral activity of this compound.

Virus Yield Reduction Assay for HSV-1

This protocol is adapted from studies evaluating the effect of Chelidonium majus extract on HSV-1 replication.[3]

Objective: To determine the effect of this compound on the production of infectious HSV-1 particles.

Materials:

  • Vero cells (African green monkey kidney cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)

  • Herpes Simplex Virus Type-1 (HSV-1) stock

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed Vero cells in 24-well plates and grow to semi-confluence.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • For pre-treatment assessment, incubate the cells with different concentrations of this compound for 1 and 4 hours at 37°C. After incubation, remove the compound, wash the cells with PBS, and then infect with HSV-1 at a Multiplicity of Infection (MOI) of 0.1.

  • For co-treatment assessment, add the this compound dilutions and the virus to the cells simultaneously.

  • For post-treatment assessment, infect the cells with HSV-1 for 1 hour, remove the inoculum, wash with PBS, and then add the this compound dilutions at 1, 4, 8, and 12 hours post-infection.

  • After a 1-hour adsorption period for the virus, remove the unabsorbed virus, wash the cells with PBS, and add fresh DMEM with 2% FBS (containing the compound for co- and post-treatment).

  • Incubate the plates for 48 hours at 37°C.

  • Collect the supernatant and determine the virus titer using the 50% Tissue Culture Infectious Dose (TCID50) method.

  • Compare the virus titers from treated and untreated (virus control) wells to determine the percentage of inhibition.

Anti-TMV Activity Assay (Induced Resistance)

This protocol is based on the methodology used to assess the ability of Chelidonine to induce resistance against TMV in tobacco plants.[2]

Objective: To evaluate the protective effect of this compound against TMV infection by inducing resistance in the host plant.

Materials:

  • Nicotiana glutinosa and Nicotiana tabacum K326 plants (5-6 leaf stage)

  • Tobacco Mosaic Virus (TMV) stock

  • This compound solution (e.g., 0.1 mg/mL in 1% DMSO)

  • 1% DMSO solution (negative control)

  • Carborundum powder

  • Phosphate buffer

Procedure:

  • Prepare the this compound working solution.

  • Evenly smear the this compound solution on the left side of the leaves of the tobacco plants. Smear the negative control solution (1% DMSO) on the right side of the same leaves.

  • After 24 hours, inoculate the entire leaves with a suspension of TMV (e.g., 6 x 10^-3 mg/mL) mixed with carborundum powder by gently rubbing the leaf surface.

  • Rinse the leaves with water after inoculation.

  • Maintain the plants in a controlled environment (e.g., 23-25°C).

  • After 3-4 days, count the number of local lesions on both the treated and control sides of the leaves.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of this compound on key cellular signaling pathways involved in viral infections.

G cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway Virus Virus IKK IKK Virus->IKK PI3K PI3K Virus->PI3K Chelidonine Chelidonine Chelidonine->IKK Chelidonine->PI3K IκBα-P IκBα-P IKK->IκBα-P Phosphorylation IκBα degradation IκBα degradation IκBα-P->IκBα degradation p65/p50 release p65/p50 release IκBα degradation->p65/p50 release p65/p50 translocation p65/p50 translocation p65/p50 release->p65/p50 translocation Nuclear Translocation Gene Transcription Gene Transcription p65/p50 translocation->Gene Transcription Pro-viral & Pro-inflammatory AKT AKT PI3K->AKT Activation Cell Survival Cell Survival AKT->Cell Survival Inhibition of Apoptosis Viral Replication Viral Replication Cell Survival->Viral Replication

Caption: Chelidonine's inhibition of virus-activated NF-κB and PI3K/AKT pathways.

Experimental Workflow

G cluster_workflow Antiviral Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Virus Infection Virus Infection Compound Treatment->Virus Infection Pre, Co, or Post Incubation Incubation Virus Infection->Incubation e.g., 48h Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: General workflow for in vitro antiviral activity assessment.

Conclusion

This compound presents a promising natural compound with multifaceted antiviral activity. Its ability to interfere with the viral replication cycle and modulate host signaling pathways, specifically the NF-κB and PI3K/AKT cascades, underscores its potential as a broad-spectrum antiviral agent. The quantitative data, though still emerging, indicates significant inhibitory effects against a variety of viruses. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers to further investigate and validate the antiviral efficacy of this compound. Future studies should focus on elucidating the precise molecular interactions, expanding the evaluation against a wider range of viruses, and conducting in vivo studies to translate these promising in vitro findings into potential therapeutic applications.

References

The Role of Chelidonine Hydrochloride in Microtubule Destabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant potential as an anticancer agent. Its cytotoxic effects are largely attributed to its ability to disrupt the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth analysis of the molecular mechanisms underlying chelidonine hydrochloride's role in microtubule destabilization, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: Chelidonine and the Microtubule Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this delicate equilibrium by microtubule-targeting agents (MTAs) can lead to cell cycle arrest and apoptosis, making them effective chemotherapeutic agents.

Chelidonine has been identified as a microtubule-destabilizing agent that exerts its cytotoxic effects by inhibiting tubulin polymerization.[1][2] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in programmed cell death.

Mechanism of Microtubule Destabilization by Chelidonine

This compound disrupts the microtubule network primarily by inhibiting the polymerization of tubulin dimers into microtubules.[1] Studies have shown that chelidonine interacts, albeit weakly, with tubulin, leading to a disruption of the microtubule structure.[1] The proposed mechanism involves the binding of chelidonine to tubulin, which prevents the proper assembly of the αβ-heterodimers into protofilaments and subsequently into microtubules. While the precise binding site has not been definitively determined by structural studies, it has been suggested that chelidonine may act at or near the colchicine-binding site on β-tubulin.[2]

The inhibition of tubulin polymerization by chelidonine has been quantified in vitro, with reported IC50 values of 24 µM and 34.51 ± 9.47 μM.[1][3] This disruption of microtubule dynamics leads to a significant cellular consequence: arrest of the cell cycle in the G2/M phase.[1][4]

Cell Cycle Arrest at the G2/M Phase

The disruption of the mitotic spindle due to chelidonine-induced microtubule depolymerization activates the spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. In the presence of chelidonine, the malformed or absent spindle triggers a prolonged G2/M arrest.

This arrest is biochemically characterized by:

  • Increased levels of Cyclin B1: Cyclin B1 is a key regulatory protein of the G2/M transition. Its accumulation is a hallmark of G2/M arrest.[1]

  • Enhanced cdc2 Kinase Activity: The cyclin B1/cdc2 (CDK1) complex is the master regulator of mitosis. Elevated activity of this complex is observed during the chelidonine-induced G2/M arrest.[1]

The prolonged arrest in mitosis can ultimately lead to apoptosis.

Signaling Pathways Activated by Chelidonine

The cellular response to chelidonine-induced microtubule stress involves the activation of several signaling pathways that converge on apoptosis.

p53 and GADD45a Pathway

In human pancreatic cancer cells, chelidonine has been shown to induce apoptosis through the activation of the p53 and GADD45a signaling pathway.[5] Chelidonine treatment leads to increased expression of p53 and GADD45a, which in turn upregulates the cyclin-dependent kinase inhibitor p21.[5] This cascade contributes to cell cycle arrest and ultimately triggers apoptosis, as evidenced by the cleavage of caspase-3.[5]

MAPK and STAT3 Pathways

Chelidonine has also been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[3] The activation of stress-activated protein kinases/Jun kinases (SAPK/JNK), a component of the MAPK pathway, is observed in cells treated with chelidonine.[1] Furthermore, chelidonine can modulate STAT3 signaling, which is often dysregulated in cancer.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

ParameterValueReference
IC5024 µM[1]
IC5034.51 ± 9.47 μM[3]

Table 2: Cytotoxicity (IC50) of Chelidonine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
BxPC-3Pancreatic~124[5]
MIA PaCa-2Pancreatic<124[5]
T98GGlioblastoma~124[6]
A549Lung>124[6]
MCF7Breast>124[6]
MDA-MB-231Breast>124[6]
SW620Colon>124[6]

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of chelidonine on the polymerization of purified tubulin in real-time by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)

  • GTP (1 mM final concentration)

  • This compound stock solution (in DMSO)

  • 96-well microplate (half area)

  • Temperature-controlled microplate reader

Protocol:

  • Prepare the reaction mixture on ice containing purified tubulin (e.g., 40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Transfer the reaction mixtures to a pre-warmed (37°C) 96-well microplate.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to obtain polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the chelidonine concentration.[7]

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the microtubule network in cells treated with chelidonine.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Methanol (ice-cold) or Paraformaldehyde (4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody (e.g., clone DM1A)

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with desired concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with either ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.[7][8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after chelidonine treatment.

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Culture cells to approximately 70-80% confluency and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Visualizations of Pathways and Workflows

Signaling Pathway of Chelidonine-Induced Apoptosis

chelidonine_apoptosis_pathway chelidonine Chelidonine microtubules Microtubule Polymerization chelidonine->microtubules inhibits p53 p53 chelidonine->p53 activates g2m_arrest G2/M Arrest microtubules->g2m_arrest disruption leads to caspase3 Cleaved Caspase-3 g2m_arrest->caspase3 prolonged arrest leads to gadd45a GADD45a p53->gadd45a upregulates p21 p21 p53->p21 upregulates gadd45a->g2m_arrest p21->g2m_arrest apoptosis Apoptosis caspase3->apoptosis

Caption: Chelidonine-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

tubulin_polymerization_workflow start Start prepare_reagents Prepare Tubulin, Buffer, GTP, and Chelidonine start->prepare_reagents mix_on_ice Mix Reagents on Ice prepare_reagents->mix_on_ice transfer_plate Transfer to Pre-warmed 96-well Plate mix_on_ice->transfer_plate read_absorbance Measure Absorbance at 340 nm (37°C, 60 min) transfer_plate->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship of Chelidonine's Cellular Effects

chelidonine_cellular_effects chelidonine Chelidonine Treatment mt_destabilization Microtubule Destabilization chelidonine->mt_destabilization causes g2m_arrest G2/M Phase Arrest mt_destabilization->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis triggers

Caption: Logical flow of chelidonine's cellular effects.

Conclusion

This compound is a potent microtubule-destabilizing agent that induces cytotoxicity in cancer cells through a well-defined mechanism. By inhibiting tubulin polymerization, it disrupts the microtubule network, leading to G2/M cell cycle arrest and the activation of apoptotic signaling pathways. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of chelidonine and other microtubule-targeting agents. Further structural studies are warranted to definitively elucidate the precise binding site of chelidonine on tubulin, which could pave the way for the rational design of more potent and selective analogues.

References

An In-depth Technical Guide on the Early Therapeutic Potential of Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research into the therapeutic applications of Chelidonine, a primary isoquinoline alkaloid isolated from Chelidonium majus. The document collates quantitative data from foundational studies, details key experimental methodologies, and visualizes the molecular pathways and workflows involved in its pharmacological activities.

Anticancer Potential

Early investigations have highlighted Chelidonine's significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.

Quantitative Data: Cytotoxicity and Efficacy

The following tables summarize the quantitative data from key studies on the anticancer effects of Chelidonine.

Table 1: In Vitro Cytotoxicity of Chelidonine in Pancreatic Cancer Cells [1]

Cell LineTreatment DurationIC50 Concentration (µM)Method
BxPC-324 hours~1.0Cell Viability Assay
MIA PaCa-224 hours<1.0Cell Viability Assay
BxPC-348 hours<1.0Cell Viability Assay
MIA PaCa-248 hours<0.5Cell Viability Assay
BxPC-372 hours<0.5Cell Viability Assay
MIA PaCa-272 hours~0.2Cell Viability Assay

Table 2: Efficacy of Chelidonine in Combination with Lenvatinib in Hepatocellular Carcinoma (HCC) Cells [2]

Cell LineTreatmentIC50 of Lenvatinib (µmol/L)
L-02Lenvatinib alone8.53 ± 0.55
L-02Lenvatinib + Chelidonine2.67 ± 0.33

Table 3: Effect of Chelidonine on Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Migration [3]

Cell LineTreatment Concentration (µM)SubstrateResult
FaDu1Gelatin, Laminin, Fibronectin, Collagen I, Matrigel®Effective suppression of migration
HLaC7810CollagenInhibition of migration
Key Experimental Protocols

1.2.1 Cell Viability and Proliferation Assay

  • Objective: To determine the dose- and time-dependent cytotoxic effects of Chelidonine on cancer cells.

  • Methodology:

    • Human pancreatic cancer cells (BxPC-3 and MIA PaCa-2) are seeded in 96-well plates.[1]

    • Cells are treated with varying concentrations of Chelidonine (e.g., 0, 0.1, 0.2, 0.5, 1, 2, and 5 µM) for specified durations (24, 48, and 72 hours).[1]

    • Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay or similar colorimetric methods (e.g., MTT assay).

    • Absorbance is measured at the appropriate wavelength (e.g., 450 nm) to quantify the number of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

1.2.2 Apoptosis Analysis via Annexin-V/Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis by Chelidonine.

  • Methodology:

    • Pancreatic cancer cells are treated with a specific concentration of Chelidonine (e.g., 1 µM) for 24 hours.[1]

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin-V binding buffer.

    • Cells are stained with Annexin-V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

1.2.3 Western Blot Analysis for Protein Expression

  • Objective: To investigate the effect of Chelidonine on the expression levels of key proteins in a signaling pathway.

  • Methodology:

    • Cells are treated with Chelidonine and lysed to extract total proteins.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, GADD45A, p21, cleaved caspase-3).[1][4]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

1.3.1 Chelidonine-Induced Apoptosis in Pancreatic Cancer Chelidonine has been shown to induce apoptosis in human pancreatic cancer cells by upregulating the p53 and GADD45A pathways. This leads to increased expression of p21 and subsequent activation of executioner caspases like caspase-3.[1][4]

G Chelidonine Chelidonine p53 p53 (Upregulation) Chelidonine->p53 Induces GADD45A GADD45A (Upregulation) Chelidonine->GADD45A Induces p21 p21 (Upregulation) p53->p21 Activates GADD45A->p21 Activates Caspase3 Cleaved Caspase-3 (Activation) p21->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Compound (Chelidonine) CellCulture Cancer Cell Lines (e.g., MIA PaCa-2, BxPC-3) Start->CellCulture Viability Cell Viability Assays (MTT, CCK-8) CellCulture->Viability Determine IC50 Apoptosis Apoptosis Assays (Annexin-V, Caspase Activity) Viability->Apoptosis Confirm Apoptotic Induction Mechanism Mechanism of Action (Western Blot, RT-PCR) Apoptosis->Mechanism Elucidate Pathway InVivo In Vivo Animal Model (e.g., Xenograft Mice) Mechanism->InVivo Validate In Vitro Findings Efficacy Evaluate Tumor Growth and Toxicity InVivo->Efficacy G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_path NF-κB Signaling Cascade TLR4->NFkB_path NFkB NF-κB Nuclear Translocation NFkB_path->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Chelidonine Chelidonine Chelidonine->NFkB_path Inhibits

References

Methodological & Application

Application Notes and Protocols: Chelidonine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its potential as an anticancer agent.[1][2] It exerts cytotoxic effects across a range of cancer cell lines by inducing apoptosis, promoting cell cycle arrest, and inhibiting cell migration and invasion.[1][3][4] Mechanistically, chelidonine has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and MAPK pathways.[3][5] These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of chelidonine hydrochloride in a cell culture setting.

Mechanism of Action

Chelidonine's anticancer effects are multifaceted. It is known to be a potent inducer of apoptosis, triggering programmed cell death through both caspase-dependent and independent mechanisms.[1][6] This is often accompanied by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and DNA fragmentation.[1][7] Furthermore, chelidonine can induce cell cycle arrest, primarily at the G2/M phase, by interfering with microtubule polymerization.[1][6] Its inhibitory action on key survival signaling pathways, such as the PI3K/AKT pathway, and modulation of the MAPK pathway contribute to its overall anti-proliferative activity.[3][5]

Data Presentation

Table 1: IC50 Values of Chelidonine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
SGC-7901Human Gastric Carcinoma23.1348[6]
BxPC-3Human Pancreatic Cancer~1.048[8]
MIA PaCa-2Human Pancreatic Cancer<1.048[8]
FaDuHead and Neck Squamous Cell Carcinoma1.048[4]
HLaC78Head and Neck Squamous Cell Carcinoma1.648[4]
A-375Melanoma0.910 ± 0.017 µg/mL48[9]
HeLaCervical Cancer30 µg/mL (LD50)48[7]
Table 2: Effect of Chelidonine on Apoptosis and Cell Cycle
Cell LineTreatmentApoptosis Rate (%)Cell Cycle Arrest PhaseReference
BxPC-31 µM for 24h>50% (early and late)G2/M and S[8]
MIA PaCa-21 µM for 24h>50% (early and late)G2/M and S[8]
SGC-790110 µmol/lTime-dependent increaseG2/M[6]
HeLa22.5, 30, 37.5 µg/mLDose-dependent increaseSub-G1 and G0/G1[7]
MEL270 & C918Not specifiedFacilitated apoptosisNot specified[3]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in DMSO or ethanol)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[4][12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of chelidonine. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the chelidonine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following chelidonine treatment.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[14] Treat the cells with various concentrations of chelidonine for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension at 400 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[14][16]

Western Blot Analysis

This protocol is for detecting changes in the expression levels of proteins involved in signaling pathways affected by chelidonine.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-p38, p38, p53, cleaved caspase-3, BubR1, Cyclin B1, Cdk1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with chelidonine, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.[18] Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[17] Determine the protein concentration of the supernatant using a BCA assay.[17]

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[15]

Mandatory Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (Various Concentrations & Durations) cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_analysis Quantification of Apoptosis flow->apoptosis_analysis protein_analysis Analysis of Signaling Pathways western->protein_analysis signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Effects PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation mTOR mTOR AKT->mTOR AKT->Proliferation Promotes mTOR->Proliferation Promotes p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis Induces JNK JNK JNK->Apoptosis Induces ERK ERK CellCycleArrest Cell Cycle Arrest (G2/M) Chelidonine Chelidonine Chelidonine->PI3K Inhibits Chelidonine->AKT Inhibits Chelidonine->p38 Activates Chelidonine->JNK Activates Chelidonine->Apoptosis Chelidonine->CellCycleArrest

References

Application Notes and Protocols for MTT Assay Using Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative effects of Chelidonine hydrochloride on various cell lines. This document includes a detailed experimental protocol, data presentation guidelines, and a summary of reported quantitative data.

Introduction to this compound and the MTT Assay

Chelidonine is a major isoquinoline alkaloid extracted from Chelidonium majus (greater celandine) and has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Its hydrochloride salt is often used in research due to its solubility in aqueous solutions. Chelidonine has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways.[1][2]

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported effects of this compound on the viability of various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
FaDuHead and Neck Squamous Cell Carcinoma1.018[5]
HLaC78Head and Neck Squamous Cell Carcinoma1.618[5]
BxPC-3Pancreatic Cancer~1.0 (for 50% proliferation block)48[2]
MIA PaCa-2Pancreatic Cancer<1.0 (for 50% proliferation block)24[2]
MDA-MB-231Breast CancerLower than free chelidonine24, 48, 72[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Table 2: Dose-Dependent Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeConcentration (µM)% Cell ViabilityIncubation Time (hours)Reference
MEL270Melanoma0.5Significantly Inhibited24[1]
MEL270Melanoma1.0Significantly Inhibited24[1]
MEL270Melanoma2.0Significantly Inhibited24[1]
MEL270Melanoma5.0Significantly Inhibited24[1]
C918Melanoma0.5Significantly Inhibited24[1]
C918Melanoma1.0Significantly Inhibited24[1]
C918Melanoma2.0Significantly Inhibited24[1]
C918Melanoma5.0Significantly Inhibited24[1]
BxPC-3Pancreatic Cancer1.0~50%48[2]
MIA PaCa-2Pancreatic Cancer1.0~10%48[2]

Note: The term "Significantly Inhibited" indicates a statistically significant decrease in cell viability as reported in the study, without a specific percentage provided in the abstract.

Experimental Protocol: MTT Assay with this compound

This protocol provides a step-by-step guide for performing an MTT assay to determine the effect of this compound on cell viability.

Materials:

  • This compound (purity > 98%)

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) to determine the dose-response curve.[1][7]

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound) and an untreated control group (cells in complete medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.[3]

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3]

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizations: Workflow and Signaling Pathways

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Drug_Preparation 2. Prepare Chelidonine HCl (Serial Dilutions) Cell_Treatment 3. Treat Cells (24-72h Incubation) MTT_Addition 4. Add MTT Reagent (3-4h Incubation) Solubilization 5. Add Solubilizer (e.g., DMSO) MTT_Addition->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Diagram 2: Signaling Pathways Affected by this compound

Chelidonine_Pathways cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Chelidonine Chelidonine Hydrochloride PI3K_AKT PI3K/AKT Pathway Chelidonine->PI3K_AKT Inhibits NFkB NF-κB Pathway Chelidonine->NFkB Inhibits MAPK MAPK Pathway Chelidonine->MAPK Modulates p53 p53 Pathway Chelidonine->p53 Activates Cell_Viability Decreased Cell Viability & Proliferation PI3K_AKT->Cell_Viability NFkB->Cell_Viability Apoptosis Increased Apoptosis MAPK->Apoptosis p53->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis and reduced cell viability.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Chelidonine hydrochloride on various protein signaling pathways implicated in cancer biology. Detailed protocols for Western blot analysis are provided to enable researchers to investigate these effects in their own experimental settings.

Introduction

Chelidonine, a major isoquinoline alkaloid extracted from Chelidonium majus, has demonstrated significant anti-cancer properties in a variety of preclinical studies. Its mechanism of action involves the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Western blot analysis is a crucial technique for elucidating the specific protein expression changes induced by this compound treatment. This document outlines the key protein targets of Chelidonine and provides a detailed protocol for their analysis using Western blotting.

Key Signaling Pathways and Proteins Affected by this compound

This compound has been shown to modulate several critical signaling pathways involved in cancer progression. Below is a summary of the key pathways and the associated proteins that are affected, as demonstrated by Western blot analysis in various cancer cell lines.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Chelidonine has been observed to inhibit this pathway in melanoma cells. Western blot analysis has revealed that Chelidonine treatment leads to a decrease in the phosphorylation of both PI3K and Akt.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and has been implicated in cancer development. In melanoma cells, Chelidonine has been shown to inactivate this pathway by downregulating the protein levels of TLR4 and phosphorylated p65, a key component of the NF-κB complex.

p53-mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. Chelidonine has been found to induce apoptosis in human pancreatic cancer cells by upregulating the expression of p53 and its downstream targets, p21 and GADD45a. This leads to the cleavage and activation of caspase-3, a key executioner of apoptosis. In HeLa cells, Chelidonine also promotes apoptosis through the p38-p53 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that Chelidonine can differentially regulate MAPK signaling. In some cancer cell types, it leads to the upregulation of phosphorylated ERK1/2 and phosphorylated p38, contributing to the suppression of proliferation and induction of apoptosis. In other contexts, it has been shown to inhibit the phosphorylation of JNK and p38.

Cell Cycle Regulation

Chelidonine can induce cell cycle arrest, and this is reflected in the altered expression of key cell cycle regulatory proteins. In gastric carcinoma cells, Chelidonine treatment has been shown to decrease the expression of Cyclin B1 and Cdk1.

Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are critical regulators of apoptosis. Chelidonine has been shown to modulate the expression of these proteins to favor apoptosis. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic Bax.

Quantitative Data Summary

The following tables summarize the reported changes in protein expression following treatment with this compound. The data is compiled from various studies and presented for easy comparison.

Table 1: Proteins Downregulated by this compound

ProteinSignaling PathwayCell Line(s)Reported ChangeCitation(s)
p-PI3KPI3K/AktMEL270, C918 (Melanoma)Decreased
p-AktPI3K/AktMEL270, C918 (Melanoma)Decreased
TLR4TLR4/NF-κBMEL270, C918 (Melanoma)Decreased
p-p65TLR4/NF-κBMEL270, C918 (Melanoma)Decreased
N-cadherinEMTMEL270, C918 (Melanoma)Decreased
Cyclin B1Cell CycleSGC-7901 (Gastric)Decreased
Cdk1Cell CycleSGC-7901 (Gastric)Decreased
Bcl-2ApoptosisHeLaDecreased

Table 2: Proteins Upregulated by this compound

ProteinSignaling PathwayCell Line(s)Reported ChangeCitation(s)
p-Chk2Cell Cycle CheckpointA2780 (Ovarian), MRC-5 (Fibroblast)Upregulated
p21Cip1/Waf1Cell Cycle CheckpointA2780 (Ovarian), MRC-5 (Fibroblast)Upregulated
p-ERK1/2MAPKA2780 (Ovarian), MRC-5 (Fibroblast)Upregulated
p-p38MAPKA2780 (Ovarian), MRC-5 (Fibroblast)Upregulated
p53p53 PathwayBxPC-3, MIA PaCa-2 (Pancreatic)Increased
p21p53 PathwayBxPC-3, MIA PaCa-2 (Pancreatic)Increased
GADD45ap53 PathwayBxPC-3, MIA PaCa-2 (Pancreatic)Increased
Cleaved Caspase-3ApoptosisBxPC-3, MIA PaCa-2 (Pancreatic)Increased
E-cadherinEMTMEL270, C918 (Melanoma)Increased
BaxApoptosisHeLaIncreased

Experimental Protocols

This section provides a detailed, generalized protocol for performing Western blot analysis to investigate the effects of this compound on protein expression. This protocol is based on standard laboratory practices and can be adapted for specific experimental needs.

Protocol: Western Blot Analysis of Proteins Affected by this compound

1. Cell Culture and Treatment:

1.1. Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. 1.2. Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency. 1.3. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO or PBS).

2. Protein Extraction (Lysis):

2.1. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. 2.5. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. 2.6. Carefully collect the supernatant containing the total protein and transfer it to a new tube.

3. Protein Quantification:

3.1. Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE (Gel Electrophoresis):

4.1. Prepare protein samples for loading by mixing with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boiling at 95-100°C for 5-10 minutes. 4.2. Load 20-40 µg of protein per lane into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. 4.3. Run the gel in 1x running buffer (Tris-Glycine-SDS) at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

5. Protein Transfer (Blotting):

5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. 5.2. Activate the PVDF membrane by incubating in 100% methanol for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation. 5.3. Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions. A typical wet transfer can be run at 100 V for 1-2 hours at 4°C.

6. Immunodetection:

6.1. After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. 6.2. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies. (See Table 3 for a list of relevant primary antibodies). 6.3. Wash the membrane three times for 10 minutes each with TBST. 6.4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature. 6.5. Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Data Analysis:

7.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 7.2. Incubate the membrane with the ECL substrate for 1-5 minutes. 7.3. Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. 7.4. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinHost SpeciesRecommended Dilution Range
p-PI3KRabbit1:500 - 1:2000
PI3KRabbit1:500 - 1:2000
p-Akt (Ser473)Rabbit1:1000 - 1:2000
AktRabbit1:1000 - 1:2000
TLR4Rabbit1:500 - 1:1000
p-p65 (Ser536)Rabbit1:1000
p65Rabbit1:1000
p53Mouse/Rabbit1:1000 - 1:2500
p21Mouse/Rabbit1:500 - 1:1000
GADD45aRabbit1:500 - 1:1000
Cleaved Caspase-3Rabbit1:500 - 1:1000
p-ERK1/2Rabbit1:1000 - 1:2000
ERK1/2Rabbit1:1000 - 1:2000
p-p38Rabbit1:1000
p38Rabbit1:1000
Cyclin B1Mouse/Rabbit1:1000 - 1:2000
Cdk1Mouse/Rabbit1:1000
Bcl-2Mouse/Rabbit1:1000
BaxRabbit1:1000
β-actinMouse1:5000 - 1:10000
GAPDHRabbit/Mouse1:5000 - 1:10000

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its analysis.

Chelidonine_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_TLR4_NFkB TLR4/NF-kB Pathway cluster_p53 p53 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates Survival Survival Akt->Survival promotes Chelidonine Chelidonine Chelidonine->PI3K inhibits Chelidonine->Akt inhibits phosphorylation TLR4 TLR4 p65 p65 TLR4->p65 activates Inflammation_Proliferation Inflammation & Proliferation p65->Inflammation_Proliferation promotes Chelidonine_NFkB Chelidonine Chelidonine_NFkB->TLR4 inhibits Chelidonine_NFkB->p65 inhibits phosphorylation p53 p53 p21 p21 p53->p21 activates GADD45a GADD45a p53->GADD45a activates Caspase3 Cleaved Caspase-3 p53->Caspase3 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Apoptosis_p53 Apoptosis GADD45a->Apoptosis_p53 promotes Caspase3->Apoptosis_p53 executes Chelidonine_p53 Chelidonine Chelidonine_p53->p53 upregulates

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Culture & Chelidonine Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: General workflow for Western blot analysis.

Application Notes and Protocols for Chelidonine Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of chelidonine hydrochloride in various animal models. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a guide for researchers investigating the therapeutic potential of this natural compound.

Overview of Chelidonine's Therapeutic Potential

Chelidonine, a benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. In vivo studies are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile. This document outlines protocols for administering this compound in rodent models of osteoarthritis, systemic inflammation, allergic asthma, and cancer.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in different animal models as reported in the scientific literature.

Table 1: Anti-inflammatory Effects of Chelidonine in a Rat Model of Osteoarthritis

ParameterControl (OA)Chelidonine (5 mg/kg, oral)Reference
TNF-α (pg/mL)~150~75[1][2]
IFN-γ (pg/mL)~120~60[2]
IL-1β (pg/mL)~180~90[1][2]
IL-6 (pg/mL)~250~125[1][2]
IL-12 (pg/mL)~200~100[1][2]
CD68+ cells (count)Significantly IncreasedSignificantly Reduced[2]

Table 2: Anti-inflammatory Effects of Chelidonine in an LPS-Induced Mouse Model

ParameterControl (LPS)Chelidonine (dose-dependent)Reference
Serum TNF-αSignificantly IncreasedStrikingly Decreased[3]
Serum IL-6Significantly IncreasedStrikingly Decreased[3]
Serum PGE2Significantly IncreasedStrikingly Decreased[3]

Table 3: Anti-tumor Effects of Chelidonine in a Mouse Xenograft Model (NRAS-mutant Melanoma)

ParameterControlChelidonine (10 mg/kg, daily)Chelidonine (20 mg/kg, daily)Reference
Tumor Volume (relative)1Significantly ReducedMore Significantly Reduced[4]
Tumor WeightControl LevelSignificantly ReducedMore Significantly Reduced[4]
SurvivalBaselineSignificantly IncreasedHighly Significantly Increased[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile water for injection

  • Dimethyl sulfoxide (DMSO), if required for initial dissolution

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol for Oral Administration (Suspension/Solution):

  • Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

  • For aqueous solutions, dissolve the powder directly in sterile saline or PBS. Vortex thoroughly until fully dissolved.

  • If solubility is an issue, first dissolve the this compound in a minimal amount of a biocompatible solvent like DMSO, and then dilute it to the final concentration with sterile saline or PBS. Ensure the final concentration of the organic solvent is non-toxic to the animals.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions regularly, depending on the stability of the compound.

Protocol for Intraperitoneal (IP) Injection:

  • Follow the same steps as for oral administration to prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Ensure the final solution is isotonic and at a physiological pH to minimize irritation at the injection site.

  • The volume for IP injection in mice is typically 100-200 µL, and in rats, it can be up to 1 mL, depending on the animal's weight.

Animal Model Protocols

Animal Strain: Male Sprague-Dawley (SD) rats (200-250 g).[1]

Protocol:

  • Anesthetize the rats using an appropriate anesthetic (e.g., intraperitoneal injection of 50 mg/kg pentobarbital sodium).[1]

  • To induce osteoarthritis, perform a surgical procedure involving the transection of the anterior cruciate ligament and resection of the medial menisci (ACLT+MMx) in the right knee joint.[1]

  • Suture the skin and capsule after rinsing with sterile saline.[1]

  • House the animals under standard laboratory conditions.

  • Post-surgery, administer this compound orally at a dose of 5 mg/kg daily.[1] The control group should receive an equal volume of the vehicle (e.g., saline).[1]

  • The experimental period is typically 8 weeks.[1]

  • At the end of the experiment, euthanize the animals and collect joint fluid and tissue samples for analysis (e.g., ELISA for inflammatory cytokines, histological analysis of cartilage degradation).[1]

Animal Strain: Male BALB/c mice.[3]

Protocol:

  • House the mice under standard laboratory conditions with ad libitum access to food and water.

  • Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 5, 10, 20 mg/kg). The control group receives the vehicle.

  • After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 5-20 mg/kg).[5]

  • Monitor the animals for signs of inflammation.

  • After a specific period (e.g., 12 hours), collect blood samples via cardiac puncture for serum analysis of inflammatory markers like TNF-α, IL-6, and PGE2 using ELISA.[3][5]

Animal Strain: Female BALB/c mice.

Protocol:

  • Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of 50 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide in 200 µL of PBS.[6] The control group receives PBS only.[6]

  • Challenge: On days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 2% OVA in saline for 20 minutes using a nebulizer.[6] The control group is challenged with saline.[6]

  • Treatment: Administer this compound (dose to be optimized) intraperitoneally 2 hours before each OVA challenge.[6]

  • Assessment: 24-48 hours after the final challenge, assess airway inflammation by:

    • Collecting bronchoalveolar lavage fluid (BALF) to count eosinophils and other inflammatory cells.

    • Measuring levels of IL-4, IL-13, and eotaxin-2 in the BALF.[7]

    • Determining OVA-specific IgE levels in the serum.[7]

    • Performing histological analysis of lung tissue for inflammatory cell infiltration.

Animal Strain: Nude mice.[4]

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., SK-MEL-2 human melanoma cells) into the flank of each mouse.[4]

  • Allow the tumors to grow to a palpable size.

  • Randomly divide the mice into treatment and control groups.

  • Administer this compound daily via oral gavage at desired doses (e.g., 10 or 20 mg/kg).[4] The control group receives the vehicle.

  • Measure tumor volume every few days using calipers.[4]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice, dissect the tumors, and weigh them.[4]

  • Tumor tissue can be used for further analysis, such as immunoblotting for signaling pathway proteins.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by chelidonine and a general experimental workflow.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB IκBα_P P-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Proteasome Proteasome IκBα_P->Proteasome Degradation Chelidonine Chelidonine Chelidonine->IKK Inhibition DNA DNA NF-κB_nuc->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the TLR4/NF-κB signaling pathway by chelidonine.

EGFR_AMPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AMPK AMPK EGFR->AMPK Apoptosis Apoptosis AMPK->Apoptosis Mitochondria Mitochondria Mitochondria->AMPK Chelidonine Chelidonine Chelidonine->EGFR Inhibition Chelidonine->Mitochondria Inhibition of respiratory chain

Caption: Chelidonine induces apoptosis via the EGFR-AMPK pathway.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Induction Disease Induction (e.g., Surgery, LPS, OVA) Animal_Model->Induction Grouping Randomization into Groups (Control, Chelidonine) Induction->Grouping Treatment This compound Administration Grouping->Treatment Monitoring Monitoring of Animals (e.g., Tumor size, Symptoms) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., ELISA, Histology, WB) Monitoring->Endpoint

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry after Chelidonine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine hydrochloride, a principal isoquinoline alkaloid isolated from Chelidonium majus, has garnered significant interest in oncological research for its cytotoxic and antimitotic properties. This document provides a detailed guide for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry. The primary mechanism of action of chelidonine is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to a cell cycle arrest at the G2/M phase.[1][2] This arrest is a critical event that can subsequently trigger apoptotic cell death, making it a key area of study in the development of novel anticancer therapies.

Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[3] This technique relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity of the stained cells is directly proportional to their DNA content.[4] By quantifying the number of cells in each phase, researchers can effectively assess the impact of compounds like this compound on cell cycle progression.

Principle of the Assay

This protocol outlines the treatment of cultured cancer cells with varying concentrations of this compound, followed by the preparation of single-cell suspensions. The cells are then fixed with ethanol to permeabilize the cell and nuclear membranes, allowing for the entry of propidium iodide.[5] An RNase treatment step is included to ensure that only DNA is stained, thereby reducing background fluorescence.[6] The DNA content of the stained cells is then analyzed by a flow cytometer. The resulting data provides a quantitative measure of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, enabling a detailed analysis of the dose-dependent effects of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution in different cell lines.

Table 1: Dose-Dependent Effect of Chelidonine on Cell Cycle Distribution in MRC-5 Human Fibroblasts (24h Treatment)

Chelidonine (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)65.2 ± 2.118.5 ± 1.516.3 ± 1.8
558.1 ± 2.515.2 ± 1.326.7 ± 2.2
1045.3 ± 3.112.8 ± 1.141.9 ± 3.5
2032.7 ± 2.89.5 ± 0.957.8 ± 4.1

Data is presented as mean ± standard deviation. This table illustrates that with increasing concentrations of chelidonine, there is a significant decrease in the percentage of cells in the G1 and S phases, with a corresponding accumulation of cells in the G2/M phase.[1]

Table 2: Time-Dependent Effect of Chelidonine (10 µM) on Mitotic Protein Expression in SGC-7901 Cells

Treatment Time (h)Relative BubR1 ExpressionRelative Cyclin B1 ExpressionRelative Cdk1 Expression
01.001.001.00
240.951.850.98
480.450.600.55
720.200.250.30

This table shows the dynamic changes in key mitotic regulatory proteins following chelidonine treatment. An initial increase in Cyclin B1 is observed, consistent with a mitotic arrest. However, prolonged arrest leads to a decrease in BubR1, Cyclin B1, and Cdk1, which can result in mitotic slippage.[6]

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in culture plates cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence cheli_treatment Treat with this compound (various concentrations and time points) cell_adherence->cheli_treatment control Control group (vehicle treatment) cell_adherence->control harvest Harvest cells (trypsinization) cheli_treatment->harvest control->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix cells in cold 70% ethanol wash_pbs->fixation wash_pbs2 Wash with PBS fixation->wash_pbs2 rnase Treat with RNase A wash_pbs2->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow_cytometry Acquire data on a flow cytometer pi_stain->flow_cytometry data_analysis Analyze cell cycle distribution (G0/G1, S, G2/M phases) flow_cytometry->data_analysis

chelidonine_pathway cluster_drug_target Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle_regulation Cell Cycle Regulation cluster_p53_pathway p53-mediated Pathway Chelidonine This compound Tubulin Tubulin Chelidonine->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC activates CyclinB1_Cdk1 Cyclin B1 / Cdk1 Complex SAC->CyclinB1_Cdk1 stabilizes G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to p53 p53 activation G2M_Arrest->p53 GADD45A GADD45A expression p53->GADD45A p21 p21 expression p53->p21 p21->CyclinB1_Cdk1 inhibits

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., HeLa, SGC-7901, MRC-5).

  • This compound: Stock solution in DMSO or appropriate solvent.

  • Culture Medium: As required for the specific cell line.

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution.

  • Trypsin-EDTA Solution.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Ethanol: 70% (v/v) in deionized water, ice-cold.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 0.1% (v/v) Triton X-100

    • 0.1% (w/v) Sodium Citrate

    • in PBS

  • RNase A Solution: 100 µg/mL in PBS.

  • Flow Cytometry Tubes.

Cell Culture and Treatment
  • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Staining for Flow Cytometry
  • Harvesting:

    • After the treatment period, aspirate the medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at 4°C for fixation. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A solution (100 µg/mL) to the cell suspension.

    • Incubate for 30 minutes at room temperature in the dark.

    • Transfer the stained cells to flow cytometry tubes.

Flow Cytometry Analysis
  • Set up the flow cytometer according to the manufacturer's instructions.

  • Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 617 nm).

  • Analyze the samples at a low flow rate to ensure accurate data collection.

  • Collect at least 10,000 events per sample.

  • Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris.

  • Generate histograms of DNA content (fluorescence intensity) versus cell count to visualize the G0/G1, S, and G2/M peaks.

  • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Troubleshooting

IssuePossible CauseSolution
High CV of G0/G1 peak - Inconsistent staining- Cell clumping- High flow rate- Ensure thorough mixing during staining- Filter cell suspension if clumping is observed- Use a lower flow rate during acquisition
Broad S-phase peak - Asynchronous cell population- Incomplete RNase digestion- This is expected in a proliferating population- Ensure RNase A is active and incubation time is sufficient
Low cell count - Cell loss during washing steps- Low initial cell seeding density- Be careful when aspirating supernatants- Increase initial cell number
Debris in the sample - Excessive cell death- Harsh trypsinization- Use a lower concentration of the drug if toxicity is high- Optimize trypsinization time

Conclusion

The protocols and data presented in this document provide a comprehensive framework for investigating the effects of this compound on the cell cycle using flow cytometry. The observed G2/M arrest is a hallmark of Chelidonine's mechanism of action and can be reliably quantified using the described methods. This information is valuable for researchers in the field of cancer biology and drug development who are exploring the therapeutic potential of microtubule-targeting agents. Further investigation into the downstream signaling pathways, such as the p53 and SAPK/JNK pathways, can provide a more complete understanding of Chelidonine's anticancer effects.[2][4]

References

Application Notes and Protocols: Chelidonine Hydrochloride in Transwell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Chelidonine hydrochloride in Transwell migration assays. This document is intended to guide researchers in assessing the anti-migratory potential of this natural compound on various cancer cell lines.

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Of particular interest to cancer researchers is its potential to inhibit cell migration and invasion, critical processes in tumor metastasis.[1][3][4] The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant, and to screen for potential inhibitors of this process. This document outlines the protocols for employing this compound in such assays and summarizes its effects on cancer cell migration.

Data Summary

The following tables summarize the quantitative data from studies investigating the effect of this compound on the migration and invasion of various cancer cell lines.

Table 1: Effect of this compound on Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Migration

Cell LineTreatment Concentration (µM)SubstrateInhibition of MigrationSource
FaDu1Gelatin, Fibronectin, Collagen I, Laminin, Matrigel®Effective suppression[3][5]
HLaC781.6 (EC50)Not specifiedNo significant suppression[3]
HLaC7810Collagen IInhibition observed[3]

Table 2: Effect of this compound on Melanoma Cell Migration and Invasion

Cell LineAssay TypeTreatmentObserved EffectSource
MEL270Wound HealingChelidonineSignificant reduction in wound closure rate[4]
C918Wound HealingChelidonineSignificant reduction in wound closure rate[4]
MEL270Transwell InvasionChelidonineDecreased number of invaded cells[4]
C918Transwell InvasionChelidonineDecreased number of invaded cells[4]
B16F10Wound Healing8 µmol/L ChelidonineDecreased cell migration to 90% of control[6]

Experimental Protocols

This section provides a detailed methodology for performing a Transwell migration assay to evaluate the effect of this compound on cancer cell migration. This protocol is a generalized guideline and may require optimization for specific cell lines and experimental conditions.

Materials
  • Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells)

  • 24-well or 96-well companion plates

  • This compound (appropriate purity for cell culture)

  • Selected cancer cell line (e.g., FaDu, HLaC78, MEL270, C918)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Methanol or 70% Ethanol (for fixation)

  • 0.5% Crystal Violet solution (in 25% methanol)

  • Microscope

Protocol: Transwell Migration Assay
  • Cell Preparation:

    • Culture the selected cancer cell line to approximately 80-90% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with a serum-free medium. This enhances the chemotactic response to serum.

  • Assay Setup:

    • Prepare different concentrations of this compound in serum-free medium. A common starting range is 0.5 µM to 10 µM.[3][7]

    • In the lower chamber of the companion plate, add complete medium (containing FBS as a chemoattractant).

    • For control wells, add serum-free medium to the lower chamber to measure basal migration.

  • Cell Seeding:

    • Harvest the starved cells using Trypsin-EDTA and resuspend them in serum-free medium containing the desired concentration of this compound.

    • Perform a cell count and adjust the cell suspension to the desired density (e.g., 1 x 105 cells/mL).

    • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell line's migration rate (typically 12-24 hours).

  • Removal of Non-Migrated Cells:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 70% ethanol for 10-15 minutes.[8]

    • Allow the inserts to air dry.

    • Stain the migrated cells by placing the inserts in a 0.5% Crystal Violet solution for 10-20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Allow the inserts to dry completely.

    • Visualize and count the migrated cells under a microscope. Count the cells in several random fields of view and calculate the average.

    • Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

Signaling Pathways and Mechanisms of Action

This compound has been shown to inhibit cancer cell migration by modulating several key signaling pathways.

TLR4/NF-κB and PI3K/AKT Pathways in Melanoma

In melanoma cells, Chelidonine has been found to suppress migration and invasion by inactivating the Toll-like receptor 4 (TLR4)/NF-κB and PI3K/AKT signaling pathways.[1][2] This is achieved by downregulating the protein levels of TLR4, as well as the phosphorylated forms of p65, PI3K, and AKT.[1] The inhibition of these pathways attenuates the epithelial-mesenchymal transition (EMT) process, a key step in metastasis.[1][4]

G Chelidonine This compound TLR4 TLR4 Chelidonine->TLR4 NFkB NF-κB TLR4->NFkB PI3K PI3K TLR4->PI3K Migration Cell Migration & Invasion NFkB->Migration AKT AKT PI3K->AKT AKT->Migration G Chelidonine This compound GADD45a GADD45a Chelidonine->GADD45a p53 p53 GADD45a->p53 p21 p21 p53->p21 Caspase3 Cleaved Caspase-3 p53->Caspase3 CellGrowth Cell Growth Inhibition p21->CellGrowth Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Culture Cells Starve Starve Cells (Serum-free medium) Start->Starve Prepare Prepare Chelidonine Dilutions Starve->Prepare Setup Setup Transwell Plate: - Chemoattractant (lower) - Cells + Chelidonine (upper) Starve->Setup Prepare->Setup Incubate Incubate (37°C, 5% CO2) Setup->Incubate Remove Remove Non-migrated Cells (Swab) Incubate->Remove Fix Fix Migrated Cells (Methanol/Ethanol) Remove->Fix Stain Stain Cells (Crystal Violet) Fix->Stain Quantify Quantify Migration (Microscopy/Elution) Stain->Quantify End End: Analyze Data Quantify->End

References

Application Notes and Protocols for Studying Autophagy Induction by Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine hydrochloride, a major isoquinoline alkaloid extracted from Chelidonium majus, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.[1] Emerging evidence suggests that chelidonine can trigger autophagy, a cellular self-degradation process essential for maintaining homeostasis and implicated in both cell survival and death.[1][2] This document provides detailed application notes and experimental protocols for investigating the induction of autophagy by this compound, with a focus on its underlying molecular mechanisms.

Mechanism of Action: Signaling Pathways

This compound appears to induce autophagy through the modulation of key signaling pathways that regulate cellular energy status and stress responses. The primary pathways implicated are the AMPK/mTOR pathway and the p53 pathway .

  • AMPK/mTOR Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic processes like autophagy while inhibiting anabolic processes.[3] Mechanistic target of rapamycin (mTOR) is a central inhibitor of autophagy.[3] Evidence suggests that chelidonine can activate AMPK, leading to the downstream inhibition of mTOR and subsequent induction of autophagy.[4]

  • p53 Pathway: The tumor suppressor protein p53 can function as a regulator of autophagy in a context-dependent manner. Studies have shown that chelidonine treatment can lead to the upregulation of p53, which may contribute to the initiation of the autophagic process.[1][2][5]

Data Presentation: Quantitative Analysis of Autophagy Markers

The following tables summarize hypothetical, yet plausible, quantitative data representing the dose-dependent effects of this compound on key autophagy markers. This data is intended to serve as a template for the presentation of experimental results.

Table 1: Effect of this compound on LC3-II/LC3-I Ratio and p62 Degradation

Chelidonine HCl (µM)LC3-II/LC3-I Ratio (Fold Change)p62/β-actin Ratio (Fold Change)
0 (Control)1.01.0
11.80.8
53.50.5
105.20.3
204.80.4

Table 2: Effect of this compound on AMPK and mTOR Phosphorylation

Chelidonine HCl (µM)p-AMPK/AMPK Ratio (Fold Change)p-mTOR/mTOR Ratio (Fold Change)
0 (Control)1.01.0
11.50.7
52.80.4
104.10.2
203.90.3

Table 3: Effect of this compound on Beclin-1 and p53 Expression

Chelidonine HCl (µM)Beclin-1/β-actin Ratio (Fold Change)p53/β-actin Ratio (Fold Change)
0 (Control)1.01.0
11.31.6
52.12.9
102.84.5
202.54.2

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

cluster_0 This compound Treatment cluster_1 Upstream Signaling cluster_2 Core Autophagy Regulation cluster_3 Autophagosome Formation Chelidonine Chelidonine Hydrochloride p53 p53 Activation Chelidonine->p53 AMPK AMPK Activation Chelidonine->AMPK Beclin1 Beclin-1 Upregulation p53->Beclin1 Activation mTOR mTOR Inhibition AMPK->mTOR Inhibition mTOR->Beclin1 Inhibition LC3 LC3-I to LC3-II Conversion Beclin1->LC3 p62 p62 Degradation LC3->p62 Autophagy Autophagy Induction LC3->Autophagy p62->Autophagy

Caption: Proposed signaling pathway of this compound-induced autophagy.

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis cluster_3 Immunofluorescence Analysis A Seed cells (e.g., HeLa, MCF-7) in culture plates B Treat with varying concentrations of This compound (0-20 µM) for 24h A->B C Lyse cells and collect protein extracts B->C I Fix and permeabilize cells grown on coverslips B->I D Determine protein concentration (e.g., BCA assay) C->D E SDS-PAGE and protein transfer to PVDF membrane D->E F Incubate with primary antibodies (LC3, p62, p-AMPK, etc.) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect chemiluminescence and quantify band intensity G->H J Incubate with primary antibodies (LC3, p62) I->J K Incubate with fluorescently-labeled secondary antibodies J->K L Image with fluorescence microscope and quantify puncta K->L

Caption: General experimental workflow for studying autophagy induction.

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers

This protocol details the detection of key autophagy-related proteins by Western blot.

1.1. Materials

  • Cell Lysis Buffer (RIPA buffer or similar)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels (15% for LC3, 8-12% for other proteins)

  • PVDF membranes

  • Transfer Buffer

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-LC3B

    • Mouse anti-p62/SQSTM1

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Rabbit anti-Beclin-1

    • Mouse anti-p53

    • Mouse anti-β-actin

  • HRP-conjugated Secondary Antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescence (ECL) Substrate

  • Imaging System

1.2. Cell Lysis and Protein Quantification

  • Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

1.3. SDS-PAGE and Western Blotting

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 2: Immunofluorescence Staining for LC3 and p62 Puncta

This protocol describes the visualization of autophagosomes (LC3 puncta) and p62 aggregates by immunofluorescence microscopy.

2.1. Materials

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (1% BSA in PBS)

  • Primary Antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1

  • Fluorescently-labeled Secondary Antibodies (e.g., Alexa Fluor 488 anti-rabbit IgG, Alexa Fluor 594 anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence Microscope

2.2. Staining Procedure

  • Culture cells on coverslips and treat with this compound.

  • Wash cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify the number and intensity of LC3 and p62 puncta per cell using image analysis software.

Protocol 3: Autophagic Flux Assay

This assay measures the rate of autophagic degradation.

3.1. Principle

Autophagic flux is assessed by comparing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). Inhibition of lysosomal degradation prevents the breakdown of autophagosomes, leading to an accumulation of LC3-II that is proportional to the rate of autophagosome formation.

3.2. Procedure

  • Seed cells in multiple plates.

  • Treat one set of plates with varying concentrations of this compound alone for the desired time (e.g., 24 hours).

  • Treat a parallel set of plates with the same concentrations of this compound for the same duration, but add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the incubation period.

  • Include control groups with no treatment and with the lysosomal inhibitor alone.

  • Harvest the cells and perform Western blot analysis for LC3 as described in Protocol 1.

  • Calculate the autophagic flux by subtracting the LC3-II levels in the absence of the inhibitor from the LC3-II levels in the presence of the inhibitor for each this compound concentration. An increase in this difference indicates an induction of autophagic flux.

References

Troubleshooting & Optimization

Navigating Chelidonine Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with chelidonine hydrochloride, achieving consistent and optimal solubility in aqueous buffers is a critical experimental step. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges, ensuring reliable and reproducible results in your research.

Troubleshooting Guide: Overcoming Solubility Hurdles

This guide addresses specific issues you may encounter when dissolving this compound in aqueous buffers.

Problem 1: Precipitate forms when dissolving this compound in a neutral pH buffer (e.g., PBS pH 7.4).

  • Question: Why is my this compound not dissolving or precipitating out of my neutral pH buffer?

  • Answer: Chelidonine is an alkaloid, and its hydrochloride salt is more soluble in acidic conditions. In neutral or alkaline solutions, the hydrochloride salt can convert to the free base form, which is poorly soluble in water, leading to precipitation.[1]

  • Solution Protocol:

    • Prepare an acidic stock solution: Dissolve the this compound powder in a slightly acidic buffer (e.g., pH 4-5) or in a small amount of 0.1 M HCl before adding it to your final buffer. This ensures the compound remains in its protonated, more soluble form.[2]

    • pH Adjustment: If your final experimental buffer must be at a neutral pH, you can prepare a concentrated stock solution in an acidic buffer and then dilute it into your final neutral buffer. The final concentration of the acidic component should be low enough not to significantly alter the pH of your final solution.

    • Sonication and Gentle Heating: To aid dissolution, you can sonicate the solution in an ultrasonic bath or gently warm it to 37°C.[3] Be cautious with heating, as prolonged exposure to high temperatures can potentially degrade the compound.

Problem 2: Inconsistent results between experiments.

  • Question: I'm observing variability in the biological activity of my this compound solutions. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variations in the actual concentration of the dissolved compound, which will directly impact experimental outcomes. If the compound is not fully dissolved, the effective concentration will be lower than intended.

  • Solution Protocol:

    • Visual Inspection: Always visually inspect your solution for any undissolved particles or haziness. A clear solution is a good indicator of complete dissolution.

    • Pre-dissolve in an organic solvent: For cellular assays, you can prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where chelidonine is more soluble.[3][4] You can then dilute this stock solution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

    • Fresh Solution Preparation: It is recommended to prepare fresh solutions for each experiment to avoid potential issues with stability and precipitation over time. If you must store solutions, aliquot them and store at -20°C or -80°C for short periods.[3][5]

Quantitative Solubility Data Summary

CompoundSolventSolubilitySource
This compound ChloroformSoluble (Slightly, Heated)[6]
EthanolSoluble (Slightly, Heated)[6]
MethanolSoluble (Slightly, Heated)[6]
Chelidonine (Free Base) WaterInsoluble[4][7]
ChloroformSoluble[7]
EthanolSoluble[7]
Amyl AlcoholSoluble[7]
DMSO30 mg/mL[3]
DMF30 mg/mL[3]

Experimental Protocol: Preparation of an Aqueous this compound Solution

This protocol provides a general method for preparing a this compound solution in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • pH meter

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile filters (if for cell culture)

Procedure:

  • Determine the Target Concentration: Decide on the final concentration of this compound required for your experiment.

  • Initial Dissolution Attempt:

    • Weigh the required amount of this compound powder.

    • Add a small volume of your chosen aqueous buffer.

    • Vortex the solution vigorously for 1-2 minutes.

    • Observe for complete dissolution. If the solution is clear, you can proceed to the next step. If not, proceed to the pH adjustment steps.

  • pH Adjustment for Improved Solubility:

    • If the powder does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH.

    • Continue adding acid until the solution becomes clear. Note the pH at which the compound fully dissolves.

    • If your experiment requires a specific final pH, you can then carefully adjust the pH back up using 0.1 M NaOH. Be aware that precipitation may occur as you approach the pKa of the compound.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final desired volume.

  • Sterilization (if required): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.

This compound Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Troubleshooting this compound Solubility start Start: Dissolve Chelidonine HCl in Aqueous Buffer dissolved Is the solution clear? start->dissolved precipitate Precipitate or Cloudiness Observed dissolved->precipitate No success Solution Ready for Experiment dissolved->success Yes adjust_ph Lower pH with 0.1M HCl precipitate->adjust_ph sonicate Apply Sonication / Gentle Warming (37°C) adjust_ph->sonicate dissolved2 Is the solution clear now? sonicate->dissolved2 organic_stock Consider preparing a concentrated stock in DMSO/Ethanol dissolved2->organic_stock No dissolved2->success Yes

Caption: A flowchart for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: For a highly concentrated stock solution, organic solvents like DMSO and ethanol are recommended, as chelidonine is readily soluble in them.[3][4] For direct use in many biological assays, preparing a stock in a slightly acidic aqueous buffer is a viable alternative to avoid potential solvent effects.

Q2: Can I store my this compound solution? If so, for how long?

A2: It is best practice to use freshly prepared solutions. However, if storage is necessary, aliquot the solution into single-use vials and store at -20°C for up to a month or -80°C for up to six months to minimize freeze-thaw cycles.[3][5] Always check for any signs of precipitation upon thawing.

Q3: Does the purity of this compound affect its solubility?

A3: Yes, impurities can affect the solubility of a compound. It is always recommended to use a high-purity grade of this compound for research applications to ensure consistency and avoid confounding results.

Q4: My this compound powder is off-white to pale beige. Is this normal?

A4: Yes, the typical appearance of this compound solid is off-white to pale beige.[6]

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is 389.83 g/mol .[6] This is important for accurately calculating the concentrations of your solutions.

References

Navigating Chelidonine Hydrochloride in Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Chelidonine hydrochloride in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, a common starting point for exploring the cytotoxic effects of this compound is in the low micromolar (µM) range. Many studies have observed significant effects between 0.1 µM and 10 µM.[1][2][3] For initial screening, a broad range such as 0.1, 0.5, 1, 2, 5, and 10 µM is recommended to determine the dose-response curve for your specific cell line.

Q2: Which cancer cell lines have been shown to be sensitive to this compound?

A2: this compound has demonstrated cytotoxic activity against a variety of cancer cell lines, including:

  • Pancreatic cancer (BxPC-3, MIA PaCa-2)[1][4]

  • Melanoma (MEL270, C918, A-375)[2][5]

  • Gastric carcinoma (SGC-7901)[6]

  • Head and neck squamous cell carcinoma (HNSCC) (FaDu, HLaC78)[3]

  • Leukemia (CEM/ADR5000)[7]

  • Colon cancer (Caco-2)[7]

  • Non-small cell lung cancer (gefitinib-resistant cells)[8]

Q3: What is the primary mechanism of cell death induced by this compound?

A3: The primary mechanism of cell death induced by this compound is apoptosis.[1][4][6] This is often mediated through the activation of caspase-dependent pathways.[6][7]

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, this compound has been shown to modulate several key signaling pathways involved in cell survival and apoptosis. These include:

  • p53-GADD45a pathway: Upregulation of p53 and GADD45a, leading to cell cycle arrest and apoptosis.[1][4]

  • TLR4/NF-κB and PI3K/AKT pathways: Inhibition of these pathways, which are crucial for cell survival and proliferation.[2]

  • MAP Kinase pathway: Involvement of phospho-Chk2, p21Cip1/Waf1, phospho-ERK1/2, and phospho-p38.[9]

  • EGFR-AMPK pathway: In non-small cell lung cancer, it can inhibit the EGFR-AMPK pathway.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Edge effects in the microplate.Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan crystals (in MTT/XTT assays).Extend the incubation time with the solubilization buffer and ensure thorough mixing by gentle shaking or pipetting.[10]
Low signal or no dose-response Cell line is resistant to this compound.Consider using a higher concentration range or a longer exposure time (e.g., 48 or 72 hours).[1][11]
Incorrect wavelength used for measurement.Ensure the plate reader is set to the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT).[12]
Loss of compound activity.Prepare fresh dilutions of this compound for each experiment from a frozen stock.
"Bell-shaped" dose-response curve Compound precipitation at high concentrations.Visually inspect the wells with the highest concentrations for any precipitate. If observed, consider using a different solvent or lowering the maximum concentration.
Off-target effects at high concentrations.This can be a characteristic of the compound. Focus on the concentration range that gives a clear dose-dependent inhibition.
High background in control wells Contamination of cell culture or reagents.Use aseptic techniques and regularly test for mycoplasma. Ensure all reagents are sterile.
Media components interfering with the assay.If using a phenol red-containing medium, it can interfere with colorimetric assays. Consider using a phenol red-free medium for the assay incubation period.[13]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
BxPC-3Pancreatic~1.048
MIA PaCa-2Pancreatic<1.048
MEL270Melanoma~0.5-1.024
C918Melanoma~0.5-1.024
A-375Melanoma~0.91 µg/mL48
FaDuHead and Neck1.0Not Specified
HLaC78Head and Neck1.6Not Specified

Note: IC50 values can vary significantly between different studies and experimental conditions.

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[12]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_prep Prepare Chelidonine Dilutions incubation_24h->drug_prep add_drug Add Drug to Cells drug_prep->add_drug incubation_exp Incubate (24/48/72h) add_drug->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate 3-4h add_mtt->incubation_mtt solubilize Add Solubilization Buffer incubation_mtt->solubilize read_plate Read Absorbance solubilize->read_plate

Caption: Workflow for a typical MTT cytotoxicity assay with this compound.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_survival Survival Pathway Inhibition p53 p53 GADD45a GADD45a p53->GADD45a Upregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates GADD45a->p53 Stabilizes Apoptosis Apoptosis Caspase3->Apoptosis TLR4 TLR4 NFkB NF-κB TLR4->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival PI3K PI3K AKT AKT PI3K->AKT AKT->CellSurvival Chelidonine Chelidonine hydrochloride Chelidonine->p53 Induces Chelidonine->TLR4 Inhibits Chelidonine->PI3K Inhibits

Caption: Simplified signaling pathways affected by this compound.

References

Navigating the Challenges of Chelidonine Hydrochloride in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chelidonine hydrochloride, a promising bioactive compound, presents unique challenges in in vitro settings due to its potential for precipitation in aqueous culture media. This technical support center provides a comprehensive guide to understanding and overcoming this issue, ensuring the reliability and reproducibility of your experimental results. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you maintain the solubility and stability of this compound in your cell culture experiments.

Troubleshooting Guide: Preventing and Resolving Precipitation

Precipitation of this compound in culture media can arise from several factors, including its physicochemical properties, the composition of the media, and handling procedures. This guide offers a systematic approach to identifying the cause of precipitation and implementing effective solutions.

Visual Guide to Identifying Precipitation

Before proceeding with troubleshooting, it is essential to confirm that the observed particulate matter is indeed this compound precipitate and not a result of other common issues in cell culture.

Observation in Culture Flask/PlatePotential CauseRecommended Action
Fine, crystalline, or amorphous particles appearing after adding this compoundPrecipitation of the compoundProceed to the troubleshooting steps below.
General cloudiness or turbidity of the mediumHigh concentration of the compound, potential for widespread precipitationConsider reducing the final concentration.
Stringy or web-like structuresFungal contaminationDiscard the culture and decontaminate the incubator and hood.
Small, dark, motile dotsBacterial contaminationDiscard the culture and decontaminate.
Cells appear stressed, rounded, or detachedCytotoxicity of the compound or precipitateEvaluate cell viability and consider a dose-response experiment.

Step-by-Step Troubleshooting Protocol

If you have confirmed or suspect this compound precipitation, follow these steps to diagnose and resolve the issue.

dot

Caption: A workflow diagram for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of this compound precipitation in culture media?

A1: The free base form of Chelidonine is insoluble in water.[1] While the hydrochloride salt is more water-soluble due to the protonation of the nitrogen atom, its aqueous solubility is still limited.[2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be triggered by factors such as high concentration, pH shifts, and interactions with media components.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Given that this compound is slightly soluble in methanol and ethanol, particularly when heated, these can be considered as solvents for the stock solution.[3] However, a more common practice for poorly water-soluble compounds used in cell culture is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). Chelidonine (the free base) is soluble in DMSO at concentrations as high as 30 mg/mL.[4] It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: While the hydrochloride salt form is designed to improve aqueous solubility, directly dissolving it in water or PBS to create a concentrated stock solution may be challenging and is generally not recommended without specific solubility data for these solvents. It is safer to prepare a high-concentration stock in an appropriate organic solvent and then dilute it into the aqueous culture medium.

Q4: How does the pH of the culture medium affect the solubility of this compound?

A4: The pH of the culture medium can significantly impact the solubility of this compound. As a hydrochloride salt of an alkaloid, it is more soluble at a slightly acidic pH. Most cell culture media are buffered to a physiological pH of around 7.2-7.4. If the pH of the medium increases, the protonated, more soluble form of Chelidonine can convert to the less soluble free base, leading to precipitation.

Q5: Can fetal bovine serum (FBS) in the culture medium contribute to precipitation?

A5: Yes, components of FBS, particularly proteins like albumin, can interact with small molecule drugs.[] This interaction can sometimes lead to the formation of insoluble complexes, resulting in precipitation. If you observe precipitation after adding FBS to your medium containing this compound, consider reducing the serum concentration or using a serum-free medium if your cell line permits.

Q6: How should I store my this compound stock solution?

A6: Stock solutions of this compound, especially when prepared in organic solvents like DMSO or ethanol, should be stored at -20°C or -80°C to maintain stability and prevent degradation.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can also contribute to precipitation and compound degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 389.83 g/mol ).

  • Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, you may gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Culture Medium

This protocol outlines the steps for diluting the stock solution into the final culture medium to minimize the risk of precipitation.

dot

Dilution_Protocol A Start with pre-warmed culture medium B Add the required volume of This compound stock solution directly to the medium A->B C Immediately mix thoroughly by gentle swirling or pipetting B->C D Visually inspect for any signs of precipitation C->D E Add the final solution to your cell culture D->E No Precipitation F Troubleshoot: - Lower final concentration - Use a serial dilution approach D->F Precipitation

Caption: A flowchart for diluting this compound stock solution into culture medium.

Data Summary

CompoundSolventSolubilityReference
Chelidonine WaterInsoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
DMSO30 mg/mL[4]
DMF30 mg/mL[4]
This compound MethanolSlightly soluble (enhanced by heating)[3]
EthanolSlightly soluble (enhanced by heating)[3]
WaterMore soluble than free base (qualitative)[2]

By understanding the physicochemical properties of this compound and following the recommended protocols and troubleshooting steps, researchers can successfully incorporate this compound into their cell culture experiments while minimizing the risk of precipitation, thereby ensuring the integrity and validity of their scientific investigations.

References

Technical Support Center: Chelidonine Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of chelidonine hydrochloride in solution over time. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific, validated stability-indicating methods and comprehensive degradation studies for this compound are not extensively available in publicly accessible literature. Therefore, the following guidance is based on general principles of pharmaceutical stability testing and data from studies on other hydrochloride salts and alkaloids. The experimental protocols and data tables are provided as templates and illustrative examples. Researchers should always perform their own validation studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to hydrolytic degradation.

  • Oxidation: The presence of oxidizing agents can cause degradation.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Solvent: The choice of solvent can impact the stability of the compound.

  • Presence of Metal Ions: Metal ions can sometimes catalyze degradation reactions.[1]

Q2: What are the visible signs of this compound degradation in my solution?

A2: Visual indicators of degradation can include a change in color, the formation of precipitates, or a decrease in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: To maximize stability, it is recommended to:

  • Prepare stock solutions in a suitable, high-purity solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

  • For aqueous solutions, use a buffer system to maintain a stable pH, ideally in the neutral to slightly acidic range, though the optimal pH should be experimentally determined.

  • Store solutions in amber vials or otherwise protected from light.

  • Store solutions at low temperatures, such as -20°C or -80°C, and aliquot to avoid repeated freeze-thaw cycles.[2]

Q4: Are there any known degradation products of this compound?

A4: The specific degradation products of this compound are not well-documented in the available literature. Generally, degradation of similar alkaloid structures can involve hydrolysis of ester or amide groups, oxidation of amine functionalities, or cleavage of ether linkages.

Troubleshooting Guide

Q1: I am seeing a loss of biological activity in my cell-based assay when using an older this compound solution. Could this be due to degradation?

A1: Yes, a loss of biological activity is a strong indicator of compound degradation. It is crucial to use freshly prepared solutions or solutions that have been stored under validated stable conditions. To confirm if degradation is the cause, you can compare the activity of your older solution with a freshly prepared one. For definitive analysis, a stability-indicating analytical method, such as HPLC, should be used to quantify the amount of intact this compound.

Q2: My HPLC chromatogram shows extra peaks appearing over time in my this compound solution. What do these peaks represent?

A2: The appearance of new peaks in your HPLC chromatogram likely indicates the formation of degradation products. To confirm this, you should perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products and establishing the specificity of your analytical method.

Q3: The color of my this compound solution has changed from colorless to a yellowish tint. Is the compound still usable?

A3: A color change is a potential sign of degradation. While a slight color change may not always correlate with a significant loss of the active compound, it is a warning sign. It is highly recommended to re-analyze the solution using a validated analytical method to determine the concentration of the parent compound before further use.

Data Presentation: Illustrative Degradation Data

The following tables provide an example of how quantitative data from a forced degradation study of this compound could be presented. This is illustrative data and not based on actual experimental results for this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeTemperature% Degradation (Illustrative)Number of Degradation Products (Illustrative)
0.1 M HCl24 h80°C15%2
0.1 M NaOH24 h80°C25%3
3% H₂O₂48 hRoom Temp10%1
Dry Heat48 h80°C5%1
Photolytic (UV)30 daysRoom Temp8%2

Table 2: Stability of this compound in Different Solvents at Room Temperature (Illustrative)

SolventTime (days)% Remaining (Illustrative)
DMSO3098%
Ethanol3095%
PBS (pH 7.4)790%
Water788%

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which are essential for developing a stability-indicating analytical method.

1. Preparation of Stock and Working Solutions

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the same solvent or the mobile phase of the analytical method to a suitable working concentration (e.g., 100 µg/mL).

2. Forced Degradation (Stress) Studies

  • Acid Hydrolysis: Mix equal volumes of the working solution and an acidic solution (e.g., 0.1 M or 1 M HCl). Heat the mixture (e.g., at 60-80°C) for a specified period (e.g., 2, 8, 24 hours). After cooling, neutralize the solution with an equivalent amount and concentration of base (e.g., NaOH).[3]

  • Alkaline Hydrolysis: Mix equal volumes of the working solution and a basic solution (e.g., 0.1 M or 1 M NaOH). Heat the mixture under the same conditions as the acid hydrolysis. After cooling, neutralize with an equivalent amount and concentration of acid (e.g., HCl).[3]

  • Oxidative Degradation: Mix the working solution with a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂). Keep the mixture at room temperature for a specified period, protected from light.[3]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 80°C) for a specified period. Also, reflux the working solution at a high temperature.

  • Photolytic Degradation: Expose the working solution to UV light (e.g., in a photostability chamber) for an extended period. A control sample should be kept in the dark under the same conditions.[3]

3. Sample Analysis

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the intact this compound from all potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Mandatory Visualization

G Hypothetical Degradation Pathway of this compound Chelidonine_HCl This compound Acid_Base_Hydrolysis Acid/Base Hydrolysis Chelidonine_HCl->Acid_Base_Hydrolysis Oxidation Oxidation Chelidonine_HCl->Oxidation Photolysis Photolysis Chelidonine_HCl->Photolysis Deg_Product_1 Hydrolyzed Product (e.g., ring opening) Acid_Base_Hydrolysis->Deg_Product_1 Deg_Product_2 Oxidized Product (e.g., N-oxide) Oxidation->Deg_Product_2 Deg_Product_3 Photolytic Product (e.g., rearrangement) Photolysis->Deg_Product_3

Caption: Hypothetical degradation pathways of this compound.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1M HCl, 80°C) Prep_Stock->Acid Base Alkaline Hydrolysis (0.1M NaOH, 80°C) Prep_Stock->Base Oxidative Oxidation (3% H2O2, RT) Prep_Stock->Oxidative Thermal Thermal (80°C, Dry Heat) Prep_Stock->Thermal Photo Photolytic (UV light) Prep_Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Caption: General workflow for forced degradation and stability analysis.

References

Technical Support Center: Chelidonine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low efficacy with Chelidonine hydrochloride in their in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent efficacy with this compound in my animal model?

Low in vivo efficacy is a common challenge in drug development and can stem from multiple factors.[1][2][3] For this compound, the primary reasons often relate to its physicochemical properties and metabolic fate. Key areas to investigate include:

  • Poor Bioavailability: Chelidonine has low water solubility, which can limit its absorption, particularly after oral administration.[4] Formulation and stability are critical for ensuring the compound reaches systemic circulation.[5][6]

  • Suboptimal Dosing and Administration: The effective dose and the route of administration are highly dependent on the animal model and the disease being studied. An inadequate dose or an inappropriate route can lead to insufficient drug concentration at the target site.[7][8][9][10]

  • Rapid Metabolism: Chelidonine is metabolized in the liver by cytochrome P450 enzymes.[11] This can lead to rapid clearance from the body, reducing the time the compound is available to exert its therapeutic effect.

  • Animal Model Suitability: The chosen animal model may not accurately reflect the human condition, or there could be species-specific differences in metabolism and drug response.[12][13]

  • Drug Resistance: In cancer models, cells can develop resistance mechanisms, such as the upregulation of efflux pumps like P-glycoprotein (MDR1), which can reduce intracellular drug concentration.[14][15][16]

Troubleshooting Guide

This section provides specific advice for common problems encountered during in vivo experiments with this compound.

Q2: My this compound is difficult to dissolve for administration. How can I improve its formulation and stability?

Proper solubilization is the first step to achieving adequate bioavailability. Issues with solubility can lead to inaccurate dosing and poor absorption.

Potential Solutions:

  • Solvent Selection: For initial stock solutions, organic solvents like DMSO, DMF, or ethanol are effective.[17][18] However, the final concentration of these solvents in the administered dose must be kept low to avoid toxicity.

  • Vehicle for Administration: For in vivo administration, especially oral gavage, preparing a suspension is a common practice. A vehicle such as Carboxymethylcellulose sodium (CMC-Na) can be used to create a homogenous suspension.[18] For intraperitoneal (i.p.) injections, ensure the final solution is sterile and the pH is physiological.

  • Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of use to prevent degradation or precipitation.[19] Stock solutions stored at -20°C or -80°C should be used within the recommended timeframe (e.g., 1 to 6 months).[17]

  • Advanced Formulations: For chronic studies or to significantly enhance bioavailability, consider advanced drug delivery systems. Encapsulating chelidonine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been shown to improve its solubility and therapeutic potential.[4]

Table 1: Solubility of this compound
SolventConcentrationNotes
DMSO~30 mg/mL[17]Suitable for preparing high-concentration stock solutions.
Ethanol~30 mg/mL[17]An alternative to DMSO for stock solutions.
CMC-Na≥5 mg/mL[18]Used to prepare a homogenous suspension for oral administration.

Q3: What is the correct dosage and administration route for my study? I'm not seeing a dose-dependent effect.

The optimal dose and route are critical variables that must be empirically determined for each specific animal model and disease state.

Recommendations:

  • Review Existing Literature: Start by reviewing published studies that use this compound in a similar context. Note the animal species, disease model, administration route, and dosage range used.

  • Conduct a Pilot Study: If the optimal dose is unknown, a pilot dose-ranging study is essential. This involves testing several doses (e.g., low, medium, high) to identify a range that is both effective and non-toxic.

  • Consider the Route of Administration: The choice between oral (p.o.) and intraperitoneal (i.p.) injection depends on the desired pharmacokinetic profile and the target organ.

    • Oral (p.o.): More clinically relevant for many applications but subject to first-pass metabolism and bioavailability issues.[7]

    • Intraperitoneal (i.p.): Bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher bioavailability.[8] It was used in early pharmacological studies.

Table 2: Reported In Vivo Dosages and Administration Routes for Chelidonine
Animal ModelDisease ModelDosageAdministration RouteReference
RatOsteoarthritis5 mg/kg dailyOral[7]
MouseAllergic AsthmaNot specified, but effects observedNot specified[10]
GoldfishParasitic Infection0.9 mg/L (in water)Exposure[9]
RodentsGeneral PharmacologyNot specifiedIntraperitoneal[8]
Toxicity Data

It is crucial to be aware of the compound's toxicity profile.

  • LD50 (Intraperitoneal):

    • Mice: 1.3 g/kg[14][20]

    • Rats: 2 g/kg[14][20]

Workflow for Dose Optimization

G cluster_0 Dose Optimization Workflow A Literature Review (Find relevant dose ranges) B Select Animal Model (Relevant to disease) A->B C Pilot Dose-Ranging Study (e.g., 3-4 dose levels + vehicle) B->C D Administer Single Dose (Monitor for acute toxicity) C->D E Administer Multiple Doses (Define MTD - Maximum Tolerated Dose) D->E F Assess Efficacy Endpoints (e.g., tumor size, biomarkers) E->F G Select Optimal Dose (Balance efficacy and toxicity) F->G H Proceed to Main Study G->H

Caption: A workflow for determining the optimal in vivo dose.

Q4: My in vitro data showed high potency, but the effect is lost in vivo. What causes this discrepancy?

This is a very common issue known as the "in vitro-in vivo translation gap." A controlled cellular environment does not account for the complex physiological processes that a drug undergoes in a whole organism.[1][3]

Key Factors:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are the primary drivers of this discrepancy. A compound must be absorbed into the bloodstream, distribute to the target tissue, remain long enough to have an effect, and then be cleared.

  • Metabolism: As mentioned, Chelidonine is metabolized by Cytochrome P450 (CYP) enzymes, including CYP3A4, 1A2, 2C19, and 2D6.[11] This metabolic activation can convert it into various metabolites, which may be less active or more rapidly excreted, thus reducing its efficacy.[11]

  • Tissue Distribution: High plasma concentration does not guarantee high concentration in the target tissue.[1] The drug may not effectively penetrate the target organ or tumor, resulting in a lack of efficacy despite showing high potency in vitro.

The In Vitro to In Vivo Translation Gap

G cluster_0 In Vitro (Controlled System) cluster_1 In Vivo (Complex Organism) cluster_2 Physiological Barriers & Processes invitro High Potency Observed (e.g., low IC50 on cell lines) invivo Low Efficacy Observed invitro->invivo Translation Gap A Absorption A->invivo Influences Outcome D Distribution D->invivo Influences Outcome M Metabolism (CYP450) M->invivo Influences Outcome E Excretion E->invivo Influences Outcome

Caption: Factors contributing to the in vitro-in vivo efficacy gap.

Chelidonine Metabolic Pathway

G Chelidonine Chelidonine CYP_Enzymes CYP450 Enzymes (CYP3A4, 1A2, 2C19, 2D6) Chelidonine->CYP_Enzymes Metabolites Oxidative Metabolites (e.g., Catechol derivatives) CYP_Enzymes->Metabolites Metabolic Activation Conjugates GSH Conjugates (Biliary Excretion) Metabolites->Conjugates Phase II Conjugation

Caption: Simplified metabolic pathway of Chelidonine.[11]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

This protocol is adapted for preparing a suspension suitable for oral gavage, based on common laboratory practices and product datasheets.[7][18]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound needed for your study group based on the target dose (e.g., 5 mg/kg) and the average weight of the animals.

  • Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to sterile saline while stirring vigorously. Leave stirring for several hours or overnight at 4°C to ensure it is fully dissolved.

  • Prepare Stock Solution (Optional but Recommended): Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, dissolve 10 mg of the compound in 100-200 µL of DMSO. Vortex until fully dissolved. This step helps ensure the compound is well-dispersated in the final suspension.

  • Prepare Final Suspension: Add the DMSO stock solution dropwise into the prepared CMC-Na vehicle while vortexing. Continue to vortex for 5-10 minutes to ensure a uniform, homogenous suspension.

  • Verify Homogeneity: Before each administration, vortex the suspension thoroughly to prevent settling of the compound.

  • Administration: Administer the suspension to the animals via oral gavage at the calculated volume (typically 5-10 mL/kg for rats and mice).

Protocol 2: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol provides a general framework for determining a safe and potentially effective dose range for your main study.

Objective: To identify the Maximum Tolerated Dose (MTD) and observe preliminary signs of efficacy.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals (e.g., 3-5 mice per group) to the following groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na with equivalent % DMSO)

    • Group 2: Low Dose Chelidonine HCl

    • Group 3: Medium Dose Chelidonine HCl

    • Group 4: High Dose Chelidonine HCl

    • (Optional) Group 5: Positive control (a known effective drug for the model)

  • Dosing: Administer the assigned treatment daily (or as per the planned schedule) for a set period (e.g., 7-14 days).

  • Monitoring and Data Collection:

    • Toxicity: Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20% is a common endpoint), changes in behavior (lethargy, ptosis, tremor), and ruffled fur.[14][20]

    • Efficacy: Measure relevant efficacy endpoints at baseline and throughout the study (e.g., tumor volume, inflammatory markers from blood samples, behavioral scores).

  • Data Analysis:

    • Plot the mean body weight change for each group over time. The MTD is typically defined as the highest dose that does not cause significant weight loss or other severe signs of toxicity.

    • Analyze the efficacy endpoints to identify a dose-response relationship.

  • Dose Selection: Based on the results, select one or two doses that demonstrate a good balance of efficacy and tolerability for the main experiment.

References

Off-target effects of Chelidonine hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chelidonine hydrochloride in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural alkaloid primarily known for its anti-cancer properties. Its principal mechanisms of action include:

  • Induction of Apoptosis: Chelidonine has been shown to induce programmed cell death in various cancer cell lines.[1][2][3] This is often mediated through the activation of the p53 and GADD45A pathways, leading to the cleavage of caspase-3.[1][2]

  • Cell Cycle Arrest: It can cause cell cycle arrest, most notably at the G2/M phase.[4][5][6][7] This is often associated with the disruption of microtubule polymerization.[5][6][7]

  • Inhibition of Tubulin Polymerization: Chelidonine acts as a weak inhibitor of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to mitotic arrest.[5][6][8]

Q2: I am observing cytotoxicity in my non-cancerous control cell line. Is this expected?

Yes, this is a potential and documented off-target effect. Some studies have reported that this compound can exhibit a lack of selective cytotoxicity, affecting both normal and cancerous cell lines.[6][9][10] For instance, mucosal keratinocytes have been shown to be strongly affected by chelidonine.[9][10] It is crucial to establish a dose-response curve for your specific control cell line to determine a therapeutic window where effects on cancer cells are maximized while minimizing toxicity to normal cells.

Q3: My results for apoptosis induction are inconsistent across different cancer cell lines. Why might this be?

The apoptotic response to Chelidonine can be cell-line specific due to differing genetic backgrounds. For example, the status of the p53 tumor suppressor protein can significantly influence the outcome. Cell lines with wild-type p53 may exhibit a more robust apoptotic response through the GADD45a-p53 pathway.[1][2] Additionally, the expression levels of Bcl-2 family proteins, which regulate apoptosis, can vary between cell lines and impact their sensitivity to Chelidonine.[3][11][12]

Q4: I am not observing the expected G2/M arrest in my cell line. What could be the reason?

While G2/M arrest is a common effect, the cellular response can be complex. The concentration of Chelidonine and the duration of treatment are critical factors. A suboptimal concentration or insufficient incubation time may not be enough to induce a significant cell cycle block. Furthermore, some cell lines might be more resistant to the tubulin-disrupting effects of Chelidonine. It's also possible that in your specific cell line, other mechanisms, such as the induction of apoptosis, are more prominent and occur before a clear G2/M arrest can be observed.

Q5: Are there any known signaling pathways that are affected by this compound beyond the primary apoptosis and cell cycle pathways?

Yes, research has indicated that Chelidonine can modulate other signaling pathways, which could be considered off-target effects depending on the research context. These include:

  • MAPK Signaling: Chelidonine can lead to the differential upregulation of phospho-Chk2, p21Cip1/Waf1, phospho-ERK1/2, and phospho-p38 in various cell types.[4]

  • TLR4/NF-κB and PI3K/AKT Pathways: In melanoma cells, Chelidonine has been shown to inhibit the activation of these pathways.[13][14]

  • Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) Pathway: Exposure to Chelidonine can lead to the activation of this pathway.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in cytotoxicity assays 1. Inconsistent drug concentration: this compound solution may not be stable over time or could be improperly prepared. 2. Cell density variation: Inconsistent seeding density can lead to varied responses. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response.1. Prepare fresh drug solutions for each experiment. Verify the concentration using spectrophotometry if possible. 2. Ensure precise and consistent cell counting and seeding for all experimental and control wells. 3. Regularly test cell cultures for contamination.
Unexpected morphological changes in cells 1. Off-target effects on the cytoskeleton: Besides tubulin, Chelidonine might affect other cytoskeletal components. 2. Induction of senescence or autophagy: At certain concentrations, Chelidonine may induce cellular senescence or autophagy instead of apoptosis.[1]1. Use immunofluorescence to visualize the microtubule network and other cytoskeletal proteins (e.g., actin). 2. Perform assays for senescence (e.g., β-galactosidase staining) or autophagy (e.g., LC3-II immunoblotting).
No significant increase in apoptotic markers (e.g., cleaved caspase-3) 1. Cell line resistance: The cell line may have high levels of anti-apoptotic proteins (e.g., Bcl-2) or mutations in the apoptotic pathway.[3] 2. Incorrect timing of analysis: The peak of apoptosis may occur at a different time point than tested. 3. Caspase-independent cell death: Chelidonine may be inducing a different form of cell death, such as necroptosis.1. Profile the expression of key apoptotic regulators in your cell line. Consider co-treatment with a Bcl-2 inhibitor. 2. Perform a time-course experiment to identify the optimal time point for apoptosis detection. 3. Investigate markers of other cell death pathways (e.g., RIPK1, MLKL for necroptosis).
Drug precipitation in culture medium 1. Poor solubility: this compound may have limited solubility in certain culture media, especially at higher concentrations. 2. Interaction with media components: Components of the serum or media supplements may cause precipitation.1. First, dissolve this compound in a suitable solvent like DMSO at a high concentration, and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells. 2. Test the solubility in different types of culture media or with reduced serum concentrations.

Quantitative Data Summary

Table 1: IC50 Values of Chelidonine in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Human Gastric Carcinoma23.13[7]
Various Cell Lines-24 (for tubulin polymerization)[6]

Table 2: Effect of Chelidonine on Cell Cycle Distribution in SGC-7901 Cells (10 µmol/l)

Treatment DurationG2/M Phase (%)Apoptosis Rate (%)Reference
24 h47.309.09[7]
48 h58.5522.28[7]
72 h88.1229.93[7]

Experimental Protocols

Western Blotting for Apoptosis and Cell Cycle Proteins

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, GADD45A, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Visualizations

Chelidonine_Apoptosis_Pathway Chelidonine Chelidonine hydrochloride GADD45A GADD45A Chelidonine->GADD45A Upregulates p53 p53 Chelidonine->p53 Upregulates GADD45A->p53 Stabilizes p21 p21 p53->p21 Activates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates CellCycleArrest S Phase Arrest p21->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chelidonine-induced apoptosis and cell cycle arrest pathway.

Chelidonine_Tubulin_Pathway Chelidonine Chelidonine hydrochloride Polymerization Chelidonine->Polymerization Inhibits Tubulin Tubulin Monomers Tubulin->Polymerization Microtubules Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Polymerization->Microtubules G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Disruption leads to

Caption: Inhibition of tubulin polymerization by Chelidonine.

Troubleshooting_Workflow Start Experiment with Chelidonine HCl UnexpectedResult Unexpected Result? Start->UnexpectedResult CheckPurity Check Drug Purity & Stability UnexpectedResult->CheckPurity Yes ExpectedResult Expected Result UnexpectedResult->ExpectedResult No OptimizeDose Optimize Dose & Duration CheckPurity->OptimizeDose AssessCellHealth Assess Baseline Cell Health OptimizeDose->AssessCellHealth InvestigateOffTarget Investigate Off-Target Pathways AssessCellHealth->InvestigateOffTarget

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Chelidonine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chelidonine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: Chelidonine, the active component, is a benzophenanthridine alkaloid that exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G2/M phase.[1][2] Additionally, chelidonine can inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT and TLR4/NF-κB pathways.[3][4] It has also been reported to interfere with microtubule polymerization.[1]

Q2: We are observing high variability in the cytotoxic effect of chelidonine across different cell lines. Is this expected?

A2: Yes, this is a documented phenomenon. The cytotoxic efficacy of chelidonine can be highly cell-type specific. For instance, studies on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines have shown varied responses, with some lines like HLaC78 being more resistant than others like FaDu.[5] Similarly, its effect on inducing apoptosis and inhibiting invasion can differ significantly between cell lines.[6] Factors such as the intrinsic molecular profile of the cell line, including the expression levels of multidrug resistance proteins, can contribute to this variability.

Q3: Can chelidonine be effective against multidrug-resistant (MDR) cancer cell lines?

A3: The effectiveness of chelidonine on MDR cell lines is complex and can be contradictory depending on the cancer type. Some studies have shown that chelidonine can overcome MDR. For example, in Caco-2 colon carcinoma and CEM/ADR5000 leukemia cells, chelidonine was found to inhibit the activity of P-glycoprotein (MDR1) and other ABC transporters, as well as drug-metabolizing enzymes like CYP3A4 and Glutathione S-transferase (GST).[7][8] This suggests it could reverse resistance to other chemotherapeutic agents like doxorubicin.[7][8]

However, in other cell types, such as HNSCC cell lines, chelidonine treatment has been observed to upregulate the expression of MDR1 and CYP1A1 genes, which could potentially contribute to resistance.[5][6] Therefore, the effect of chelidonine on MDR mechanisms should be empirically determined for the specific cell line under investigation.

Q4: What are the known signaling pathways affected by chelidonine that could contribute to resistance?

A4: The primary signaling pathways implicated in the cellular response to chelidonine include:

  • PI3K/AKT Pathway: Chelidonine has been shown to inhibit the activation of this critical survival pathway in melanoma cells.[3][4] Constitutive activation of this pathway is a common mechanism of drug resistance.

  • TLR4/NF-κB Pathway: In melanoma cells, chelidonine can suppress this pathway, which is involved in inflammation and cell survival.[3][4]

  • p53 and GADD45A Pathway: In pancreatic cancer cells, chelidonine induces apoptosis through the upregulation of p53 and GADD45A.[9][10] Cell lines with mutations in the TP53 gene might therefore exhibit resistance.

  • EGFR-AMPK Pathway: Chelidonine has been found to selectively inhibit the growth of gefitinib-resistant non-small cell lung cancer (NSCLC) cells by targeting the EGFR-AMPK pathway.[11][12]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No significant cytotoxicity observed at expected concentrations. 1. Intrinsic Cell Line Resistance: The cell line may have high endogenous expression of ABC transporters (e.g., P-glycoprotein/MDR1).2. Acquired Resistance: Prolonged or repeated exposure may have selected for a resistant population.3. Drug Inactivation: The cell line may have high activity of metabolic enzymes like Cytochrome P450 (e.g., CYP1A1, CYP3A4) or Glutathione S-transferase (GST) that metabolize chelidonine.[5][7]1. Characterize Resistance Profile: Perform qPCR or Western blot to assess the expression levels of MDR1, MRP1, BCRP, CYP3A4, and GST in your untreated cells.[7][8]2. Co-treatment with Inhibitors: Consider co-administering chelidonine with known inhibitors of ABC transporters (e.g., verapamil) or CYP enzymes to see if sensitivity is restored.3. Increase Concentration/Duration: Perform a dose-response and time-course experiment over a wider range to determine the EC50 for your specific cell line.
Chelidonine treatment induces upregulation of MDR1/P-gp. This is a known paradoxical effect in some cell lines, such as certain HNSCC cells.[5] The upregulation of xenobiotic metabolism genes can be a cellular stress response.1. Verify Upregulation: Confirm the increased expression of MDR1 at both the mRNA (qPCR) and protein (Western blot) levels.2. Functional Assay: Use a functional assay for P-gp activity (e.g., rhodamine 123 or calcein-AM efflux assay) to determine if the increased expression translates to higher efflux activity.3. Combination Therapy: This observation suggests that chelidonine might not be suitable as a monotherapy for this cell line but could potentially be used to sensitize cells to a P-gp substrate chemotherapeutic agent if administered sequentially.
Reduced or absent apoptosis after treatment. 1. Defective Apoptotic Machinery: The cell line may have mutations in key apoptotic genes (e.g., TP53, Bax, Bak) or overexpress anti-apoptotic proteins (e.g., Bcl-2).2. Alternative Cell Death Mechanisms: Chelidonine might be inducing other forms of cell death, such as autophagy or mitotic catastrophe, in your cell line.[1][13]1. Assess Apoptotic Pathway Components: Check the expression and phosphorylation status of key proteins in the intrinsic (caspase-9, caspase-3) and extrinsic (caspase-8) apoptotic pathways.[7][8]2. Investigate Other Mechanisms: Use markers for autophagy (e.g., LC3-II conversion by Western blot) or analyze cell cycle profiles for signs of mitotic arrest and catastrophe (e.g., flow cytometry).[1]
Inconsistent results between experiments. 1. Drug Stability: this compound solution may degrade over time, especially with repeated freeze-thaw cycles or exposure to light.2. Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular response.1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment. Store stock solutions in small aliquots at -20°C or below, protected from light.2. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and culture conditions for all experiments.

Quantitative Data Summary

The effective concentration of chelidonine can vary significantly depending on the cell line and duration of treatment.

Table 1: EC50 Values of Chelidonine in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Reference
FaDuHead and Neck Squamous Cell Carcinoma1.0[5]
HLaC78Head and Neck Squamous Cell Carcinoma1.6[5]

Note: EC50 values can have wide ranges, and the dose-response curves may plateau at higher concentrations.[5]

Experimental Protocols

1. Cell Viability Assay (CCK-8/MTT Assay)

  • Objective: To determine the cytotoxic effect of chelidonine and calculate the EC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of chelidonine (and a vehicle control).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization of formazan).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following chelidonine treatment.

  • Methodology:

    • Seed cells in a 6-well plate and treat with chelidonine at the desired concentrations for a specific time.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

3. Western Blotting

  • Objective: To detect changes in the expression or activation (phosphorylation) of specific proteins in signaling pathways or resistance mechanisms.

  • Methodology:

    • Treat cells with chelidonine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathways and Workflows

Chelidonine_Resistance_Workflow cluster_exp Experimental Observation cluster_ts Troubleshooting & Analysis cluster_mech Potential Resistance Mechanisms observe Reduced Cytotoxicity/ High EC50 qpcr qPCR: - MDR1 - CYP1A1/3A4 - GST observe->qpcr Investigate wb Western Blot: - P-gp - p-Akt - Cleaved Caspase-3 observe->wb Investigate flow Flow Cytometry: - Apoptosis (Annexin V) - P-gp Efflux (Rhodamine) observe->flow Investigate mdr MDR Protein Upregulation (e.g., P-glycoprotein) qpcr->mdr Identifies meta Increased Drug Metabolism (e.g., CYP, GST) qpcr->meta Identifies wb->mdr Identifies signal Pro-survival Pathway Activation (e.g., PI3K/AKT) wb->signal Identifies apoptosis Defective Apoptotic Machinery wb->apoptosis Identifies flow->mdr Identifies flow->apoptosis Identifies Chelidonine_Signaling cluster_chel Chelidonine Action cluster_pathways Signaling Pathways chel Chelidonine pi3k PI3K chel->pi3k inhibits p53 p53 chel->p53 activates akt AKT pi3k->akt activates apoptosis Apoptosis akt->apoptosis inhibits gadd45a GADD45A p53->gadd45a activates casp3 Caspase-3 p53->casp3 activates gadd45a->p53 stabilizes casp3->apoptosis induces MDR_Mechanism cluster_cell Resistant Cancer Cell pgp P-glycoprotein (MDR1) (Drug Efflux Pump) chel_out Chelidonine pgp->chel_out efflux cyp CYP450 / GST (Metabolic Enzymes) chel_met Inactive Metabolites cyp->chel_met inactivation chel_in Chelidonine chel_in->pgp chel_in->cyp

References

Technical Support Center: Optimizing HPLC Parameters for Chelidonine Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of Chelidonine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Interaction of basic analytes with acidic silanols on the column stationary phase.[1]- Use a high-purity, end-capped C18 column. - Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol groups.[1][2] - Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4).[3][4] - Consider a column with a different stationary phase, such as a cyanopropyl column.[5]
Column overload.[1]- Reduce the concentration of the injected sample.[1] - Increase the column's internal diameter.[1]
Incompatibility between the injection solvent and the mobile phase.- Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times Fluctuations in mobile phase composition.[6]- Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency. - Degas the mobile phase thoroughly to prevent bubble formation.[7]
Variations in column temperature.[3]- Use a column oven to maintain a constant and optimal temperature, for instance, 40°C has been shown to be effective.[8]
Pump malfunction or leaks.[9]- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[9][10]
Poor Resolution or Co-elution of Peaks Inappropriate mobile phase composition.- Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[5] - Employ a gradient elution program to improve the separation of complex mixtures.[8][11]
Unsuitable stationary phase.- Experiment with different column chemistries. While C18 columns are common, other phases like cyanopropyl might offer better selectivity for certain alkaloids.[5]
Suboptimal flow rate.- A flow rate of around 1.0 to 1.2 mL/min is often a good starting point, but optimization may be necessary. Reducing the flow rate can sometimes improve resolution, but may also lead to co-elution of closely related compounds.[8]
Baseline Noise or Drift Contaminated mobile phase or detector cell.[9]- Use high-purity HPLC-grade solvents and reagents.[7] - Filter the mobile phase before use. - Flush the system and clean the detector cell according to the manufacturer's instructions.
Insufficient mobile phase degassing.[7]- Degas the mobile phase using an online degasser, sonication, or helium sparging.[7]

Frequently Asked Questions (FAQs)

1. What is a typical starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase method using a C18 column.[12][13] A mobile phase consisting of an organic solvent like acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or ammonium acetate buffer) is commonly used.[11][13] Detection is typically performed using a UV detector at a wavelength between 270 nm and 280 nm.[8][13]

2. How can I improve the peak symmetry for Chelidonine, which is a basic compound?

Peak tailing is a common issue for basic compounds like Chelidonine due to interactions with residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following:

  • Use an end-capped, high-purity silica column: These columns have fewer free silanol groups.

  • Add a competing base to the mobile phase: A small amount of triethylamine (e.g., 0.1%) can mask the active sites.[2]

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 3-4) can suppress the ionization of silanol groups.[2][3]

3. What detection wavelength is optimal for this compound?

The optimal detection wavelength for this compound is generally in the UV range. Wavelengths of 277 nm and 280 nm have been successfully used.[8][12] It is always recommended to determine the UV spectrum of your standard to identify the wavelength of maximum absorbance for the best sensitivity.

4. Is gradient or isocratic elution better for separating this compound?

The choice between gradient and isocratic elution depends on the complexity of the sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for the analysis of pure or simple formulations of this compound.[12]

  • Gradient elution , where the mobile phase composition changes over time, is generally preferred for complex mixtures, such as plant extracts containing multiple alkaloids, as it can improve the resolution of all compounds in a reasonable time.[8][11]

5. What are some common mobile phase compositions used for Chelidonine separation?

Several mobile phase systems have been reported. Here are a few examples:

  • Methanol and 0.1 M Na2HPO4 (50:50 v/v).[12]

  • Acetonitrile, methanol, and 15 mM ammonium acetate solution at pH 4.[11]

  • Acetonitrile and 1% triethylamine (25:75) with pH adjusted to 3 using phosphoric acid.[2]

Experimental Protocols

Example Protocol 1: Isocratic HPLC Method

This protocol is based on a method for the determination of Chelidonine in a pharmaceutical formulation.

  • Column: Inertsil RP-18.[12]

  • Mobile Phase: A mixture of methanol and a phosphate buffer. For example, a 50:50 (v/v) mixture of methanol and 0.1 M Na2HPO4.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: 277 nm.[12]

  • Injection Volume: 20 µL.

Example Protocol 2: Gradient HPLC Method for Complex Samples

This protocol is suitable for the separation of Chelidonine from other alkaloids in a plant extract.

  • Column: Chromolith® Performance RP-18e (100 x 4.6 mm).[11]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 15 mM aqueous solution of ammonium acetate, pH adjusted to 4 with acetic acid.[11]

    • C: Methanol

  • Flow Rate: 2 mL/min.[11]

  • Column Temperature: 25 °C.[11]

  • Detection: Diode Array Detector (DAD), monitoring at a range of 220-400 nm.[11]

  • Gradient Program:

    • 0-20 min: 15% A, 3% C, 82% B

    • 20.5-40 min: 40% C, 60% B[11]

Quantitative Data Summary

Parameter Method 1 Method 2 Method 3
Column Inertsil RP-18[12]Viridis BEH 2-EP (3.0 x 100 mm; 1.7 µm)[8]Chromolith® Performance RP-18e (100 x 4.6 mm)[11]
Mobile Phase Methanol-phosphate buffer (e.g., 20:80)[12]A: CO2, B: 20 mM ammonium formate + 30% acetonitrile in methanol[8]A: Acetonitrile, B: 15 mM ammonium acetate (pH 4), C: Methanol[11]
Elution Mode IsocraticGradientGradient
Flow Rate 1.0 mL/min[12]1.2 mL/min[8]2.0 mL/min[11]
Detection Wavelength 277 nm[12]280 nm[8]220-400 nm (DAD)[11]
Column Temperature 30 °C[12]40 °C[8]25 °C[11]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Cause Investigation cluster_solution Solution Implementation Problem Chromatographic Issue (e.g., Poor Peak Shape) Cause1 Column Effects Problem->Cause1 Cause2 Mobile Phase Problem->Cause2 Cause3 System Hardware Problem->Cause3 Sol1 Optimize Column/Stationary Phase Cause1->Sol1 Sol2 Adjust Mobile Phase (pH, Composition) Cause2->Sol2 Sol3 Check System (Pump, Injector) Cause3->Sol3

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Flow Start Define Analytical Goal (e.g., Quantify Chelidonine) SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Mobile Phase (Organic & Aqueous) SelectColumn->SelectMobilePhase OptimizeParams Optimize Parameters (Flow Rate, Temperature, Gradient) SelectMobilePhase->OptimizeParams ValidateMethod Validate Method (Linearity, Precision, Accuracy) OptimizeParams->ValidateMethod Analysis Routine Analysis ValidateMethod->Analysis

Caption: A typical workflow for HPLC method development.

References

Reducing variability in replicate experiments with Chelidonine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in replicate experiments involving Chelidonine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Chelidonine is a natural isoquinoline alkaloid found in plants like Chelidonium majus. It exhibits a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by modulating several key signaling pathways.[1][2]

Q2: The IC50 value of this compound is inconsistent across my experiments. What are the potential causes?

Inconsistent IC50 values can stem from several factors:

  • Compound Stability and Handling: this compound's stability can be influenced by storage conditions, solvent, pH, and exposure to light.[3] Ensure consistent stock solution preparation and storage. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Cell Line Integrity and Passage Number: Cell lines can exhibit phenotypic and genotypic drift over time. Use cells within a consistent and low passage number range. Regularly perform cell line authentication.

  • Cell Seeding Density and Confluency: Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure consistent cell seeding densities and perform treatments when cells are in the exponential growth phase and at a consistent confluency.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce variability. Adhere strictly to a standardized protocol.

Q3: I am observing significant differences in apoptosis induction between replicate experiments. How can I minimize this variability?

To minimize variability in apoptosis assays:

  • Synchronize Cell Cycles: If cell cycle position influences the apoptotic response, consider synchronizing the cells before treatment.

  • Consistent Treatment Duration: The timing of apoptosis measurement is critical. Ensure that the duration of this compound treatment is precisely controlled in all replicates.

  • Reagent Quality: Use high-quality, validated reagents for apoptosis detection (e.g., Annexin V, Propidium Iodide, Caspase substrates). Check for lot-to-lot variability of critical reagents.

  • Instrument Calibration: Ensure that instruments used for detection (e.g., flow cytometer, plate reader) are properly calibrated and maintained.

Troubleshooting Guides

Issue 1: Low Potency or Loss of Activity of this compound
Potential Cause Recommended Solution
Degradation of Stock Solution Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Calculation Double-check all calculations for dilutions from the stock solution to the final working concentration.
pH of Culture Medium The pH of the cell culture medium can affect the stability and activity of chemical compounds.[3] Ensure the medium is properly buffered and at the correct pH before adding the compound.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration. Consider reducing the serum concentration during treatment or using serum-free media if compatible with your cell line.
Issue 2: High Variability in Gene or Protein Expression Analysis (e.g., Western Blot, qPCR)
Potential Cause Recommended Solution
Inconsistent Cell Lysis and Sample Preparation Use a standardized lysis buffer and protocol. Ensure complete cell lysis and accurate determination of protein or nucleic acid concentration before loading equal amounts for analysis.
Variations in Cell State The activation state of signaling pathways can vary with cell density and passage number. Culture and treat cells under highly consistent conditions.
Antibody or Primer Performance Use validated antibodies and primers. Test for optimal antibody dilution and ensure primers have high efficiency and specificity. Use the same lot of antibodies or primers across all replicate experiments.
Loading and Transfer Inconsistencies (Western Blot) Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Optimize transfer conditions to ensure efficient and consistent transfer of proteins to the membrane.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, GADD45a, p-AKT, total AKT, NF-κB).[1][2] Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow.

G This compound Signaling Pathways cluster_0 PI3K/AKT Pathway cluster_1 p53/GADD45a Pathway cluster_2 NF-κB Pathway Chelidonine_PI3K Chelidonine PI3K PI3K Chelidonine_PI3K->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chelidonine_p53 Chelidonine p53 p53 Chelidonine_p53->p53 induces GADD45a GADD45a p53->GADD45a p21 p21 p53->p21 Caspase3 Cleaved Caspase-3 p53->Caspase3 Apoptosis_p53 Apoptosis GADD45a->Apoptosis_p53 p21->Apoptosis_p53 Caspase3->Apoptosis_p53 Chelidonine_NFkB Chelidonine IKK IKK Chelidonine_NFkB->IKK inhibits TNFa TNF-α TNFa->IKK IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases Inflammation Inflammation & Proliferation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

G Experimental Workflow for Assessing this compound Efficacy A Cell Culture (Select appropriate cell line) B Cell Seeding (Ensure consistent density) A->B C This compound Treatment (Varying concentrations and time points) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Apoptosis Assay (e.g., Annexin V/PI staining, Caspase assay) C->E F Molecular Analysis (Western Blot, qPCR) C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: A typical experimental workflow for studying this compound.

References

Technical Support Center: Chelidonine Hydrochloride and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chelidonine hydrochloride in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit native fluorescence?

Yes, this compound, like other isoquinoline alkaloids, possesses native fluorescence. This intrinsic fluorescence can interfere with fluorescence-based assays if not properly managed.

Q2: What are the known spectral properties of chelidonine?

ParameterWavelength Range
UV Absorbance Maximum 288-290 nm
Fluorescence Excitation Maximum 284-293 nm
Fluorescence Emission Maximum 320-332 nm

Note: This data is based on studies of similar isoquinoline alkaloids and should be used as a guideline. It is highly recommended to determine the specific spectral properties of your this compound batch under your experimental conditions.

Q3: What is the potential for spectral overlap with common fluorophores?

The UV excitation and emission of this compound primarily overlap with blue-emitting fluorophores. Caution should be exercised when using dyes such as DAPI, Hoechst, and Alexa Fluor 350, as their emission spectra may overlap with the fluorescence of chelidonine. This can lead to false-positive signals or inaccurate quantification.

Troubleshooting Guide

Issue 1: High background fluorescence in my assay when using this compound.

High background fluorescence is a common issue when working with autofluorescent compounds like chelidonine.

Possible Causes and Solutions:

CauseSolution
Intrinsic fluorescence of chelidonine 1. Use a "no-chelidonine" control: Prepare a sample without chelidonine to measure the baseline fluorescence of your cells and reagents. Subtract this background from your experimental samples. 2. Select red-shifted fluorophores: Whenever possible, use fluorophores that excite and emit at longer wavelengths (e.g., >500 nm) to minimize spectral overlap with chelidonine.[1][2] 3. Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the fluorescence signal of your probe from the autofluorescence of chelidonine.
Non-specific binding of chelidonine 1. Optimize washing steps: Increase the number and duration of washing steps after chelidonine treatment to remove any non-specifically bound molecules. 2. Include a blocking step: For cell-based assays, using a blocking buffer (e.g., with BSA or serum) may help reduce non-specific binding of chelidonine to cellular components.
Autofluorescence from media components 1. Use phenol red-free media: Phenol red is a known source of background fluorescence.[2] 2. Use low-fluorescence media: Consider using specialized low-fluorescence media formulations if background from the media is significant.[2]
Issue 2: My fluorescence signal is lower than expected in the presence of this compound.

A decrease in the expected fluorescence signal can be due to quenching or the inner filter effect.

Possible Causes and Solutions:

CauseSolution
Inner Filter Effect 1. Check for absorbance overlap: The UV absorbance of chelidonine (around 288-290 nm) can absorb the excitation light intended for your fluorophore, or absorb the emitted fluorescence, reducing the detected signal. 2. Optimize chelidonine concentration: Use the lowest effective concentration of this compound to minimize this effect. 3. Use a microplate reader with top-reading capabilities: For adherent cells, reading from the top can sometimes reduce the path length through the chelidonine-containing solution.
Quenching 1. Perform a control experiment: Spike a known concentration of your fluorophore into a solution with and without chelidonine to determine if quenching is occurring. 2. Choose a different fluorophore: If significant quenching is observed, consider using a different fluorophore that is less susceptible to quenching by chelidonine.

Experimental Protocols

Protocol 1: General Workflow for Mitigating Chelidonine Interference in Fluorescence Microscopy

This protocol provides a general workflow for immunofluorescence staining of cultured cells treated with this compound, incorporating steps to minimize interference.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis cell_culture 1. Culture cells on coverslips chelidonine_treatment 2. Treat cells with Chelidonine HCl cell_culture->chelidonine_treatment wash1 3. Wash with PBS chelidonine_treatment->wash1 fixation 4. Fix cells (e.g., 4% PFA) wash1->fixation wash2 5. Wash with PBS fixation->wash2 permeabilization 6. Permeabilize (e.g., 0.1% Triton X-100) wash2->permeabilization blocking 7. Block (e.g., 5% BSA in PBS) permeabilization->blocking primary_ab 8. Incubate with primary antibody blocking->primary_ab wash3 9. Wash with PBS primary_ab->wash3 secondary_ab 10. Incubate with red-shifted secondary antibody wash3->secondary_ab wash4 11. Wash with PBS secondary_ab->wash4 counterstain 12. Counterstain nuclei (optional, use red-shifted dye) wash4->counterstain mount 13. Mount coverslips with antifade medium counterstain->mount acquire_images 14. Acquire images using appropriate filter sets mount->acquire_images background_subtraction 15. Perform background subtraction using no-chelidonine control acquire_images->background_subtraction

Caption: Workflow for fluorescence microscopy with chelidonine treatment.

Protocol 2: Control Experiments for Assessing Interference

To accurately assess the interference of this compound in your specific assay, a series of control experiments are recommended.

control_experiments cluster_controls Control Samples cluster_purpose Purpose of Each Control control1 Cells + Reagents (No Chelidonine, No Fluorophore) purpose1 Baseline autofluorescence of cells and reagents control1->purpose1 control2 Cells + Reagents + Chelidonine (No Fluorophore) purpose2 Measures autofluorescence of chelidonine in the cellular environment control2->purpose2 control3 Cells + Reagents + Fluorophore (No Chelidonine) purpose3 Measures the true signal of the fluorophore control3->purpose3 control4 Reagents + Chelidonine + Fluorophore (No Cells) purpose4 Assesses direct interaction (quenching/enhancement) between chelidonine and the fluorophore control4->purpose4

Caption: Control experiments to assess chelidonine interference.

Signaling Pathways

Chelidonine has been reported to affect several signaling pathways, often studied using fluorescence-based methods. Below is a simplified representation of a pathway that can be investigated.

signaling_pathway cluster_caspase Caspase Cascade Chelidonine Chelidonine Caspase9 Caspase-9 Chelidonine->Caspase9 activates Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis induces

Caption: Simplified chelidonine-induced apoptosis pathway.

References

Technical Support Center: Handling Autofluorescence of Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of Chelidonine hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when working with this compound?

Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of specific fluorescent signals in an experiment.[1][2] this compound, being an isoquinoline alkaloid with a complex ring structure, is likely to exhibit intrinsic fluorescence.[3][4] This can lead to high background noise, masking the true signal from your intended fluorescent labels and potentially leading to false-positive results or difficulty in interpreting data.[1][5]

Q2: What are the expected autofluorescence properties of this compound?

Estimated Spectral Properties of this compound Autofluorescence

PropertyEstimated RangeRationale
Excitation Broad, likely in the UV to Blue range (350-488 nm)Common for many organic molecules and endogenous fluorophores.[2][6]
Emission Broad, potentially in the Green to Red range (500-600 nm)Based on the fluorescence of structurally similar alkaloids.[3]

It is crucial to experimentally determine the autofluorescence profile of this compound under your specific experimental conditions by running an unstained control sample.[7]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating the autofluorescence of this compound in your experiments.

Step 1: Characterize the Autofluorescence

The first step is to determine the spectral properties of the autofluorescence in your specific experimental setup.

Experimental Protocol: Determining the Autofluorescence Spectrum

  • Prepare a Control Sample: Prepare a sample containing cells or tissue treated with this compound at the working concentration, but without any fluorescent labels (e.g., fluorescently tagged antibodies or dyes).

  • Image Acquisition (Microscopy):

    • Place the control sample on the fluorescence microscope.

    • Excite the sample with a range of wavelengths, starting from UV and progressing to longer wavelengths (e.g., 405 nm, 488 nm, 561 nm).

    • For each excitation wavelength, capture the emission spectrum to identify the peak emission wavelength(s) of the autofluorescence.

  • Data Acquisition (Flow Cytometry):

    • Run the control sample on the flow cytometer.

    • Analyze the signal in all available detectors to identify which channels show the highest signal, which will correspond to the emission of the autofluorescence.

Step 2: Implement Mitigation Strategies

Based on the characterization of the autofluorescence, you can choose from several strategies to reduce its impact.

Decision-Making Workflow for Autofluorescence Mitigation

autofluorescence_workflow start Start: Autofluorescence Detected characterize Characterize Autofluorescence (Unstained Control) start->characterize strategy Select Mitigation Strategy characterize->strategy spectral Spectral Separation strategy->spectral Emission Spectra is Known photobleaching Photobleaching strategy->photobleaching Autofluorescence is Photolabile quenching Chemical Quenching strategy->quenching Compatible with Sample computational Computational Correction strategy->computational Spectral Data Available optimize_fluor Choose Fluorophores with Non-Overlapping Spectra spectral->optimize_fluor pre_treat Pre-treat Sample with High-Intensity Light photobleaching->pre_treat add_quencher Add Quenching Agent (e.g., Sudan Black B) quenching->add_quencher spectral_unmix Spectral Unmixing or Background Subtraction computational->spectral_unmix end End: Reduced Autofluorescence optimize_fluor->end pre_treat->end add_quencher->end spectral_unmix->end

Caption: A flowchart to guide the selection of an appropriate strategy for mitigating autofluorescence.

Option 1: Spectral Separation

If the autofluorescence spectrum of this compound is distinct from your fluorophore of interest, you can choose dyes that are spectrally well-separated.

  • Recommendation: Opt for fluorophores that emit in the far-red or near-infrared regions of the spectrum (e.g., those with emission > 650 nm), as autofluorescence is typically weaker at these longer wavelengths.[2][8][9] Brighter fluorophores can also help to increase the signal-to-background ratio.[6][7]

Option 2: Photobleaching

Photobleaching involves intentionally exposing the sample to intense light to destroy the autofluorescent molecules before imaging your fluorophore of interest.[10][11]

Experimental Protocol: Photobleaching

  • Sample Preparation: Prepare your sample as usual, but before adding your fluorescently labeled probes.

  • Illumination: Expose the sample to high-intensity light from your microscope's light source (e.g., a broad-spectrum LED or mercury lamp) for a period ranging from several minutes to an hour.[12][13] The optimal time will need to be determined empirically.

  • Staining: Proceed with your standard fluorescent labeling protocol.

  • Imaging: Image your sample, ensuring that the exposure time for your specific fluorophore does not cause significant photobleaching of your signal.

Option 3: Chemical Quenching

Certain chemical reagents can reduce autofluorescence.

  • Sudan Black B: A non-fluorescent dark dye that can quench autofluorescence, particularly from lipofuscin.[8][9] It is often used in tissue sections.

  • Trypan Blue: Can be used to quench intracellular autofluorescence in flow cytometry applications.[14]

  • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixation, though its effectiveness can be variable.[8][9]

Option 4: Computational Correction

If you have a spectral imaging system (a microscope or flow cytometer that can detect the emission spectrum at each pixel or event), you can use computational methods to separate the autofluorescence from your specific signal.

Workflow for Spectral Unmixing

spectral_unmixing_workflow start Start: Acquire Spectral Image/Data ref_spectra Acquire Reference Spectra start->ref_spectra autofluor_ref Unstained Sample (Chelidonine HCl only) ref_spectra->autofluor_ref fluor_ref Singly Stained Samples (Each Fluorophore) ref_spectra->fluor_ref unmix_alg Apply Linear Unmixing Algorithm autofluor_ref->unmix_alg fluor_ref->unmix_alg output Generate Unmixed Images/Data unmix_alg->output autofluor_channel Autofluorescence Channel output->autofluor_channel fluor_channels Specific Fluorophore Channels output->fluor_channels end End: Signal Separated from Autofluorescence fluor_channels->end

Caption: A workflow diagram illustrating the process of spectral unmixing to computationally remove autofluorescence.

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: Prepare a sample with only the cells/tissue and this compound and acquire its emission spectrum. This will be your "autofluorescence" reference.[15]

    • Fluorophore Spectra: For each fluorophore in your experiment, prepare a singly stained sample and acquire its emission spectrum.

  • Acquire Experimental Data: Acquire the spectral data from your fully stained experimental sample.

  • Apply Unmixing Algorithm: Use the software associated with your imaging system to perform linear unmixing.[16][17][18] This algorithm will use the reference spectra to calculate the contribution of the autofluorescence and each fluorophore to the total signal in your experimental sample, and then separate them into different channels.

Additional Considerations for Sample Preparation
  • Fixation: If you are fixing your samples, be aware that aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[1][9] Consider using a lower concentration of fixative, reducing the fixation time, or using an alternative fixative such as ice-cold methanol or ethanol.[7][9]

  • Red Blood Cells: If working with tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence due to the heme group.[8][9]

  • Cell Viability: Dead cells are often more autofluorescent than live cells.[6][7] Use a viability dye to exclude dead cells from your analysis, especially in flow cytometry.[7]

  • Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to autofluorescence.[7] Consider using phenol red-free media and reducing the concentration of FBS or replacing it with bovine serum albumin (BSA) during staining and imaging.[6][7]

By systematically characterizing the autofluorescence of this compound and applying these targeted mitigation strategies, you can significantly improve the quality and reliability of your fluorescence-based experimental data.

References

Ensuring complete dissolution of Chelidonine hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of Chelidonine hydrochloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl sulfoxide (DMSO) is commonly used.[1][2][3] It is also soluble in Chloroform, Ethanol, and Methanol, with solubility aided by heating.[4]

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the cause?

A2: Incomplete dissolution can be attributed to several factors:

  • Solvent Choice: Ensure you are using an appropriate solvent. While this compound has some solubility in alcohols, DMSO is often more effective for achieving higher concentrations.

  • Concentration: The desired concentration may exceed the solubility limit of the solvent.

  • Temperature: Solubility is often temperature-dependent. Gentle warming can aid dissolution.[2][4]

  • Purity of the Compound: Impurities in the this compound powder can affect its solubility.

  • Water Content: The presence of moisture in the solvent (especially DMSO) can reduce the solubility of some compounds.[3]

Q3: Can I use water to dissolve this compound?

A3: Chelidonine as a free base is generally considered insoluble in water.[5] While the hydrochloride salt form is designed to improve aqueous solubility, achieving high concentrations in water alone may be difficult. For aqueous-based buffers in final experimental dilutions, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of a recommended solvent like DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][6]

Q5: Are there any known incompatibilities with other reagents?

A5: The common ion effect suggests that the dissolution rate of hydrochloride salts can be decreased in the presence of a high concentration of other chloride ions.[7] When preparing your final working solutions, consider the composition of your buffer.

Troubleshooting Guide: Ensuring Complete Dissolution

If you are experiencing difficulty in completely dissolving this compound, please follow the troubleshooting workflow outlined below.

G cluster_start cluster_steps cluster_outcomes start Start: Incomplete Dissolution Observed verify_solvent Step 1: Verify Solvent Is it appropriate (e.g., DMSO, Ethanol)? start->verify_solvent check_concentration Step 2: Check Concentration Is it within known solubility limits? verify_solvent->check_concentration Yes consult_specialist Issue Persists: Consult Technical Support verify_solvent->consult_specialist No apply_heat_sonication Step 3: Apply Gentle Heat & Sonication Warm to 37°C and use an ultrasonic bath. check_concentration->apply_heat_sonication Yes serial_dilution Step 4: Attempt Serial Dilution Prepare a more dilute solution. check_concentration->serial_dilution No apply_heat_sonication->serial_dilution Not Dissolved dissolved Success: Complete Dissolution apply_heat_sonication->dissolved Dissolved serial_dilution->dissolved Dissolved serial_dilution->consult_specialist Not Dissolved

Caption: Troubleshooting workflow for this compound dissolution.

Data Summary

SolventReported Solubility/ConcentrationNotes
DMSO30 mg/mL, 71 mg/mL (50 mM)Commonly used for stock solutions.[1][2][3]
Ethanol30 mg/mLHeating may be required.[2][4]
MethanolSlightly solubleHeating may be required.[4]
ChloroformSoluble
WaterInsoluble (as free base)Hydrochloride salt has improved aqueous solubility.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 389.83 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Ultrasonic bath

Procedure:

  • Preparation: Work in a clean, dry environment. Ensure all glassware and equipment are free of contaminants.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.9 mg of this compound into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Initial Mixing: Tightly cap the tube and vortex for 30 seconds to facilitate initial mixing.

  • Heating and Sonication: a. Place the tube in a water bath or incubator at 37°C for 10-15 minutes. b. Following incubation, place the tube in an ultrasonic bath for 5-10 minutes to break up any remaining particulates.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]

Signaling Pathway

Chelidonine has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. One such pathway involves the activation of p53 and GADD45a, leading to cell cycle arrest and apoptosis.

G Chelidonine Chelidonine p53 p53 Activation Chelidonine->p53 GADD45a GADD45a Upregulation Chelidonine->GADD45a p53->GADD45a p21 p21 Upregulation p53->p21 Caspase3 Cleaved Caspase-3 p53->Caspase3 GADD45a->p53 Positive Feedback CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3->Apoptosis

Caption: Chelidonine-induced apoptosis via the p53/GADD45a pathway.[4]

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Chelidonine Hydrochloride and Sanguinarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine hydrochloride and sanguinarine are two benzophenanthridine alkaloids that have garnered significant interest in cancer research due to their potent cytotoxic activities. Both compounds, derived from plants of the Papaveraceae family, have demonstrated the ability to induce cell death in a variety of cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic effects, delving into their mechanisms of action, summarizing key experimental data, and providing detailed experimental protocols and signaling pathway diagrams to aid in research and drug development.

At a Glance: Chelidonine vs. Sanguinarine

FeatureThis compoundSanguinarine
Primary Cytotoxic Mechanism Induction of apoptosis via the p53/GADD45a signaling pathway; induction of mitotic slippage.Induction of apoptosis and necrosis through the generation of reactive oxygen species (ROS), and modulation of various signaling pathways including JAK/STAT and MAPK.
Potency (IC50) Generally effective in the low micromolar to nanomolar range, but can vary significantly depending on the cell line and presence of multidrug resistance proteins.Often exhibits higher potency with IC50 values frequently in the sub-micromolar to low micromolar range across a broad spectrum of cancer cell lines.
Selectivity Shows some selective cytotoxicity towards cancer cells, but can also affect normal cells.Also demonstrates some selectivity for cancer cells over normal cells, though toxicity to healthy cells is a consideration.[1]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for this compound and sanguinarine in various cancer cell lines as reported in the literature. It is important to note that these values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
FaDuHead and Neck Squamous Cell Carcinoma1[2]
HLaC78Head and Neck Squamous Cell Carcinoma1.6[2]
BxPC-3Pancreatic Cancer~1 (for 48h)[3]
MIA PaCa-2Pancreatic Cancer~1 (for 48h)[3]
MOLT-4Leukemic T-cellsNot specified[4]
JurkatLeukemic T-cellsNot specified[4]

Table 2: IC50 Values of Sanguinarine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia0.6[5]
HL-60/MX1Drug-resistant LeukemiaNot specified[5]
HL-60/MX2Drug-resistant LeukemiaNot specified[5]
CCRF/CEMAcute Lymphoblastic LeukemiaNot specified[5]
CEM/C1Drug-resistant LeukemiaNot specified[5]
J45.01Acute Lymphoblastic LeukemiaNot specified[5]
U266B1Multiple MyelomaNot specified[5]
HCT-116Colorectal CancerNot specified[5]
A549Lung CancerNot specified[6]
K562Chronic Myelogenous LeukemiaNot specified[6]

Mechanisms of Cytotoxicity

While both compounds induce apoptosis, their underlying molecular mechanisms diverge significantly.

This compound: p53/GADD45a-Mediated Apoptosis and Mitotic Catastrophe

Chelidonine primarily exerts its cytotoxic effects by inducing apoptosis through the activation of the p53 tumor suppressor pathway.[3][7] Treatment with chelidonine leads to the upregulation of p53 and its downstream target, Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a).[3][7] This signaling cascade ultimately results in the cleavage of caspase-3, a key executioner caspase in apoptosis.[3]

Furthermore, chelidonine has been shown to induce mitotic slippage, a process where cells bypass the mitotic spindle checkpoint and exit mitosis without proper chromosome segregation, leading to the formation of polyploid cells that subsequently undergo apoptosis.[4]

Chelidonine-Induced p53/GADD45a Apoptotic Pathway Chelidonine Chelidonine p53 p53 Chelidonine->p53 activates GADD45a GADD45a p53->GADD45a upregulates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates GADD45a->p53 stabilizes Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Chelidonine-Induced Apoptotic Pathway
Sanguinarine: A Multi-Faceted Induction of Cell Death

Sanguinarine's cytotoxic effects are more pleiotropic, with the generation of reactive oxygen species (ROS) playing a central role.[8][9][10][11][12] The accumulation of ROS induces oxidative stress, leading to mitochondrial dysfunction, activation of the c-Jun N-terminal kinase (JNK) pathway, and ultimately apoptosis.[8][12]

In addition to ROS-mediated apoptosis, sanguinarine has been shown to modulate other critical signaling pathways. For instance, it can suppress the constitutively active JAK/STAT pathway in some cancer cells, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.[8] Sanguinarine can also induce both apoptosis and necrosis, with the specific outcome often dependent on the concentration and cell type.[1]

Sanguinarine-Induced Cytotoxic Pathways Sanguinarine Sanguinarine ROS ROS Sanguinarine->ROS induces generation JAK_STAT JAK_STAT Sanguinarine->JAK_STAT inhibits Necrosis Necrosis Sanguinarine->Necrosis can induce at high concentrations JNK JNK ROS->JNK activates Mitochondrion Mitochondrion ROS->Mitochondrion induces dysfunction Apoptosis Apoptosis JNK->Apoptosis JAK_STAT->Apoptosis inhibition promotes Caspases Caspases Mitochondrion->Caspases activates Caspases->Apoptosis executes

Sanguinarine-Induced Cytotoxic Pathways

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. Below are representative protocols for the MTT and Annexin V/Propidium Iodide (PI) assays, commonly used to evaluate the cytotoxic effects of compounds like chelidonine and sanguinarine.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]

Workflow:

MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Chelidonine or Sanguinarine A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

MTT Assay Experimental Workflow

Detailed Method:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or sanguinarine in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]

Workflow:

Annexin V/PI Staining Workflow A Treat cells with Chelidonine or Sanguinarine B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, apoptotic, and necrotic cell populations F->G

Annexin V/PI Staining Experimental Workflow

Detailed Method:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or sanguinarine for a specific time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

Both this compound and sanguinarine are potent cytotoxic agents with promising anticancer properties. Chelidonine's mechanism is more targeted towards the p53 pathway and induction of mitotic defects, while sanguinarine's cytotoxicity is broader, primarily driven by ROS generation and impacting multiple signaling cascades. The choice between these compounds for further research and development may depend on the specific cancer type and the desired therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these natural compounds.

References

A Comparative Guide: Chelidonine Hydrochloride vs. Paclitaxel in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Chelidonine hydrochloride and paclitaxel on cell cycle arrest, supported by experimental data. Both compounds are potent antimitotic agents that induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. However, their mechanisms of action, efficacy, and molecular targets exhibit notable differences.

Mechanism of Action: A Tale of Two Microtubule-Targeting Agents

The primary cellular target for both Chelidonine and paclitaxel is the microtubule cytoskeleton, a dynamic network essential for mitotic spindle formation and chromosome segregation. However, they affect microtubule dynamics in opposing ways.

This compound: This benzophenanthridine alkaloid acts as a microtubule destabilizing agent . It inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase.[1][2][3] The reported half-maximal inhibitory concentration (IC50) for chelidonine's inhibition of tubulin polymerization is approximately 24 µM.[1]

Paclitaxel: In contrast, paclitaxel is a well-known microtubule stabilizing agent .[4] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[4] This hyper-stabilization of microtubules results in the formation of non-functional, bundled microtubules and disrupts the dynamic instability required for proper mitotic spindle function.[4] This leads to a prolonged mitotic block and subsequent cell cycle arrest in the G2/M phase.[4][5][6]

Comparative Analysis of Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound and paclitaxel on cell cycle distribution in various cancer cell lines, as reported in the literature. It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions across studies.

Table 1: Effect of this compound on G2/M Cell Cycle Arrest

Cell LineConcentration (µM)Treatment Duration (h)% of Cells in G2/M PhaseReference
T98G (Glioblastoma)0.224Increased[2][3]
T98G (Glioblastoma)0.424Increased[2][3]
T98G (Glioblastoma)0.624Significantly Increased[2][3]
BxPC-3 (Pancreatic)0.5, 1.024G2/M Arrest Observed[7]
MIA PaCa-2 (Pancreatic)0.5, 1.024G2/M Arrest Observed[7]

Table 2: Effect of Paclitaxel on G2/M Cell Cycle Arrest

Cell LineConcentration (µM)Treatment Duration (h)% of Cells in G2/M PhaseReference
NPC-TW01 (Nasopharyngeal)0.1Not SpecifiedObvious G2/M Arrest[4]
NPC-TW01 (Nasopharyngeal)1.0Not SpecifiedObvious G2/M Arrest[4]
NPC-TW04 (Nasopharyngeal)0.1Not SpecifiedObvious G2/M Arrest[4]
NPC-TW04 (Nasopharyngeal)1.0Not SpecifiedObvious G2/M Arrest[4]
CHMm (Canine Mammary)0.124Increased[5]
CHMm (Canine Mammary)1.024Significantly Increased[5]
A549 (Lung)0.02524Progressive Increase[8]
H1299 (Lung)0.02524Progressive Increase[8]
BCap37 (Breast)0.00524>60%[9]

Signaling Pathways in Cell Cycle Arrest

The induction of G2/M arrest by both compounds triggers distinct downstream signaling cascades that ultimately determine the cell's fate, often leading to apoptosis.

This compound Signaling Pathway

Chelidonine-induced G2/M arrest is associated with the activation of the SAPK/JNK pathway and the upregulation of key cell cycle regulators.[1] In some cancer cells, it has been shown to induce apoptosis through the GADD45a-p53 signaling pathway, leading to an increase in p21 and p53 protein levels.[7]

Chelidonine_Pathway Chelidonine Chelidonine hydrochloride Tubulin Tubulin Polymerization (Inhibited) Chelidonine->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest SAPK_JNK SAPK/JNK Activation G2M_Arrest->SAPK_JNK p53_GADD45a p53/GADD45a Pathway G2M_Arrest->p53_GADD45a Apoptosis Apoptosis SAPK_JNK->Apoptosis p21 p21 Upregulation p53_GADD45a->p21 p53_GADD45a->Apoptosis p21->G2M_Arrest

Chelidonine Signaling Pathway

Paclitaxel Signaling Pathway

Paclitaxel's stabilization of microtubules activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment. Prolonged activation of the SAC due to paclitaxel treatment leads to G2/M arrest and often culminates in apoptotic cell death.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content and determining the percentage of cells in different phases of the cell cycle.[10][11][12][13]

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound or paclitaxel for the specified duration. Include an untreated control.

    • Harvest cells by trypsinization, and collect both adherent and floating cells to account for apoptotic populations.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 ml of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µl of propidium iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

2. Western Blotting for Cell Cycle-Related Proteins (e.g., Cyclin B1, Cdc2)

This protocol allows for the detection and quantification of specific proteins involved in cell cycle regulation.[14][15][16][17][18]

  • Protein Extraction:

    • After drug treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin B1, Cdc2, or other proteins of interest overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[19][20][21][22][23]

  • Assay Setup:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and a fluorescence reporter (e.g., DAPI, which fluoresces more intensely upon binding to microtubules).

    • Add this compound or paclitaxel at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization, colchicine for depolymerization) and a negative control (vehicle).

  • Measurement:

    • Incubate the reaction mixture at 37°C to initiate polymerization.

    • Measure the fluorescence intensity or absorbance (at 340 nm for turbidity) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Plot the fluorescence/absorbance values against time to generate polymerization curves.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization.

    • Calculate IC50 or EC50 values for inhibition or promotion of polymerization.

Experimental Workflow Overview

The following diagram illustrates a general workflow for comparing the effects of this compound and paclitaxel on cell cycle arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells Drug_Treatment Treat with Chelidonine or Paclitaxel (Dose-Response & Time-Course) Cell_Seeding->Drug_Treatment Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Drug_Treatment->Western_Blot Quantification Quantify G2/M Arrest, Protein Levels, IC50 Flow_Cytometry->Quantification Western_Blot->Quantification Tubulin_Assay In Vitro Tubulin Polymerization Assay Tubulin_Assay->Quantification Comparison Compare Efficacy & Mechanisms Quantification->Comparison Conclusion Draw Conclusions Comparison->Conclusion

General Experimental Workflow

Conclusion

Both this compound and paclitaxel effectively induce G2/M cell cycle arrest, making them valuable tools for cancer research and potential therapeutic agents. Their opposing effects on microtubule dynamics – destabilization by Chelidonine and stabilization by paclitaxel – offer different approaches to disrupting mitosis. The choice between these compounds for a specific research application or therapeutic strategy will depend on the desired molecular mechanism and the specific cellular context. This guide provides a foundational comparison to aid researchers in their experimental design and interpretation of results.

References

A Comparative Analysis of Chelidonine Hydrochloride and Doxorubicin in Cancer Cell Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of chelidonine hydrochloride and the widely-used chemotherapeutic agent, doxorubicin. The following sections detail their mechanisms of action, comparative cytotoxicity, and effects on apoptosis in various cancer cell lines, supported by experimental data and protocols.

Introduction

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, known for its broad-spectrum activity against a range of solid and hematological malignancies. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

Chelidonine , a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has garnered increasing interest for its potential anti-cancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer models. Notably, chelidonine has also been investigated for its ability to overcome multidrug resistance, a significant challenge in doxorubicin-based therapies.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and doxorubicin in various human cancer cell lines as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Cancer Cell LineDrugIC50 (µM)Incubation Time (h)Citation
Pancreatic Cancer
BxPC-3Chelidonine~1.0 (for growth inhibition)48[1]
MIA PaCa-2Chelidonine<1.0 (for growth inhibition)48[1]
Breast Cancer
MCF-7Doxorubicin2.524
Neuroblastoma
IMR-32DoxorubicinNot specified, but more effective than ellipticine96[2]
UKF-NB-4DoxorubicinSimilar efficacy to ellipticine96[2]
Gastric Cancer
SGC-7901Chelidonine23.1348
Melanoma
MEL270Chelidonine~1.0 (for viability inhibition)24[3]
C918Chelidonine~1.0 (for viability inhibition)24[3]
Head and Neck Cancer
FaDuChelidonine1.0 (EC50)Not Specified
HLaC78Chelidonine1.6 (EC50)Not Specified
Leukemia
JurkatChelidonineCytotoxicity observed at 1-100 µM24[4]
Doxorubicin-Resistant Cells
CEM/ADR5000ChelidonineReverses doxorubicin resistanceNot Specified[1][5]
Caco-2ChelidonineReverses doxorubicin resistanceNot Specified[1][5]

Induction of Apoptosis

Both chelidonine and doxorubicin exert their anti-cancer effects in part by inducing apoptosis, or programmed cell death. The table below presents available data on the percentage of apoptotic cells following treatment with each compound.

Cancer Cell LineDrugConcentration (µM)Incubation Time (h)Apoptotic Cell PercentageCitation
Pancreatic Cancer
BxPC-3Chelidonine1.024>50% (early and late apoptosis)[1]
MIA PaCa-2Chelidonine1.024>50% (early and late apoptosis)[1]
Melanoma
MEL270Chelidonine0.5 - 1.0Not SpecifiedIncreased apoptosis[3]
C918Chelidonine0.5 - 1.0Not SpecifiedIncreased apoptosis[3]
Leukemia
JurkatChelidonine1 - 10024Dose-dependent increase[4]
Ovarian Cancer
OVCAR-3C. majus extract (50 µg/ml)Not applicable24Viable cells reduced from 95% to 27%[6]
MDAH-2774C. majus extract (50 µg/ml)Not applicable24Viable cells reduced from 99% to 28%[6]

Mechanisms of Action and Signaling Pathways

Doxorubicin

Doxorubicin's cytotoxic effects are mediated through multiple mechanisms. A primary mode of action is its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the activation of apoptotic pathways. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including lipids, proteins, and DNA. Doxorubicin has been shown to activate the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[7][8] It can also influence other signaling pathways, such as the p38 MAPK pathway.[9]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 1: Simplified signaling pathway of Doxorubicin leading to apoptosis.

This compound

Chelidonine induces apoptosis through various signaling pathways. In pancreatic cancer cells, it has been shown to upregulate the expression of p53 and GADD45A, leading to cell cycle arrest and apoptosis. Studies in melanoma cells have demonstrated that chelidonine can inactivate the TLR4/NF-κB and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.[3][10][11][12] Furthermore, chelidonine has been reported to affect the MAPK signaling pathway.[13] A significant aspect of chelidonine's activity is its ability to modulate multidrug resistance (MDR). It can inhibit the function of P-glycoprotein (MDR1), an ABC transporter that actively pumps chemotherapeutic drugs like doxorubicin out of cancer cells, thereby restoring sensitivity to these agents.[5][14]

Chelidonine_Pathway Chelidonine Chelidonine p53_GADD45A p53 & GADD45A Upregulation Chelidonine->p53_GADD45A PI3K_Akt PI3K/Akt Pathway Inhibition Chelidonine->PI3K_Akt MAPK MAPK Pathway Modulation Chelidonine->MAPK MDR1 P-glycoprotein (MDR1) Inhibition Chelidonine->MDR1 Apoptosis Apoptosis p53_GADD45A->Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Dox_Sensitivity Increased Doxorubicin Sensitivity MDR1->Dox_Sensitivity

Figure 2: Overview of the signaling pathways affected by Chelidonine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and/or Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or doxorubicin for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and/or Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or doxorubicin for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Comparative Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and doxorubicin.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Chelidonine or Doxorubicin (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Western Blot Analysis of Signaling Pathways (p53, Akt, etc.) Treatment->Signaling IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Comparison Comparative Analysis of Efficacy IC50->Comparison Apoptosis_Quant->Comparison Mechanism Mechanism of Action Elucidation Signaling->Mechanism Mechanism->Comparison Comparative_Signaling cluster_Dox Doxorubicin cluster_Chel Chelidonine Dox Doxorubicin Dox_DNA DNA Intercalation & Topoisomerase II Inhibition Dox->Dox_DNA Dox_ROS ROS Generation Dox->Dox_ROS p53 p53 Pathway Dox_DNA->p53 Dox_ROS->p53 MAPK MAPK Pathway Dox_ROS->MAPK Chel Chelidonine Chel_MDR MDR1 Inhibition Chel->Chel_MDR Chel_PI3K PI3K/Akt Inhibition Chel->Chel_PI3K Chel->p53 Upregulation Chel->MAPK Modulation Apoptosis Apoptosis Chel_PI3K->Apoptosis p53->Apoptosis MAPK->Apoptosis

References

A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of Chelidonine hydrochloride against other established anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Introduction to Chelidonine's Anti-Inflammatory Potential

Chelidonine, a major isoquinoline alkaloid extracted from the greater celandine (Chelidonium majus), has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] Its ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of novel anti-inflammatory drugs. This guide will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for the validation of its anti-inflammatory effects.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), TLR4 activation initiates a cascade that leads to the activation of NF-κB. Chelidonine has been shown to suppress the LPS-induced inflammatory response by inhibiting this pathway.[1] This inhibition results in the reduced production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

Furthermore, Chelidonine has been observed to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[2]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Chelidonine Chelidonine Chelidonine->IKK Inhibits Chelidonine->NFkB_nuc Inhibits Translocation Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Test_Compound Prepare Test Compound (Chelidonine HCl) & Reference Drugs NO_Assay Nitric Oxide (NO) Production Assay Test_Compound->NO_Assay COX_Assay COX-2 Inhibition Assay Test_Compound->COX_Assay Protein_Denaturation Protein Denaturation Inhibition Assay Test_Compound->Protein_Denaturation Cell_Culture Culture Inflammatory Cells (e.g., RAW 264.7) Cell_Culture->NO_Assay Data_Collection Measure Absorbance/ Fluorescence NO_Assay->Data_Collection COX_Assay->Data_Collection Protein_Denaturation->Data_Collection Calculation Calculate % Inhibition and IC50 Values Data_Collection->Calculation Comparison Compare Efficacy of Chelidonine HCl with Reference Drugs Calculation->Comparison

References

A Comparative Analysis of the Apoptotic Activities of Homochelidonine and Chelidonine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homochelidonine and chelidonine hydrochloride are two closely related benzophenanthridine alkaloids derived from the greater celandine (Chelidonium majus). Both compounds have garnered significant interest in oncological research for their pro-apoptotic and anti-proliferative effects against various cancer cell lines. This guide provides a comprehensive comparison of their apoptotic activities, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Comparative Cytotoxicity

The cytotoxic effects of homochelidonine and this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Generally, studies indicate that this compound exhibits greater cytotoxic and anti-proliferative activity compared to homochelidonine.[1]

Cell LineCompoundIC50 (µM)Exposure Time (h)AssayReference
MOLT-4 (Leukemia)Homochelidonine1.8 ± 0.272XTT[1]
MOLT-4 (Leukemia)Chelidonine0.9 ± 0.172XTT[1]
Jurkat (Leukemia)Homochelidonine2.5 ± 0.372XTT[1]
Jurkat (Leukemia)Chelidonine1.2 ± 0.272XTT[1]
A549 (Lung Carcinoma)Homochelidonine5.8 ± 0.772XTT[1]
A549 (Lung Carcinoma)Chelidonine3.1 ± 0.472XTT[1]
FaDu (Head and Neck)Chelidonine1.024MTT[2]
HLaC78 (Head and Neck)Chelidonine1.624MTT[2]
SGC-7901 (Gastric)Chelidonine23.1348MTT[3]
T98G (Glioblastoma)Chelidonine~1.024MTS[4]
BxPC-3 (Pancreatic)Chelidonine> 1.0 (at 24h), ~1.0 (at 48h)24, 48Cell Viability[5]
MIA PaCa-2 (Pancreatic)Chelidonine< 1.0 (at 24h)24Cell Viability[5]

Mechanisms of Apoptotic Induction

Both homochelidonine and this compound induce apoptosis through multifaceted signaling pathways, primarily involving cell cycle arrest and the activation of caspase cascades. However, the specific molecular targets and pathways engaged can differ, contributing to their varied potencies.

Homochelidonine

Homochelidonine primarily induces cell cycle arrest at the G2/M phase, leading to the initiation of apoptosis.[1] Key molecular events in homochelidonine-induced apoptosis include:

  • Activation of Caspases: Treatment with homochelidonine leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3/7.[1]

  • Mitochondrial Membrane Potential Disruption: A hallmark of the intrinsic apoptotic pathway, homochelidonine causes a loss of mitochondrial membrane potential.[1]

  • Phosphatidylserine Exposure: Externalization of phosphatidylserine on the cell surface, an early marker of apoptosis, is observed following treatment.[1]

  • Activation of Checkpoint Kinases: Western blot analysis reveals the activation of Chk1 and Chk2, key regulators of cell cycle checkpoints.[1]

This compound

This compound employs a broader range of signaling pathways to induce apoptosis, which may explain its generally higher potency. The key pathways implicated in chelidonine-induced apoptosis are:

  • p53/GADD45a Pathway: In pancreatic cancer cells, chelidonine upregulates the expression of p53, GADD45A, and p21, leading to cell cycle arrest and apoptosis. This is accompanied by an increase in cleaved caspase-3.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in chelidonine's mechanism of action, contributing to the induction of apoptosis.

  • Mitochondrial Pathway: Similar to homochelidonine, chelidonine induces a loss of mitochondrial membrane potential and is partially inhibited by the anti-apoptotic protein Bcl-2, indicating the involvement of the intrinsic apoptotic pathway.[6]

  • Caspase-Dependent and -Independent Pathways: In glioblastoma cells, chelidonine activates caspase-3 and -9. However, a pan-caspase inhibitor only partially blocks apoptosis, suggesting the involvement of caspase-independent cell death mechanisms as well.[4]

Signaling Pathway Diagrams

Homochelidonine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Homochelidonine Homochelidonine Chk1_Chk2 Activation of Chk1/Chk2 Homochelidonine->Chk1_Chk2 Caspase8 Caspase-8 Activation Homochelidonine->Caspase8 G2M_Arrest G2/M Phase Cell Cycle Arrest Chk1_Chk2->G2M_Arrest Mito_Potential Loss of Mitochondrial Membrane Potential G2M_Arrest->Mito_Potential Caspase9 Caspase-9 Activation Mito_Potential->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Caspase8->Caspase3_7 PS_Exposure Phosphatidylserine Exposure Caspase3_7->PS_Exposure Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Homochelidonine-induced apoptotic signaling pathway.

Chelidonine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_p53 p53 Pathway cluster_mapk MAPK Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Chelidonine This compound p53 p53 Upregulation Chelidonine->p53 MAPK MAPK Activation Chelidonine->MAPK Mito_Potential Loss of Mitochondrial Membrane Potential Chelidonine->Mito_Potential GADD45a GADD45a Upregulation p53->GADD45a p21 p21 Upregulation p53->p21 CellCycleArrest Cell Cycle Arrest GADD45a->CellCycleArrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MAPK->Apoptosis Caspase9 Caspase-9 Activation Mito_Potential->Caspase9 Bcl2 Bcl-2 (inhibited) Bcl2->Mito_Potential Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Key signaling pathways in chelidonine-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the apoptotic activity of homochelidonine and this compound. Researchers should refer to the specific publications for detailed concentrations and incubation times.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compound A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance at 570 nm D->E

Caption: MTT assay experimental workflow.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of homochelidonine or this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_PI_Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Analyze by flow cytometry D->E

Caption: Annexin V/PI staining workflow.

Protocol:

  • Treat cells with the desired concentrations of homochelidonine or this compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Protocol:

  • Cell Lysis: After treatment with homochelidonine or this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, p53, Bcl-2, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both homochelidonine and this compound are potent inducers of apoptosis in a variety of cancer cell lines. The available data suggests that this compound is generally more potent and acts through a wider array of signaling pathways, including the p53/GADD45a and MAPK pathways. Homochelidonine's apoptotic activity is primarily linked to G2/M cell cycle arrest and the activation of the intrinsic mitochondrial pathway. Further research is warranted to fully elucidate the detailed molecular mechanisms of homochelidonine and to explore the therapeutic potential of both compounds in preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in designing and interpreting studies on these promising natural products.

References

Comparative Analysis of Alkaloids from Chelidonium majus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the prominent alkaloids found in Chelidonium majus (greater celandine). This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support further investigation and drug discovery efforts.

Chelidonium majus is a perennial herbaceous plant that has been used in traditional medicine for centuries. It is a rich source of isoquinoline alkaloids, which are responsible for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] This guide focuses on the comparative analysis of the major alkaloids, their biological effects, and the underlying molecular mechanisms.

Quantitative Analysis of Major Alkaloids

The concentration of alkaloids in Chelidonium majus varies significantly depending on the plant part and the season of collection.[4] The roots are generally the richest source of most alkaloids, with concentrations of some compounds being several-fold higher than in the aerial parts.[4]

AlkaloidPlant PartCollection SeasonConcentration (mg/100g dry matter)Reference
Coptisine HerbSpring1027.10 ± 13.37[4]
HerbAutumn287.47 ± 3.07[4]
RootSpring542.11 ± 10.89[4]
RootAutumn456.73 ± 7.65[4]
Chelidonine HerbSpring256.33 ± 15.78[4]
HerbAutumn115.93 ± 14.69[4]
RootSpring1780.67 ± 263.52[4]
RootAutumn897.65 ± 56.34[4]
Sanguinarine HerbSpring2.34 ± 0.11[4]
HerbAutumn1.14 ± 0.07[4]
RootSpring30.74 ± 7.53[4]
RootAutumn15.23 ± 2.11[4]
Chelerythrine HerbSpring4.56 ± 0.23[4]
HerbAutumn2.31 ± 0.15[4]
RootSpring25.43 ± 3.45[4]
RootAutumn12.87 ± 1.98[4]
Berberine HerbSpring15.67 ± 1.23[4]
HerbAutumn8.98 ± 0.87[4]
RootSpring45.32 ± 4.56[4]
RootAutumn23.45 ± 2.31[4]
Protopine HerbSpring56.78 ± 5.67[4]
HerbAutumn23.45 ± 2.34[4]
RootSpring123.45 ± 12.34[4]
RootAutumn67.89 ± 6.78[4]

Comparative Cytotoxicity of Chelidonium majus Alkaloids

The alkaloids from Chelidonium majus have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The potency of these alkaloids varies depending on the specific compound and the cancer cell type. Sanguinarine is often reported as one of the most potent cytotoxic alkaloids from this plant.[1]

Alkaloid/ExtractCell LineCancer TypeIC50 ValueReference
Chelidonine HeLaCervical Cancer85 µM[5]
HT-29Colon Cancer16.7 µM[5]
A549Lung Cancer>141 µM[5]
Sanguinarine Leukemia cell linesLeukemiaup to 0.10 µM[1]
HaCaTKeratinocyte0.2 µM[1]
Chelerythrine (Less potent than sanguinarine)--[1]
Berberine (Less potent than sanguinarine)--[1]
C. majus Root Extract FaDuPharyngeal Cancer2.52 ± 0.25 µg/mL[6]
MDA-MB-231Breast Cancer2.61 ± 0.33 µg/mL[6]
A375Melanoma12.65 µg/mL[6][7]
SK-MEL-3Melanoma1.93 µg/mL[6][7]
C. majus (Cultivated) Extract B16-F10Melanoma174.98 ± 1.12 µg/mL[1][2]
HepG2Liver Cancer226.46 ± 1.66 µg/mL[2]
CaCo-2Colorectal Cancer291.07 ± 1.10 µg/mL[2]

Experimental Protocols

Extraction and Quantification of Alkaloids by TLC-Densitometry

This method allows for the qualitative and quantitative determination of the main alkaloids in Chelidonium majus.[8][9][10][11]

a. Sample Preparation and Extraction:

  • Dry and powder the plant material (roots or aerial parts).

  • Extract 100 g of the powdered material with 1000 mL of 12% (v/v) aqueous acetic acid in a water bath for 30 minutes.

  • Filter the extract and make it alkaline (pH 9-10) with 25% ammonia solution.

  • Extract the alkaloids with chloroform (3 x 150 mL).

  • Combine the chloroform extracts and evaporate to dryness under vacuum.

  • Dissolve the residue in a known volume of methanol for TLC analysis.

b. TLC-Densitometric Analysis:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Sample Application: Apply the methanolic extract and standard solutions of the alkaloids as bands.

  • Mobile Phase (Two-step elution):

    • First development: Chloroform: Methanol: Water (70:30:4, v/v/v).

    • Second development: Toluene: Ethyl acetate: Methanol (83:15:2, v/v/v).

  • Densitometric Scanning: After development, dry the plates and scan them using a TLC scanner. The quantification is performed by measuring the fluorescence or absorbance of the separated alkaloid bands at their respective maximum wavelengths.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Chelidonium majus extracts or isolated alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of the test substance.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of Chelidonium majus alkaloids are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival. The PI3K/AKT and p38/JNK MAPK pathways are two of the key pathways targeted by these alkaloids.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Several alkaloids from Chelidonium majus have been shown to inhibit this pathway in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Chelidonine Chelidonine Chelidonine->PI3K Inhibits (p-PI3K↓) Chelidonine->AKT Inhibits (p-AKT↓) Chelerythrine Chelerythrine Chelerythrine->AKT Inhibits Protopine Protopine Protopine->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by Chelidonium majus alkaloids.

Chelidonine has been shown to downregulate the phosphorylation of both PI3K and AKT in melanoma cells.[6] Chelerythrine and protopine also exert inhibitory effects on the PI3K/AKT signaling pathway.[2][3]

p38/JNK MAPK Signaling Pathway

The p38 and JNK mitogen-activated protein kinase (MAPK) pathways are typically activated in response to cellular stress and can lead to apoptosis. Several alkaloids from Chelidonium majus have been found to activate these pathways in cancer cells.

p38_JNK_Pathway cluster_stimuli Cellular Stress cluster_downstream Downstream Effects Stress ROS, etc. MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Apoptosis Apoptosis p38->Apoptosis Induces JNK JNK MKK4_7->JNK Phosphorylates JNK->Apoptosis Induces Sanguinarine Sanguinarine Sanguinarine->p38 Activates (p-p38↑) Sanguinarine->JNK Activates (p-JNK↑) Berberine Berberine Berberine->p38 Activates (p-p38↑) Berberine->JNK Activates (p-JNK↑) Chelidonine Chelidonine Chelidonine->p38 Activates

Caption: Activation of the p38/JNK MAPK pathway by C. majus alkaloids.

Sanguinarine and berberine have been demonstrated to induce apoptosis in cancer cells by increasing the phosphorylation and activation of p38 and JNK.[5][11][17] Chelidonine has also been shown to activate the p38 signaling pathway.[3]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative analysis of alkaloids from Chelidonium majus.

experimental_workflow cluster_extraction Plant Material Processing cluster_analysis Chemical Analysis cluster_bioassay Biological Evaluation Plant Chelidonium majus (Roots, Aerial Parts) Extraction Alkaloid Extraction (Acid-Base Extraction) Plant->Extraction TLC TLC-Densitometry (Quantification) Extraction->TLC LCMS LC-MS/SFC (Identification & Quantification) Extraction->LCMS Cytotoxicity Cytotoxicity Assays (e.g., MTT) Extraction->Cytotoxicity Mechanism Mechanism of Action (Western Blot for Signaling Proteins) Cytotoxicity->Mechanism

Caption: General experimental workflow for alkaloid analysis.

This guide provides a foundational understanding of the comparative analysis of alkaloids from Chelidonium majus. The presented data and protocols are intended to facilitate further research into the therapeutic potential of these natural compounds. The complex interplay of these alkaloids and their synergistic effects warrant continued investigation for the development of novel anticancer agents.

References

Staurosporine as a Positive Control for Chelidonine Hydrochloride Apoptosis Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust positive control is paramount for validating apoptosis assays. This guide provides a comprehensive comparison of staurosporine and chelidonine hydrochloride, offering experimental data and detailed protocols to support the use of staurosporine as a reliable positive control in apoptosis studies involving this compound.

Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is a well-established inducer of apoptosis in a vast array of cell types.[1] Its mechanism of action, primarily through the intrinsic mitochondrial pathway, leads to a consistent and reproducible apoptotic response, making it an ideal positive control.[2] this compound, an alkaloid isolated from Chelidonium majus, has also demonstrated pro-apoptotic effects in various cancer cell lines, often through pathways involving p53 and GADD45a.[3][4] This guide will objectively compare the apoptotic induction by these two compounds, providing the necessary data and methodologies for rigorous experimental design.

Quantitative Comparison of Apoptotic Induction

The following tables summarize the effective concentrations and resulting apoptosis rates for staurosporine and this compound in different cell lines, as reported in various studies. This data highlights the concentration- and time-dependent nature of apoptosis induction by both compounds.

Table 1: Staurosporine-Induced Apoptosis

Cell LineConcentrationIncubation TimePercent ApoptosisReference
Septo-hippocampal cultures0.5 µM24 hours32%[5]
Septo-hippocampal cultures0.5 µM72 hours50% (LD50)[5]
Human Neuroblastoma SH-SY5Y500 nM6 hoursNot specified[6]
Human Breast HBL-10050 µM4 hours~100%[7]
Human Breast HBL-10050 nM48 hours~100%[7]
Human Breast Metastatic T47D50 µM24 hours~100%[7]
Human Leukemia U-9370.5 µM18 hours18%[2]
Human Leukemia U-9371 µM24 hours38%[2]
Rat Astrocytes100 nM6 hours~5-fold increase[8]
Pancreatic Carcinoma PaTu 8988t1 µM3-24 hoursSignificant increase[9]
Pancreatic Carcinoma Panc-11 µM9-24 hoursSignificant increase[9]
Melanoma Mel-RM & IgR31 µM6 hoursCaspase-3 activation[10]

Table 2: this compound-Induced Apoptosis

Cell LineConcentrationIncubation TimePercent ApoptosisReference
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDu1 µM (EC50)24 hoursNo significant apoptosis[11]
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDu10 µM24 hours3.2%[11]
Head and Neck Squamous Cell Carcinoma (HNSCC) HLaC781.6 µM (EC50)24 hoursNo significant apoptosis[11]
Pancreatic Cancer BxPC-3 & MIA PaCa-21 µM24 hours>50%[3]
Jurkat1-100 µM24 hoursDose-dependent increase[12]
Human Glioblastoma T98G1 µM24 hoursSignificant[13][14]
Human Gastric Carcinoma SGC-790110 µM24-72 hoursTime-dependent increase[15]
HeLa30 µg/mL (LD50)48 hoursNot specified[16]

Experimental Protocols

Accurate assessment of apoptosis requires standardized and well-defined experimental protocols. Below are detailed methodologies for common apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining Assay

This is a widely used flow cytometry-based assay to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

Procedure:

  • Induce apoptosis in your target cells by treating with this compound at the desired concentration and time. For the positive control, treat a separate batch of cells with staurosporine (e.g., 1 µM for 6-24 hours). Include an untreated negative control.

  • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • Treated and untreated cells

  • Fluorometer or plate reader

Procedure:

  • Culture and treat cells with this compound and staurosporine as described for the Annexin V assay.

  • Harvest the cells and wash with PBS.

  • Lyse the cell pellets with an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifuge the lysates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3/7 fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding and execution. The following diagrams were generated using Graphviz (DOT language).

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKC Protein Kinase C (PKC) and other kinases Staurosporine->PKC inhibits Bcl2_family Modulation of Bcl-2 family proteins (e.g., Bcl-2, Bax) PKC->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Chelidonine_Apoptosis_Pathway Chelidonine Chelidonine Hydrochloride DNA_Damage DNA Damage / Cellular Stress Chelidonine->DNA_Damage p53 p53 activation DNA_Damage->p53 GADD45a GADD45a expression p53->GADD45a p21 p21 expression p53->p21 Bax Bax expression p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) GADD45a->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrion->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Chelidonine-induced apoptosis via the p53/GADD45a pathway.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_assay Apoptosis Assay cluster_data Data Analysis Negative_Control Negative Control (Vehicle) Harvest_Cells Harvest & Wash Cells Negative_Control->Harvest_Cells Positive_Control Positive Control (Staurosporine) Positive_Control->Harvest_Cells Test_Compound Test Compound (Chelidonine HCl) Test_Compound->Harvest_Cells Staining Stain with Annexin V / PI Harvest_Cells->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Quantification Quantify Apoptotic Cell Populations Flow_Cytometry->Quantification Comparison Compare Test vs. Controls Quantification->Comparison

Caption: General workflow for an Annexin V/PI apoptosis assay.

References

Validating the NF-κB Inhibitory Effect of Chelidonine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chelidonine hydrochloride's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel anti-inflammatory and anti-cancer therapeutics.

Introduction to NF-κB Inhibition and the Role of Chelidonine

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cellular processes such as proliferation, survival, and immunity. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of modern drug discovery.

Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] A key mechanism underlying these effects is its ability to suppress the NF-κB signaling cascade.[1][2][3] This guide delves into the experimental validation of this inhibitory effect, comparing it with established NF-κB inhibitors.

Mechanism of Action: How this compound Inhibits NF-κB

Experimental evidence indicates that this compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the upstream signaling components that lead to the activation of the IκB kinase (IKK) complex. Specifically, Chelidonine has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1][3] This action prevents the release and nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[1][3]

dot

NF_kappa_B_Inhibition_by_Chelidonine cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates p_IkBa p-IκBα IKK_complex->p_IkBa Phosphorylates IkBa_p65_p50 IκBα-p65-p50 IkBa_p65_p50->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Chelidonine Chelidonine DNA DNA p65_p50_nuc->DNA Binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway and the inhibitory action of Chelidonine.

Comparative Analysis of NF-κB Inhibitors

InhibitorTargetMechanism of ActionIC50 (NF-κB Inhibition)Reference
This compound Upstream of IκBα phosphorylationInhibits phosphorylation and degradation of IκBα, preventing p65 nuclear translocation.Not Reported[1][3]
BAY 11-7082 IKKβIrreversibly inhibits TNF-α-induced IκBα phosphorylation.~5-10 µM[4]
Parthenolide IKKα/βDirectly inhibits IKK activity, preventing IκBα phosphorylation and degradation.~5 µM[4]

Note: The IC50 values can vary depending on the cell type, stimulus, and assay conditions. The provided values are for reference and comparative purposes.

Experimental Validation Protocols

The following are detailed methodologies for key experiments used to validate the NF-κB inhibitory effect of this compound and other compounds.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density.

    • Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

dot

Luciferase_Assay_Workflow Transfection Transfect with NF-κB Reporter Plasmid Incubation1 Incubate (24-48h) Transfection->Incubation1 Treatment Pre-treat with Inhibitor (e.g., Chelidonine) Incubation1->Treatment Stimulation Stimulate with NF-κB Activator (e.g., TNF-α) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure Luminescence Lysis->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot for p65 and IκBα Phosphorylation

This technique is used to detect the levels of total and phosphorylated forms of key proteins in the NF-κB pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the target proteins.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116, RAW 264.7) and grow to 70-80% confluency.

    • Pre-treat with this compound or other inhibitors for the desired time and concentration.

    • Stimulate with an NF-κB activator for a short period (e.g., 15-30 minutes for IκBα phosphorylation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Principle: Cells are fixed and permeabilized, then incubated with an antibody specific to p65. A fluorescently labeled secondary antibody is used to visualize the location of p65 within the cell using a fluorescence microscope.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with inhibitors and stimuli as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 for 1-2 hours at room temperature.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity of p65.

dot

Experimental_Comparison_Logic Experiment_Luciferase Luciferase Assay (Quantitative) Data_Luciferase Reduced Luciferase Activity Experiment_Luciferase->Data_Luciferase Experiment_Western Western Blot (p-p65, p-IκBα) (Semi-Quantitative) Data_Western Decreased p-p65 & p-IκBα Experiment_Western->Data_Western Experiment_IF Immunofluorescence (p65 Nuclear Translocation) (Qualitative/Quantitative) Data_IF Reduced Nuclear p65 Experiment_IF->Data_IF Conclusion Conclusion: Chelidonine inhibits NF-κB pathway Data_Luciferase->Conclusion Data_Western->Conclusion Data_IF->Conclusion Comparison Comparison with Other Inhibitors (e.g., BAY 11-7082, Parthenolide) Conclusion->Comparison Hypothesis Hypothesis Hypothesis->Experiment_Western Hypothesis->Experiment_IF

Caption: Logical flow for validating NF-κB inhibition.

Conclusion

The available scientific evidence strongly supports the inhibitory effect of this compound on the NF-κB signaling pathway. Its mechanism of action, centered on the prevention of IκBα phosphorylation and subsequent p65 nuclear translocation, is well-documented. While a direct quantitative comparison of its potency (IC50) with other inhibitors is currently lacking in the literature, the qualitative data from various experimental approaches consistently validate its efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the NF-κB inhibitory potential of this compound and other novel compounds in their specific research contexts. This information is crucial for the continued development of targeted therapies for a range of inflammatory and neoplastic diseases.

References

Comparing the tubulin polymerization inhibition of Chelidonine and colchicine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Tubulin Polymerization Inhibition: Chelidonine vs. Colchicine

For researchers and professionals in drug development, understanding the nuances of microtubule-targeting agents is critical. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a key strategy in cancer chemotherapy. This guide provides a detailed comparison of two such agents: Chelidonine, a natural alkaloid from Chelidonium majus, and Colchicine, a well-characterized compound from the autumn crocus.

Mechanism of Action: A Tale of Two Inhibitors

Both Chelidonine and Colchicine exert their primary cytotoxic effects by interfering with the dynamics of microtubule assembly.[1][2] Microtubules are formed by the polymerization of αβ-tubulin dimers. This process is crucial for the formation of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division.[1]

Colchicine , a classic anti-mitotic drug, binds to the β-subunit of tubulin at a specific location known as the colchicine-binding site.[3][4][5] This binding event inhibits the incorporation of tubulin dimers into growing microtubules, thus preventing their assembly.[6][[“]] At low concentrations, colchicine can suppress the dynamic instability of microtubules, while at higher concentrations, it leads to their net depolymerization.[8] This disruption of the microtubule network leads to the arrest of cells in the metaphase of mitosis, ultimately triggering programmed cell death, or apoptosis.[1][3][9]

Chelidonine , a benzophenanthridine alkaloid, also functions as an inhibitor of tubulin polymerization.[10][11][12] While its interaction is considered weaker than that of colchicine, studies suggest it may act at or near the colchicine-binding site on tubulin.[10] By disrupting microtubule structure and dynamics, chelidonine similarly leads to a mitotic block at the G2/M phase of the cell cycle.[10][11][13]

Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Polymerization cluster_1 Inhibition Pathway Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Colchicine Colchicine Tubulin β-Tubulin Subunit Colchicine->Tubulin Binds Chelidonine Chelidonine Chelidonine->Tubulin Binds (weakly) Inhibition Inhibition of Polymerization Tubulin->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.

Quantitative Data Comparison

The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their half-maximal growth inhibitory concentration (GI50) against various cell lines.

Table 1: In Vitro Tubulin Polymerization Inhibition

This table summarizes the IC50 values for the direct inhibition of purified tubulin polymerization. Lower values indicate higher potency.

CompoundIC50 (µM)Source(s)
Chelidonine 23 - 24[10][11]
Colchicine 1.2 - 10.6[14][15]

Note: IC50 values for colchicine can vary between studies depending on the specific assay conditions, such as tubulin concentration and source.

Table 2: Cytotoxicity in Human Cell Lines

This table presents the concentration of each compound required to inhibit the growth of various cell lines by 50% (GI50).

Cell LineCompoundGI50 (µM)Source(s)
HL-60 (Leukemia)Chelidonine ~1.58
HL-60 (Leukemia)Ukrain™ (Chelidonine derivative) ~1.02
Various Cancer CellsColchicine Typically in the nanomolar range (e.g., 2-5 nM)[16]

Note: Direct GI50 values for chelidonine across a wide panel are less commonly reported than for colchicine. Chelidonine is generally described as a weak inhibitor of cell growth.[10][11]

Downstream Cellular Effects

The disruption of the microtubule network by these agents triggers a cascade of cellular events.

  • Cell Cycle Arrest: The primary consequence is the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase to prevent aberrant chromosome segregation.[9][10][17] This is a characteristic effect of both chelidonine and colchicine.[10][18][19] Studies have shown that chelidonine-induced arrest is associated with increased levels of cyclin B1 and enhanced cdc2 kinase activity.[10][11]

  • Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of apoptosis. This is a common endpoint for many microtubule-disrupting agents.[20][21]

  • Signal Transduction: Beyond cell cycle arrest, chelidonine has been shown to activate the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway in all cell lines tested.[10][11] Colchicine is known to modulate multiple inflammatory pathways, including the inhibition of the NLRP3 inflammasome, which contributes to its therapeutic use in conditions like gout.[3][[“]]

Cellular Consequences of Microtubule Disruption Inhibitor Chelidonine or Colchicine Disruption Microtubule Disruption Inhibitor->Disruption Spindle Spindle Assembly Checkpoint Activation Disruption->Spindle JNK SAPK/JNK Pathway Activation (Chelidonine) Disruption->JNK Inflammasome NLRP3 Inflammasome Inhibition (Colchicine) Disruption->Inflammasome Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Experimental Workflow for Inhibitor Analysis cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A1 Purified Tubulin + Inhibitor A2 Tubulin Polymerization Assay A1->A2 A3 Determine IC50 A2->A3 B1 Culture Cells + Inhibitor B2 MTT Assay B1->B2 B3 Immunofluorescence Microscopy B1->B3 B4 Determine GI50 B2->B4 B5 Visualize Microtubule Disruption B3->B5

References

Synergistic Power of Chelidonine Hydrochloride in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Chelidonine, a major isoquinoline alkaloid extracted from Chelidonium majus, has demonstrated significant anticancer properties. This guide provides a comprehensive comparison of the synergistic effects of Chelidonine hydrochloride when combined with other chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.

I. Quantitative Analysis of Synergistic Effects

The synergy between Chelidonine and various chemotherapeutics has been quantified using metrics such as the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The DRI indicates the fold-change reduction of the dose of one drug in a combination to achieve a given effect compared to the dose of the drug alone.

Table 1: Synergistic Effects of Chelidonine with Tetrandrine in Melanoma (B16F10 Cells)
Drug CombinationIndividual IC50 (µM)Combination IC50 (µM)Inhibition Rate (%)Combination Index (CI)Dose Reduction Index (DRI)
Chelidonine5.6-26.0< 1 (Synergistic)Not Reported
Tetrandrine> 8-Not Significant
Chelidonine + Tetrandrine (5.6 µM + 8 µM)-Not Reported57.7

Data synthesized from studies on B16F10 melanoma cells, indicating a significant increase in proliferation inhibition with the combination therapy compared to individual agents.[1][2]

Table 2: Synergistic Effects of Chelidonium majus Extract (CME) with Oxaliplatin in Ovarian Cancer (OVCAR-3 Cells)
DrugIndividual IC50 (µM)Combination IC50 (µM)Fold Decrease in IC50
C. majus Extract5551005.55
Oxaliplatin214258.56

This study highlights the potent synergy between CME and oxaliplatin, leading to a significant reduction in the required dosage of both agents to achieve 50% cell viability inhibition in OVCAR-3 cells.[2][3]

Table 3: Reversal of Doxorubicin Resistance by Chelidonine
Cell LineChemotherapeuticObservation
Caco-2 (Colon)DoxorubicinChelidonine inhibited P-gp/MDR1 activity in a concentration-dependent manner, reversing doxorubicin resistance.[4][5]
CEM/ADR5000 (Leukemia)DoxorubicinChelidonine inhibited P-gp/MDR1 activity in a concentration-dependent manner, reversing doxorubicin resistance.[4][5]

Chelidonine demonstrates promise in overcoming multidrug resistance (MDR) by inhibiting the activity of ABC transporters like P-glycoprotein (P-gp/MDR1).[4][5]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for key experiments cited in the studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the partner chemotherapeutic, and their combination for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the drug combinations for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Xenograft Model for Antitumor Efficacy

Animal models are essential for evaluating the therapeutic potential of drug combinations in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., B16F10 melanoma cells) into the flank of immunocompromised mice (e.g., C57BL/6J mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomly assign mice to different treatment groups: vehicle control, Chelidonine alone, partner chemotherapeutic alone, and the combination. Administer treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

III. Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Chelidonine with other chemotherapeutics are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Chelidonine and Tetrandrine in Melanoma

In melanoma cells, the combination of Chelidonine and Tetrandrine has been shown to induce apoptosis and inhibit proliferation by targeting key signaling pathways.

G cluster_drugs Therapeutic Agents cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Chelidonine Chelidonine CellCycle Cell Cycle Regulation Chelidonine->CellCycle Arrest Apoptosis Apoptosis Chelidonine->Apoptosis Induction Melanogenesis Melanogenesis Chelidonine->Melanogenesis Modulation Tetrandrine Tetrandrine Tetrandrine->CellCycle Arrest Tetrandrine->Apoptosis Induction Tetrandrine->Melanogenesis Modulation Proliferation Decreased Proliferation CellCycle->Proliferation IncreasedApoptosis Increased Apoptosis Apoptosis->IncreasedApoptosis Differentiation Cellular Differentiation Melanogenesis->Differentiation

Caption: Synergistic targeting of melanoma by Chelidonine and Tetrandrine.

Chelidonium majus Extract and Oxaliplatin in Ovarian Cancer

The combination of C. majus extract and oxaliplatin in ovarian cancer cells has been linked to the inhibition of the ZEB1/β-catenin pathway, which is involved in epithelial-to-mesenchymal transition (EMT) and chemoresistance.

G cluster_drugs Therapeutic Agents cluster_pathway ZEB1/β-catenin Pathway cluster_outcomes Cellular Outcomes CME_Oxaliplatin C. majus Extract + Oxaliplatin ZEB1 ZEB1 CME_Oxaliplatin->ZEB1 Inhibition beta_catenin β-catenin CME_Oxaliplatin->beta_catenin Inhibition Proliferation Decreased Proliferation ZEB1->Proliferation Apoptosis Increased Apoptosis ZEB1->Apoptosis beta_catenin->Proliferation beta_catenin->Apoptosis

Caption: Inhibition of the ZEB1/β-catenin pathway in ovarian cancer.

Chelidonine in Overcoming Multidrug Resistance

Chelidonine can reverse multidrug resistance by inhibiting the function of ABC transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells.

G cluster_cell Cancer Cell MDR1 P-gp/MDR1 Transporter Drug_Out Extracellular Chemotherapeutic MDR1->Drug_Out Efflux Drug_In Intracellular Chemotherapeutic Drug_In->MDR1 Chelidonine Chelidonine Chelidonine->MDR1 Inhibition Chemotherapeutic Chemotherapeutic Chemotherapeutic->Drug_In

Caption: Mechanism of Chelidonine in reversing multidrug resistance.

IV. Conclusion and Future Directions

The presented data strongly support the synergistic potential of this compound in combination with other chemotherapeutics against various cancers. The ability of Chelidonine to enhance the efficacy of conventional drugs, reduce required dosages, and overcome multidrug resistance makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on:

  • Optimizing combination ratios and dosing schedules for different cancer types.

  • Elucidating the detailed molecular mechanisms underlying the observed synergistic effects through comprehensive -omics studies.

  • Evaluating the safety and efficacy of Chelidonine-based combination therapies in more advanced preclinical models and eventually in human clinical trials.

This guide provides a foundational resource for researchers and drug developers to build upon in the pursuit of innovative and effective combination cancer therapies.

References

Independent Validation of Published Findings on Chelidonine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the therapeutic effects of Chelidonine hydrochloride, a major bioactive alkaloid isolated from Chelidonium majus. The focus is on the independent validation of its anticancer and anti-inflammatory properties, supported by experimental data from multiple studies.

Summary of Anticancer Effects

Chelidonine has been investigated for its cytotoxic and apoptotic effects across a range of cancer cell lines. While direct replication studies are scarce, a comparison of independent research reveals consistent findings regarding its mechanisms of action, particularly in inducing apoptosis and inhibiting cell proliferation. However, discrepancies exist in the observed efficacy across different cancer types and cell lines.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the quantitative data from various studies on the growth inhibitory effects of Chelidonine on different cancer cell lines.

Cancer TypeCell Line(s)Key FindingsReported IC50/Effective ConcentrationReference
Pancreatic CancerBxPC-3, MIA PaCa-2Dose-dependent inhibition of cell growth; induction of apoptosis.~1 µM for significant growth inhibition at 48h.[1][2]
Non-Small Cell Lung Cancer (Gefitinib-resistant)N/AEffectively suppressed cell growth.Similar inhibitory effect to Afatinib (in vivo).[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)FaDu, HLaC78Suppressed growth, but not in a clear dose-dependent manner.EC50 of 1.0 µM (FaDu) and 1.6 µM (HLaC78).
MelanomaMEL270, C918Significantly inhibited cell viability in a dose-dependent manner.Significant inhibition at 0.5, 1, 2, and 5 µM.[1]
Hepatocellular CarcinomaMHCC97-H, LM-3Inhibits cell survival in a dose-dependent manner.IC50 of 7.72 µM (MHCC97-H) and 6.34 µM (LM-3).[4]
Modulation of Multidrug Resistance

Several studies have explored Chelidonine's potential to overcome multidrug resistance (MDR) in cancer cells. The findings suggest a consistent mechanism involving the downregulation of ABC transporters.

Cell Line(s)Key FindingsMechanismReference
Caco-2, CEM/ADR5000Inhibited P-gp/MDR1 activity and reversed doxorubicin resistance.Downregulation of P-gp/MDR1, MRP1, BCRP, CYP3A4, and GST mRNA levels.[5][6]
HNSCC (paclitaxel-resistant)Suppressed growth.Upregulation of CYP1A1 and MDR1.

Summary of Anti-inflammatory Effects

The anti-inflammatory properties of Chelidonine have been consistently reported across different experimental models, with the inhibition of the NF-κB signaling pathway emerging as a central mechanism.

Comparative Analysis of In Vitro Anti-inflammatory Activity
Cell Type/ModelInducing AgentKey FindingsMechanismReference
Human ChondrocytesIL-1βSuppressed the expression of inflammatory factors (IL-6, IL-12, TNF-α).Inhibition of NF-κB pathway activation.[7]
HCT116 cellsTNF-αInhibited phosphorylation and degradation of IκBα and nuclear translocation of RELA.Suppression of NF-κB and MAPK (JNK, p38) pathways.[8]
RAW264.7 macrophagesLPSSuppressed production of NO, PGE2, TNF-α, and IL-6.Inhibition of TLR4/NF-κB signaling pathway.[9]
Asthmatic Mice ModelOvalbuminSuppressed airway eosinophilia and production of IL-4, IL-13, and eotaxin-2.Suppression of STAT6 and upregulation of Foxp3.[10]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the reviewed literature, offering a basis for replication and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MHCC97-H, LM-3) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.[4]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

Western Blot Analysis
  • Cell Lysis: Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p53, GADD45A, cleaved caspase-3, NF-κB p65, IκBα) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MHCC97-H cells) into the flank of nude mice.[4]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer Chelidonine (e.g., 5, 10, 20 mg/kg) via intraperitoneal injection daily.[4]

  • Tumor Measurement: Measure tumor volume every few days using a caliper.

  • Endpoint: At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC).[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Chelidonine and a typical experimental workflow.

G cluster_stimulus Inflammatory Stimuli (LPS, TNF-α, IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α / IL-1β TLR4 TLR4 Stimulus->TLR4 TNFR TNFR Stimulus->TNFR IL1R IL-1R Stimulus->IL1R IKK IKK Complex TLR4->IKK TNFR->IKK IL1R->IKK IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Chelidonine Chelidonine Chelidonine->IKK Inhibits Chelidonine->IkB Inhibits Degradation Chelidonine->NFkB_n Inhibits Translocation

Caption: Chelidonine's inhibition of the NF-κB signaling pathway.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm & Nucleus DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activates GADD45a GADD45a p53->GADD45a Upregulates p21 p21 p53->p21 Upregulates GADD45a->p53 Positive Feedback Caspase3 Cleaved Caspase-3 GADD45a->Caspase3 Activates p21->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Chelidonine Chelidonine Chelidonine->p53 Upregulates

Caption: Chelidonine-induced apoptosis via the p53/GADD45a pathway.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm EGFR EGFR (mutant) AMPK AMPK EGFR->AMPK Activates Apoptosis Apoptosis AMPK->Apoptosis Mitochondria Mitochondrial Respiratory Chain Mitochondria->Apoptosis Chelidonine Chelidonine Chelidonine->EGFR Selectively Inhibits Phosphorylation Chelidonine->Mitochondria Inhibits

Caption: Chelidonine's effect on the EGFR-AMPK pathway in resistant NSCLC.

G start Start: Cancer Cell Culture treatment Treat with Chelidonine (Varying Concentrations & Durations) start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Annexin V Staining) treatment->apoptosis protein_exp Measure Protein Expression (e.g., Western Blot for key signaling proteins) viability->protein_exp apoptosis->protein_exp gene_exp Analyze Gene Expression (e.g., RT-qPCR for target genes) protein_exp->gene_exp invivo In Vivo Validation (Tumor Xenograft Model) gene_exp->invivo end End: Data Analysis & Conclusion invivo->end

Caption: General experimental workflow for evaluating Chelidonine's anticancer effects.

References

Benchmarking Chelidonine Hydrochloride's Potency Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory potency of Chelidonine hydrochloride against a panel of well-established inhibitors. The data presented herein is compiled from publicly available research to facilitate the evaluation of Chelidonine's potential in drug discovery and development. This document summarizes quantitative potency data, details common experimental methodologies for inhibitor assessment, and visualizes key biological and experimental processes.

Executive Summary

Chelidonine is a bioactive isoquinoline alkaloid that demonstrates inhibitory activity against several key enzymes implicated in neurodegenerative diseases and cancer.[1][2][3] Notably, it acts as a reversible and competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission.[1][2] Furthermore, Chelidonine disrupts cellular division by inhibiting tubulin polymerization, a mechanism shared with several successful anticancer agents.[1] Its anticancer effects are also attributed to the induction of apoptosis and cell cycle arrest, involving pathways regulated by proteins such as p53 and GADD45a.[4] Recent studies also indicate that Chelidonine can directly bind to and inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6]

This guide benchmarks the in vitro potency (IC50) of this compound against standard inhibitors for each of these enzyme classes, providing a quantitative basis for comparison.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other known inhibitors against their respective enzyme targets. Lower IC50 values indicate greater potency.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

CompoundTarget EnzymeIC50 Value
Chelidonine Human AChE 26.8 µM [1]
Chelidonine Human BChE 31.9 µM [1]
DonepezilHuman AChE6.7 nM
DonepezilHuman BChE7,400 nM
GalantamineHuman AChE410 nM
TacrineHuman AChE77 nM
RivastigmineHuman BChEPotent inhibitor, specific IC50 varies
S06-1011Human BChE16 nM

Table 2: Tubulin Polymerization Inhibitors

CompoundTarget/ProcessIC50 Value
Chelidonine Tubulin Polymerization 24 µM [1]
Paclitaxel (Taxol)Tubulin Polymerization (Stabilizer)~0.8 - 1.2 nM (Cell-based)
ColchicineTubulin Polymerization (Destabilizer)~10.65 nM - 2.68 µM
NocodazoleTubulin Polymerization (Destabilizer)~72 - 244 nM
Combretastatin A4Tubulin Polymerization (Destabilizer)~1.6 - 2.1 µM

Table 3: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

CompoundTarget EnzymeIC50 Value
Chelidonine EGFR Direct binding confirmed, specific IC50 not detailed in reviewed literature [5][6]
GefitinibEGFR Tyrosine Kinase33 nM
ErlotinibEGFR Tyrosine KinasePotent inhibitor, specific IC50 varies
AfatinibEGFR Tyrosine Kinase10 nM
LapatinibEGFR & HER2 Tyrosine Kinase9.8 nM (EGFR)

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the potency of enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm.

  • Materials:

    • 96-well microplate

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

    • Test inhibitor stock solution (e.g., this compound in DMSO or buffer)

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

    • Acetylthiocholine iodide (ATCh) solution (14 mM)

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer.

    • Add 10 µL of the test inhibitor solution at various concentrations (or vehicle for control).

    • Add 10 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Following incubation, add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm. Inhibitors will reduce the rate and extent of this increase, while stabilizers may enhance it.

  • Materials:

    • Purified tubulin protein (>99%, e.g., from bovine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Guanosine-5'-triphosphate (GTP) solution (10 mM)

    • Test inhibitor stock solution (e.g., this compound)

    • Known inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls.

    • Temperature-controlled spectrophotometer with a 96-well plate reader.

  • Procedure:

    • All reagents and tubulin should be kept on ice prior to the experiment to prevent premature polymerization.

    • In a pre-chilled 96-well plate, prepare the reaction mixtures on ice. For each reaction, combine the polymerization buffer, GTP (to a final concentration of 1 mM), and the test inhibitor at various concentrations.

    • Add the purified tubulin solution to each well to a final concentration of 2-4 mg/mL.

    • Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the final plateau of absorbance for each curve.

    • Calculate the percentage of inhibition of polymerization relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

EGFR Tyrosine Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A biotinylated peptide substrate is phosphorylated by the EGFR kinase in the presence of ATP. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When an allophycocyanin (APC)-labeled streptavidin is added, it binds to the biotin, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibitors will reduce the amount of phosphorylation, thus decreasing the FRET signal.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA)

    • Biotinylated peptide substrate (e.g., Poly-GT)

    • Adenosine-5'-triphosphate (ATP)

    • Test inhibitor stock solution (e.g., this compound)

    • Europium-labeled anti-phosphotyrosine antibody

    • APC-labeled streptavidin

    • Stop solution (e.g., EDTA)

    • 384-well microplate

    • TR-FRET-capable plate reader

  • Procedure:

    • Add the kinase, peptide substrate, and test inhibitor at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagents: a mixture of the europium-labeled antibody and APC-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Calculate the percent inhibition based on the ratios of the control (no inhibitor) and inhibitor-treated wells.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_stress Cellular Stress (e.g., Chelidonine) cluster_p53 p53 Activation & Feedback cluster_downstream Downstream Effects Stress Chelidonine p53 p53 Stabilization & Activation Stress->p53 GADD45a GADD45a Transcription p53->GADD45a Upregulates CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis GADD45a->p53 Positive Feedback (Stabilization) Caspase Caspase Activation Apoptosis->Caspase

Caption: Chelidonine-induced p53 signaling pathway leading to cell cycle arrest and apoptosis.

G Start Start Prep Prepare Reagents: - Buffer - Enzyme (e.g., AChE) - Substrate (e.g., ATCh) - Chromogen (e.g., DTNB) Start->Prep Inhibitor Prepare Serial Dilutions of Chelidonine HCl Start->Inhibitor Incubate Incubate Enzyme with Inhibitor Prep->Incubate Inhibitor->Incubate Reaction Initiate Reaction: Add Substrate & Chromogen Incubate->Reaction Measure Measure Absorbance (412 nm) over time Reaction->Measure Analyze Calculate Reaction Rates & Percent Inhibition Measure->Analyze IC50 Plot Dose-Response Curve & Determine IC50 Analyze->IC50 End End IC50->End

Caption: Experimental workflow for a typical enzyme inhibition assay (e.g., Ellman's method).

References

Safety Operating Guide

Proper Disposal of Chelidonine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of chelidonine hydrochloride, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, an alkaloid with biological activity, requires careful consideration for its disposal to mitigate potential hazards. This document provides a procedural, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in ensuring safe handling and disposal.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, this compound must not be disposed of down the drain or in regular trash. It must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key identifiers and hazard classifications for chelidonine.

ParameterValueReference
CAS Number4312-31-6 (hydrochloride)[3][4]
Molecular FormulaC20H19NO5 · HCl[4]
Acute Toxicity, OralCategory 4[1]
Hazard StatementsH302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for the disposal of hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and empty containers in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • Do not mix this compound waste with other incompatible waste streams.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • The container should be stored in secondary containment to prevent spills.

    • Never pour liquid waste containing this compound down the sink.

3. Labeling of Hazardous Waste:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that the waste container is kept closed except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the chemical inactivation or neutralization of this compound for routine laboratory disposal. The recommended and safest method of disposal is through a licensed hazardous waste management company. Attempting to neutralize or chemically alter the compound without a validated protocol can be dangerous and may create other hazardous byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Chelidonine Hydrochloride Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a Labeled Solid Waste Container C->D Solid E Collect in a Labeled Liquid Waste Container with Secondary Containment C->E Liquid F Store Sealed Container in Designated Satellite Accumulation Area D->F E->F G Contact EHS or Licensed Waste Disposal Contractor for Pickup F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.